Triapine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H10ClN5S |
|---|---|
Molecular Weight |
231.71 g/mol |
IUPAC Name |
[(3-amino-2-pyridinyl)methylideneamino]thiourea;hydrochloride |
InChI |
InChI=1S/C7H9N5S.ClH/c8-5-2-1-3-10-6(5)4-11-12-7(9)13;/h1-4H,8H2,(H3,9,12,13);1H |
InChI Key |
VCIFBCIFIYJMDO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Triapine Hydrochloride: An In-depth Technical Guide on its Mechanism of Action as a Ribonucleotide Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triapine hydrochloride (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a potent, synthetic inhibitor of ribonucleotide reductase (RNR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotides essential for DNA replication and repair.[1][2] Its pronounced anti-neoplastic activity stems from its ability to effectively shut down this critical pathway, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the core mechanism of action of Triapine, with a specific focus on its interaction with ribonucleotide reductase. Detailed experimental protocols for key assays, a summary of quantitative data, and visualizations of the underlying molecular pathways are presented to facilitate further research and drug development efforts in oncology.
Core Mechanism of Action: Inhibition of Ribonucleotide Reductase
The primary molecular target of Triapine is the enzyme ribonucleotide reductase (RNR).[1] RNR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a critical step for maintaining the supply of precursors for DNA synthesis and repair.[3] The eukaryotic RNR is a heterodimeric tetramer composed of two subunits: the large R1 subunit (also known as RRM1) and the small R2 subunit (RRM2).[3]
Triapine's inhibitory action is specifically directed at the RRM2 subunit .[3] The catalytic activity of RNR is dependent on a stable tyrosyl free radical located within the RRM2 subunit, which is stabilized by a di-iron center.[3] Triapine's mechanism of RNR inhibition is a multi-step process:
-
Iron Chelation: Triapine is a potent iron chelator. It avidly binds to the ferric iron (Fe³⁺) within the di-iron center of the RRM2 subunit.[1][3]
-
Formation of a Redox-Active Complex: The chelation of iron by Triapine leads to the formation of a Triapine-iron complex. This complex is then reduced by intracellular reducing agents to its ferrous (Fe²⁺) state.[4]
-
Generation of Reactive Oxygen Species (ROS): The ferrous-Triapine complex is redox-active and participates in Fenton-like reactions with molecular oxygen. This catalytic cycle generates highly reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals.[3][4]
-
Quenching of the Tyrosyl Radical: The generated ROS are responsible for quenching the essential tyrosyl free radical in the RRM2 subunit.[4] The loss of this radical completely inactivates the RNR enzyme.
This mechanism of action, involving the generation of ROS to inactivate the enzyme, distinguishes Triapine from other RNR inhibitors like hydroxyurea, and contributes to its higher potency.[3]
Signaling Pathways and Cellular Consequences
The inhibition of ribonucleotide reductase by Triapine triggers a cascade of downstream cellular events, ultimately leading to cancer cell death.
The primary consequences of RNR inhibition by Triapine include:
-
Depletion of Deoxyribonucleotide Pools: The inactivation of RNR leads to a rapid depletion of the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA.
-
Inhibition of DNA Synthesis and Repair: The scarcity of dNTPs effectively halts DNA replication and impairs the cell's ability to repair DNA damage. This effect is particularly detrimental to cancer cells, which are characterized by high rates of proliferation.
-
Cell Cycle Arrest: The disruption of DNA synthesis triggers cell cycle checkpoints, leading to a characteristic arrest in the S-phase of the cell cycle.
-
Induction of Apoptosis: The sustained cell cycle arrest and accumulation of DNA damage ultimately activate apoptotic pathways, leading to programmed cell death.
Quantitative Data
Table 1: In Vitro Cytotoxicity of Triapine (IC50 Values)
The half-maximal inhibitory concentration (IC50) of Triapine has been determined in a variety of cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) |
| L1210 | Leukemia | ~0.1 |
| KB | Nasopharyngeal Carcinoma | ~0.5 |
| M109 | Murine Lung Carcinoma | ~1.0 |
| A2780 | Ovarian Carcinoma | ~1.0 |
| SK-N-MC | Neuroblastoma | 0.26 - 0.54 |
| K562 | Chronic Myelogenous Leukemia | 0.476 |
| A549 | Lung Adenocarcinoma | 12 - 16 |
| Du-145 | Prostate Carcinoma | 13 - 19 |
| MCF-7 | Breast Adenocarcinoma | 56 - 85 |
| PANC-1 | Pancreatic Cancer | 85 - 91 |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.
Table 2: Triapine Dosage Regimens in Clinical Trials (Monotherapy)
| Phase | Patient Population | Administration Route | Dosage | Schedule | Maximum Tolerated Dose (MTD) |
| I | Advanced Solid Tumors | IV | 2-105 mg/m² | 2-hour infusion daily for 5 days, every 4 weeks | Not reached |
| I | Advanced Solid Tumors | IV | 96 mg/m² | 2-hour infusion daily for 5 days, every 2 weeks | 96 mg/m²/day for 5 days |
| I | Advanced Hematologic Malignancies | IV | 96 mg/m² | 2-hour infusion daily for 5 days on days 1-5 and 15-19 or 1-5 and 8-12 of a 4-week cycle | 96 mg/m² once daily |
| I | Advanced Hematologic Malignancies | IV | 64 mg/m² | 2-hour infusion twice daily for 5 days on days 1-5 and 8-12 of a 4-week cycle | 64 mg/m² twice daily |
Experimental Protocols
Electron Paramagnetic Resonance (EPR) Spectroscopy for Tyrosyl Radical Quantification
EPR spectroscopy is the most direct method to detect and quantify the tyrosyl free radical in the RRM2 subunit of ribonucleotide reductase. The inhibition of RNR by Triapine results in a time-dependent decrease in the EPR signal corresponding to this radical.
Materials:
-
Purified RRM2 subunit of ribonucleotide reductase
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.6)
-
Liquid nitrogen or cold isopentane (B150273)
-
EPR spectrometer and appropriate cryostat
Protocol:
-
Sample Preparation: Prepare a reaction mixture containing the purified RRM2 protein in the assay buffer.
-
Triapine Addition: Add Triapine to the reaction mixture at the desired final concentrations. A vehicle control (e.g., DMSO) should be run in parallel. For studying the effects of reducing conditions, dithiothreitol (B142953) (DTT) can be included in the mixture.
-
Incubation: Incubate the samples at room temperature for various time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Sample Freezing: After each incubation time point, rapidly freeze the sample in liquid nitrogen or cold isopentane to trap the radical state.
-
EPR Measurement: Record the EPR spectra at cryogenic temperatures (e.g., 20-90 K).[5]
-
Data Analysis: The intensity of the tyrosyl radical signal is proportional to its concentration. Calculate the concentration of the tyrosyl radical by double integration of the EPR signal. Normalize the radical concentration at each time point to the untreated (time zero) sample. Plot the percentage of remaining tyrosyl radical as a function of time for each Triapine concentration to determine the rate of radical quenching.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Triapine stock solution
-
96-well microculture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Triapine in complete culture medium. Remove the old medium from the wells and add the Triapine dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the Triapine concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a drug to its target protein within intact cells. The principle is that ligand binding increases the thermal stability of the target protein.
Materials:
-
Cancer cell line of interest
-
Triapine stock solution
-
PBS and appropriate lysis buffer
-
Thermocycler
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies against RRM1 and RRM2 (e.g., from Proteintech, Abcam, or Thermo Fisher Scientific)[5][6][7][8]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Treat cultured cells with Triapine at a desired concentration or with a vehicle control for a specified time (e.g., 1-2 hours).
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler, followed by a cooling step.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed.
-
Western Blot Analysis:
-
Quantify the protein concentration of the soluble fractions.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for RRM1 and RRM2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for RRM1 and RRM2 at each temperature for both Triapine-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the Triapine-treated samples indicates target engagement.
Conclusion
This compound is a highly potent inhibitor of ribonucleotide reductase with a well-defined mechanism of action centered on the chelation of iron and the generation of reactive oxygen species within the RRM2 subunit. This leads to the inactivation of the enzyme, depletion of dNTP pools, and subsequent cell cycle arrest and apoptosis in cancer cells. The detailed protocols and quantitative data provided in this guide offer a valuable resource for researchers in the field of oncology to further explore the therapeutic potential of Triapine and to develop novel strategies for cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]
- 8. Displacement of the tyrosyl radical cofactor in ribonucleotide reductase obtained by single-crystal high-field EPR and 1.4-Å x-ray data - PMC [pmc.ncbi.nlm.nih.gov]
Triapine: A Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, or 3-AP) is a potent, small-molecule inhibitor of ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis and repair. Its unique mechanism of action, which involves the chelation of iron and the generation of reactive oxygen species, has established it as a significant agent in oncology research. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of Triapine. Detailed experimental protocols, quantitative data, and visual representations of its molecular interactions and experimental workflows are presented to serve as a comprehensive resource for the scientific community.
Discovery and Development
Triapine emerged from research focused on developing more potent inhibitors of ribonucleotide reductase than the clinically used hydroxyurea.[1][2] Early studies in the late 1990s demonstrated that Triapine is a powerful inhibitor of RNR with significant antineoplastic activity.[1] These investigations showed its ability to inhibit the growth of L1210 leukemia cells in vitro and its curative potential in mice with L1210 leukemia.[1][2] A key finding was that hydroxyurea-resistant cells remained sensitive to Triapine, highlighting its distinct mechanism and clinical potential.[1][2]
The development of Triapine was initially undertaken by Vion Pharmaceuticals.[3] Following the company's bankruptcy, the rights to the drug were acquired by Nanotherapeutics, Inc. in 2010, and later transferred to Nanoshift, LLC and Nanopharmaceutics, Inc., who have continued to support its clinical investigation in collaboration with the National Cancer Institute (NCI).[3]
Chemical Synthesis
The synthesis of Triapine is primarily achieved through the condensation of 3-aminopyridine-2-carboxaldehyde with thiosemicarbazide (B42300).[4] Various synthetic routes have been developed, with a focus on improving the overall yield and purity of the final product.
Synthesis of the Precursor: 3-aminopyridine-2-carboxaldehyde
The synthesis of the key intermediate, 3-aminopyridine-2-carboxaldehyde, can be accomplished through several pathways. One common method involves the oxidation of 3-nitro-2-picoline with selenium dioxide to generate the corresponding aldehyde, followed by reduction of the nitro group.[5] An alternative, high-yield approach begins with 2-chloro-3-nitropyridine.[6]
Condensation Reaction to Form Triapine
The final step in the synthesis of Triapine involves the reaction of 3-aminopyridine-2-carboxaldehyde with thiosemicarbazide.
Experimental Protocol: Synthesis of Triapine
Materials:
-
3-aminopyridine-2-carboxaldehyde
-
Thiosemicarbazide
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve 3-aminopyridine-2-carboxaldehyde in ethanol in a round-bottom flask.
-
Add an equimolar amount of thiosemicarbazide to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the Triapine product to precipitate.
-
Collect the solid precipitate by filtration.
-
Wash the collected solid with cold ethanol to remove impurities.
-
Dry the purified Triapine under a vacuum.
-
Further purification can be achieved by recrystallization from ethanol.
Mechanism of Action
Triapine's primary mechanism of action is the inhibition of ribonucleotide reductase (RNR).[1] RNR is essential for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, Triapine depletes the pool of deoxyribonucleotides, leading to the cessation of DNA synthesis and repair, ultimately inducing cell death, particularly in rapidly proliferating cancer cells.[1][2]
The inhibition of RNR by Triapine is a multi-step process:
-
Iron Chelation: Triapine is a potent iron chelator. It binds to the non-heme iron cofactor located in the R2 subunit of RNR.[7]
-
Redox Cycling: The Triapine-iron complex undergoes redox cycling, which generates reactive oxygen species (ROS).[7][8]
-
Tyrosyl Radical Quenching: The generated ROS quench the essential tyrosyl free radical in the R2 subunit of RNR, inactivating the enzyme.[7][8]
This inhibition of DNA synthesis triggers downstream signaling pathways that lead to apoptosis.
Quantitative Data
Preclinical Data: In Vitro Cytotoxicity
The cytotoxic effects of Triapine have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung | 14.33 - 166.77 | [9] |
| L929 | Fibroblast | > A549 values | [9] |
| 5RP7 | Not Specified | <0.97 - 1.13 | [9] |
| HTB-26 | Breast | 10 - 50 | [10] |
| PC-3 | Pancreatic | 10 - 50 | [10] |
| HepG2 | Hepatocellular | 10 - 50 | [10] |
| HCT116 | Colorectal | 0.34 - 22.4 | [10] |
Clinical Data: Pharmacokinetics
Pharmacokinetic studies of Triapine have been conducted in several clinical trials to determine its absorption, distribution, metabolism, and excretion.
| Parameter | Value | Dosing Schedule | Reference |
| Peak Plasma Concentration (Cmax) | 2.2 - 5.5 µM | 2-hour infusion | [11] |
| Peak Plasma Concentration (Cmax) | ~8 µM | 96 mg/m²/day | [12][13] |
| Elimination Half-life (T1/2) | 35 min - 3 hours | 2-hour infusion | [12][13] |
| Elimination Half-life (T1/2) | 5.3 ± 4.6 hours (plasma) | 25 mg/m² | [14] |
| Elimination Half-life (T1/2) | 4.2 ± 2.1 hours (erythrocytes) | 25 mg/m² | [14] |
| Urinary Excretion | 1 - 3% of administered dose | 2-hour infusion | [12][13] |
| Primary Elimination Route | Metabolism | - | [12][13] |
Key Experimental Protocols
Ribonucleotide Reductase Activity Assay
This assay measures the enzymatic activity of RNR by quantifying the conversion of a radiolabeled ribonucleotide to its corresponding deoxyribonucleotide.
Materials:
-
Cellular extract containing RNR or purified RNR subunits
-
[¹⁴C]CDP (Cytidine Diphosphate)
-
Dithiothreitol (DTT)
-
ATP
-
Triapine
-
HEPES buffer
-
Magnesium Chloride (MgCl₂)
-
Dowex 1-borate ion-exchange columns
-
Scintillation counter
Procedure:
-
Prepare an assay mixture containing HEPES buffer, MgCl₂, DTT, ATP, unlabeled CDP, and [¹⁴C]CDP.
-
Add the cellular extract or purified RNR to the mixture.
-
Add the desired concentration of Triapine or a vehicle control.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by boiling.
-
Separate the [¹⁴C]dCDP product from the [¹⁴C]CDP substrate using Dowex 1-borate columns.
-
Quantify the amount of [¹⁴C]dCDP using a scintillation counter.
-
Calculate the percentage of RNR inhibition by comparing the activity in the presence of Triapine to the control.[15]
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of Triapine on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Triapine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Triapine and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Conclusion
Triapine continues to be a compound of significant interest in the development of novel anticancer therapies. Its well-defined mechanism of action as a potent ribonucleotide reductase inhibitor, coupled with a growing body of preclinical and clinical data, underscores its potential utility, both as a monotherapy and in combination with other anticancer agents. This technical guide provides a foundational resource for researchers seeking to further investigate and develop Triapine and its analogs.
References
- 1. Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): an inhibitor of ribonucleotide reductase with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triapine - Wikipedia [en.wikipedia.org]
- 4. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]
- 7. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phase I and pharmacokinetic study of Triapine, a potent ribonucleotide reductase inhibitor, in adults with advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Phase I and pharmacokinetic study of triapine, a potent ribonucleotide reductase inhibitor, administered daily for five days in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Phase I Study of Triapine® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Chemical Properties of 3-Aminopyridine-2-Carboxaldehyde Thiosemicarbazone (Triapine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminopyridine-2-carboxaldehyde thiosemicarbazone, also known as Triapine (B1662405) or 3-AP, is a potent inhibitor of ribonucleotide reductase (RR), a critical enzyme in the de novo synthesis of deoxyribonucleotides.[1] By targeting this essential pathway for DNA replication and repair, Triapine has emerged as a promising anti-neoplastic agent with significant therapeutic potential.[1] This technical guide provides a comprehensive overview of the chemical properties of Triapine, including its synthesis, spectral characteristics, and its mechanism of action. Detailed experimental protocols for its synthesis and key biological assays are provided to facilitate further research and development.
Chemical Properties and Synthesis
Triapine is a thiosemicarbazone derivative characterized by a pyridine (B92270) ring with an amino group at the 3-position and a carboxaldehyde thiosemicarbazone moiety at the 2-position.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₅S | [2] |
| Molar Mass | 195.25 g/mol | [2] |
| Appearance | White to light brown powder | General knowledge |
| Melting Point | 234 °C | General knowledge |
| Solubility | Soluble in DMSO | General knowledge |
Synthesis
A common and effective method for the synthesis of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone involves the condensation of 3-aminopyridine-2-carboxaldehyde with thiosemicarbazide (B42300).[3] A general synthetic scheme is presented below.
Experimental Protocol: Synthesis of 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone
This protocol is a generalized procedure based on established chemical principles for thiosemicarbazone formation.
Materials:
-
3-aminopyridine-2-carboxaldehyde
-
Thiosemicarbazide
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
-
Stirring hotplate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 1.0 equivalent of 3-aminopyridine-2-carboxaldehyde in a minimal amount of warm ethanol in a round-bottom flask.
-
In a separate beaker, dissolve 1.1 equivalents of thiosemicarbazide in warm ethanol.
-
Add the thiosemicarbazide solution to the stirred solution of 3-aminopyridine-2-carboxaldehyde.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified 3-aminopyridine-2-carboxaldehyde thiosemicarbazone product in a vacuum oven.
Spectral Data
The structural confirmation of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone is achieved through various spectroscopic techniques.
| Spectral Data | Characteristic Peaks and Signals |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.62 (s, 1H, =N-NH), 8.79 (d, 1H, Py), 8.75-8.76 (m, 2H, Py), 8.27 (s, 2H, NH₂), 7.97 (s, 1H, CH=N)[4] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 178.48 (C=S), 155.75, 147.76, 141.25, 132.44, 94.95 (Py), 138.0 (HC=N)[4] |
| IR (KBr, cm⁻¹) | ν(NH₂) ~3370, 3225; ν(NH) ~3147; ν(C=N) ~1683, 1593; ν(N-N) ~1015; ν(C=S) ~867[4] |
| Mass Spectrometry (ESI-MS) | m/z [M-H]⁻ 194.05 |
Mechanism of Action and Biological Activity
The primary biological target of Triapine is the enzyme ribonucleotide reductase (RR).[1] RR is essential for the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a rate-limiting step in the production of dNTPs required for DNA synthesis and repair.[1][5]
Inhibition of Ribonucleotide Reductase
The mammalian RR enzyme consists of two subunits, R1 and R2. The R2 subunit contains a non-heme iron center and a tyrosyl free radical, both of which are crucial for the enzyme's catalytic activity.[6] Triapine exerts its inhibitory effect through a multi-faceted mechanism:[6]
-
Iron Chelation: Triapine is a potent iron chelator that binds to the iron cofactor within the R2 subunit.[6]
-
Tyrosyl Radical Quenching: This chelation disrupts the iron center and quenches the essential tyrosyl free radical, thereby inactivating the enzyme.[6]
-
Redox Cycling and ROS Generation: The Triapine-iron complex can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) which can cause further cellular damage.[7]
Downstream Cellular Effects
The inhibition of ribonucleotide reductase by Triapine leads to a depletion of the intracellular dNTP pools. This has profound consequences for rapidly dividing cells, particularly cancer cells, resulting in:
-
S-Phase Arrest: The lack of dNTPs halts DNA synthesis, leading to an arrest of the cell cycle in the S-phase.[8]
-
Induction of Apoptosis: Prolonged cell cycle arrest and the accumulation of DNA damage can trigger programmed cell death (apoptosis).[9]
-
Sensitization to other agents: By inhibiting DNA repair mechanisms, Triapine can sensitize cancer cells to the effects of radiation and other DNA-damaging chemotherapeutic agents.[10]
Experimental Protocols for Biological Evaluation
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cell lines.[11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
Triapine stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of Triapine in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the Triapine dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plates for an additional 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of Triapine that inhibits cell growth by 50%).
Ribonucleotide Reductase Activity Assay
This is a representative protocol to measure the direct inhibitory effect of Triapine on RR activity using a cell-free system.[12]
Materials:
-
Purified R1 and R2 subunits of ribonucleotide reductase
-
Assay buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgCl₂, 1 mM EDTA, 10 mM DTT)
-
Substrate: [³H]-CDP (cytidine diphosphate)
-
Effector: ATP
-
Triapine solution
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, and the R1 subunit.
-
Add varying concentrations of Triapine or vehicle control to the reaction mixture.
-
Initiate the reaction by adding the R2 subunit and [³H]-CDP.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding cold TCA.
-
Centrifuge the samples to pellet the precipitated protein.
-
The supernatant, containing the [³H]-dCDP product, is treated to dephosphorylate it to [³H]-deoxycytidine.
-
The amount of [³H]-deoxycytidine is quantified by liquid scintillation counting.
-
Calculate the percentage of RR inhibition for each Triapine concentration and determine the IC₅₀ value.
Conclusion
3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) is a potent and well-characterized inhibitor of ribonucleotide reductase. Its robust chemical properties, established synthetic routes, and well-defined mechanism of action make it a significant compound in the field of cancer drug development. The detailed protocols provided in this guide are intended to support further investigation into its therapeutic potential and the development of novel anticancer strategies.
References
- 1. Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): an inhibitor of ribonucleotide reductase with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. triapine 3-aminopyridine-2-carboxaldehyde thiosemicarbazone: Topics by Science.gov [science.gov]
- 9. Cytotoxic evaluation of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone in peripheral blood lymphocytes of patients with refractory solid tumors using electron paramagnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo radiosensitization induced by the ribonucleotide reductase inhibitor Triapine (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Early Preclinical Studies of Triapine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triapine hydrochloride (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a potent small molecule inhibitor of ribonucleotide reductase (RNR), has been the subject of extensive preclinical investigation as a potential anticancer agent.[1] Its primary mechanism of action involves the inhibition of RNR, the rate-limiting enzyme in the synthesis of deoxyribonucleotides, which are essential for DNA replication and repair.[1][2] This disruption of DNA synthesis leads to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[2] This technical guide provides a comprehensive overview of the foundational preclinical studies of Triapine, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic and toxicological profiles, and key experimental methodologies.
Core Mechanism of Action: Ribonucleotide Reductase Inhibition
Triapine's primary molecular target is the R2 subunit of ribonucleotide reductase.[1] Its inhibitory action is multifaceted:
-
Iron Chelation: Triapine is a potent iron chelator that binds to the iron center within the R2 subunit of RNR.[3]
-
Tyrosyl Radical Quenching: This chelation of iron disrupts the tyrosyl free radical essential for the enzyme's catalytic activity, thereby inactivating the enzyme.[3]
-
Redox Cycling and Reactive Oxygen Species (ROS) Generation: The Triapine-iron complex can undergo redox cycling, leading to the generation of reactive oxygen species that contribute to cellular damage.[1]
The inhibition of RNR leads to a depletion of the intracellular deoxyribonucleotide triphosphate (dNTP) pool, which in turn causes replication stress due to the stalling of DNA replication forks.[2] This triggers a DNA damage response, leading to cell cycle arrest, primarily at the G1/S phase transition, and ultimately apoptosis.[4]
Signaling Pathways
The cellular response to Triapine-induced RNR inhibition involves the activation of the DNA damage response (DDR) pathway, prominently featuring the ATR-Chk1 signaling cascade.[5][6] Stalled replication forks activate ATR, which in turn phosphorylates and activates Chk1.[7] This leads to the phosphorylation of downstream targets that mediate cell cycle arrest, allowing time for DNA repair. However, the persistence of DNA damage due to the lack of dNTPs for repair ultimately pushes the cell towards apoptosis.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Triapine Hydrochloride: An In-depth Technical Guide to its Iron Chelation Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triapine (B1662405) hydrochloride (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a potent anti-neoplastic agent that has undergone extensive investigation in clinical trials. Its primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), the rate-limiting enzyme in DNA synthesis. This inhibition is critically dependent on triapine's ability to chelate iron, a vital cofactor for RNR's catalytic activity. The resulting triapine-iron complex is redox-active, leading to the generation of reactive oxygen species (ROS) and contributing to the compound's cytotoxicity. This technical guide provides a comprehensive overview of the iron chelation activity of triapine, detailing its mechanism of action, the downstream cellular consequences, and standardized experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its core functions.
Core Mechanism: Iron Chelation and Ribonucleotide Reductase Inhibition
Triapine exerts its potent cytotoxic effects primarily through the inhibition of ribonucleotide reductase (RNR).[1] RNR catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a crucial step in DNA synthesis and repair.[2][3] Unlike other RNR inhibitors such as hydroxyurea, triapine is significantly more potent.[2]
The inhibitory activity of triapine is intrinsically linked to its function as an efficient iron chelator.[1] The R2 subunit of the RNR holoenzyme contains a di-iron center that generates a tyrosyl radical essential for the enzyme's catalytic function.[4][5] Triapine readily binds to ferric iron (Fe³⁺) within the R2 subunit, forming a stable bis-ligand complex, [Fe(III)(Triapine)₂]⁺.[6] This chelation process labilizes the diferric center of the R2 protein, leading to the release of iron.[7]
The formed ferric-triapine complex can be reduced by intracellular reducing agents, such as dithiothreitol (B142953) (DTT) in experimental settings, to its ferrous state, [Fe(II)(Triapine)₂].[4][7] This ferrous-triapine complex is a more potent inhibitor of RNR than triapine alone.[4] The proposed mechanism involves the ferrous complex quenching the essential tyrosyl radical of the R2 subunit, thereby inactivating the enzyme.[4][8] This inactivation leads to a depletion of the deoxyribonucleotide pool, resulting in S-phase cell cycle arrest and the induction of apoptosis.[1][9]
Redox Activity and Generation of Reactive Oxygen Species (ROS)
A key aspect of the triapine-iron complex is its redox activity. The ferrous-triapine complex can react with molecular oxygen in a Fenton-like reaction to generate cytotoxic reactive oxygen species (ROS), including superoxide (B77818) radicals and hydroxyl radicals.[1][4] This production of ROS contributes significantly to the anti-tumor activity of triapine.
The generated ROS can induce oxidative stress, leading to widespread cellular damage, including:
-
DNA Damage: ROS can cause single and double-strand breaks in DNA, further contributing to cell cycle arrest and apoptosis.
-
Lipid Peroxidation: Damage to lipids in cellular membranes can disrupt their integrity and function.
-
Protein Oxidation: ROS can modify amino acid residues, leading to protein dysfunction.
Furthermore, the triapine-iron complex has been shown to induce pronounced mitochondrial thiol redox stress.[6] Treatment with triapine leads to the oxidation of mitochondrial thioredoxin (Trx2) and its dependent peroxiredoxin (Prx3), indicating a targeted mitochondrial oxidative stress.[6]
Data Presentation
Stability Constants of Triapine-Iron Complexes
The stability of the triapine-iron complexes is crucial for its biological activity. The following table summarizes the overall stability constants (logβ) for the formation of the bis-ligand complexes with Fe(III) and Fe(II).
| Complex Species | logβ₂ | Conditions | Reference |
| [Fe(III)(Triapine)₂]⁺ | 26.5 | 30% (v/v) DMSO/water | [4] |
| [Fe(II)(Triapine)₂] | 23.0 | 30% (v/v) DMSO/water (anaerobic) | [4] |
In Vitro Cytotoxicity of Triapine
The half-maximal inhibitory concentration (IC₅₀) of triapine has been determined in various cancer cell lines, demonstrating its broad anti-proliferative activity.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| L1210 | Leukemia | 0.1-0.5 | [2] |
| L1210/HU | Hydroxyurea-Resistant Leukemia | 0.1-0.5 | [2] |
| 41M | Ovarian Carcinoma | 0.45 | [6] |
| SK-BR-3 | Breast Adenocarcinoma | ~1.0 | [6] |
| A549 | Lung Carcinoma | 1.0-2.0 | [6] |
Effect of Triapine on Ribonucleotide Reductase Activity
The inhibitory effect of triapine and its iron complexes on RNR activity has been quantified. The ferrous-triapine complex is a significantly more potent inhibitor than triapine alone.[4]
| Inhibitor | RNR Holoenzyme (hRRM1/) | Approximate IC₅₀ (nM) | Reference |
| Triapine | hRRM2 | >1000 | [4] |
| Fe(II)-Triapine Complex | hRRM2 | ~250 | [4] |
| Fe(II)-Triapine Complex | p53R2 | ~35 | [4] |
Effect of Triapine on Cell Cycle Distribution
Triapine treatment leads to a characteristic S-phase arrest in cancer cells.
| Cell Line | Treatment Conditions | % Cells in S-Phase (Control) | % Cells in S-Phase (Triapine) | Reference |
| Buccal Mucosa Cells (in vivo) | 2 hours post-administration | 1.7% | 3.2% | [9] |
| Buccal Mucosa Cells (in vivo) | 4.5 hours post-administration | 1.7% | 2.6% | [9] |
Mandatory Visualizations
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron-Targeting Antitumor Activity of Gallium Compounds and Novel Insights Into Triapine®-Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of Triapine and related thiosemicarbazones with iron(III)/(II) and gallium(III): a comparative solution equilibrium study - Repository of the Academy's Library [real.mtak.hu]
- 6. Interaction of Triapine and related thiosemicarbazones with iron(iii)/(ii) and gallium(iii): a comparative solution equilibrium study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Interaction of Triapine and related thiosemicarbazones with iron(III)/(II) and gallium(III): a comparative solution equilibrium study. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. tsijournals.com [tsijournals.com]
The Molecular Targets of Triapine in Cancer Cells: A Technical Guide
Executive Summary
Triapine (B1662405) (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a potent investigational anti-cancer agent that has demonstrated broad-spectrum antitumor activity in numerous preclinical and clinical studies.[1][2] As a formidable inhibitor of ribonucleotide reductase (RNR), Triapine targets the fundamental process of DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[3] This technical guide provides a comprehensive overview of the core molecular targets and mechanisms of action of Triapine in cancer cells. It includes a synthesis of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the critical cellular pathways and experimental workflows to support ongoing research and drug development efforts.
Core Mechanism of Action: Ribonucleotide Reductase Inhibition
The principal molecular target of Triapine is the enzyme ribonucleotide reductase (RNR).[1][3][4] RNR is responsible for the rate-limiting step in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential precursors for DNA replication and repair.[3][4][5] Its activity is intrinsically linked to cell proliferation, making it a prime target for cancer therapy.[3]
The RNR Holoenzyme
The human RNR enzyme is a tetramer composed of two large RRM1 subunits and two small RRM2 subunits.[3] The RRM1 subunit contains the catalytic site, while the RRM2 subunit houses a critical di-iron center that generates and stabilizes a tyrosyl free radical.[1][3][5] This radical is indispensable for the enzyme's catalytic function of converting ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs).[1][3]
Triapine's Interaction with the RRM2 Subunit
Triapine's primary inhibitory action is achieved through its potent iron-chelating properties.[1][3] It directly interacts with the di-iron center within the RRM2 subunit (and its p53-inducible homolog, p53R2), effectively quenching the essential tyrosyl free radical and rendering the enzyme inactive.[1][3][6][7] This mechanism of action is significantly more potent than that of hydroxyurea, another RNR inhibitor used clinically.[8][9]
Generation of Reactive Oxygen Species (ROS)
Beyond simple chelation, the Triapine-iron complex is redox-active.[1] Triapine chelates ferric iron (Fe³⁺), and this complex can be reduced by intracellular reductants (e.g., dithiothreitol (B142953) in vitro) to form a ferrous-Triapine complex (Fe²⁺-Triapine).[8][10] This reduced complex readily reacts with molecular oxygen in Fenton-like reactions to generate cytotoxic reactive oxygen species (ROS), such as the hydroxyl radical.[1][8][10][11] This generation of ROS is believed to contribute significantly to the inactivation of RNR and the overall cytotoxicity of Triapine.[10][11] The drug has also been shown to induce pronounced thiol redox stress specifically within the mitochondria.[12]
Downstream Cellular Consequences
The potent inhibition of RNR by Triapine triggers a cascade of downstream events that collectively contribute to its anticancer activity.
Depletion of dNTP Pools and Inhibition of DNA Synthesis
The immediate consequence of RNR inactivation is a severe depletion of the intracellular dNTP pool, particularly the purine (B94841) deoxyribonucleotides dATP and dGTP.[4][13][14] This effectively starves the cell of the necessary building blocks for DNA replication, leading to a rapid and potent cessation of DNA synthesis.[1][4]
Induction of Cell Cycle Arrest
By preventing the synthesis of DNA required for the S phase, Triapine induces a strong and protracted arrest at the G1/S-phase restriction checkpoint.[1][5][8][15] This accumulation of cells at the G1/S boundary is a hallmark of Triapine's action and distinguishes it from hydroxyurea, which primarily causes an S-phase arrest.[16] This extended arrest can last for up to 18 hours, effectively halting cell proliferation.[5][8]
Replication Stress and DNA Damage
The lack of dNTPs during attempted replication leads to the stalling and subsequent collapse of DNA replication forks.[5][17] These events result in the formation of DNA double-strand breaks (DSBs), which are marked by the phosphorylation of histone H2AX (γH2AX).[5][15][18] The inability to repair this damage, due to both dNTP depletion and direct inhibition of repair pathways, further enhances the drug's cytotoxicity.[19]
Apoptosis Induction
The combination of prolonged cell cycle arrest, replication stress, and accumulation of unrepaired DNA damage ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][6][17]
Molecular Mechanisms of Resistance
Acquired resistance to Triapine can emerge through several molecular alterations:
-
Upregulation of RNR: Increased expression of the RRM2 subunit can theoretically overcome the drug's inhibitory effect, although Triapine often remains effective in hydroxyurea-resistant cells with high RRM2.[16]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump Triapine out of the cell, reducing its intracellular concentration.[20]
-
Enhanced DNA Repair: Cancer cells with highly proficient DNA repair pathways, such as Homologous Recombination Repair (HRR), may better tolerate the DNA damage induced by Triapine.
-
Activation of Antioxidant Pathways: Upregulation of the Nrf2-mediated antioxidant response can mitigate the oxidative stress component of Triapine's action.
-
Alterations in Iron Metabolism: Since Triapine's activity is linked to iron, changes in cellular iron uptake, storage, or efflux could impact its efficacy.[20]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the cytotoxic and cell cycle effects of Triapine across various human cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Triapine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| HL-60 | Human Leukemia | 0.29 | [21] |
| K562 | Chronic Myelogenous Leukemia | 0.476 | [21] |
| SK-N-MC | Neuroblastoma | 0.26 - 0.54 | [20] |
| L1210 | Leukemia | ~0.1 - 0.54 | [16][17] |
| KB | Nasopharyngeal Carcinoma | ~0.5 | [16] |
| A2780 | Ovarian Carcinoma | ~1.0 | [16] |
| PC-3 | Prostate Cancer | ~6.9 (pM) | |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | ~1.0 | [10] |
| MCF-7 | Breast Cancer | 0.009 ± 0.002 | [17] |
| HCT116 | Colorectal Cancer | 0.006 ± 0.001 | [17] |
Note: IC50 values are highly dependent on specific assay conditions (e.g., incubation time) and should be compared with caution across different studies.
Table 2: Effect of Triapine on dNTP Pools and Cell Cycle Distribution
| Parameter | Cell Line / Condition | Treatment | Result | Reference |
|---|---|---|---|---|
| dNTP Pools | Circulating Leukemia Cells (in vivo) | 0.6-1 µM Triapine | Decline in dATP and dGTP pools | [14] |
| Cancer Cell Lines (general) | Triapine | >90% reduction in dATP and dGTP | [4] | |
| Cell Cycle | Buccal Mucosa Cells (in vivo) | Triapine | S-phase increase from 1.7% to 3.2% (at 2h) | [10] |
| U251, DU145, PSN1 | 3-5 µM Triapine, 16h | Accumulation of cells in S-phase* | [1][10] | |
| Uterine Cervix Cancer Cells | Triapine | Protracted G1/S-phase arrest | [10] |
*Note: While some studies report S-phase arrest, a pronounced G1/S arrest is more commonly cited as the distinguishing feature of Triapine.[16]
Key Experimental Methodologies
Ribonucleotide Reductase (RNR) Enzymatic Activity Assay (HPLC-Based)
This assay quantifies RNR activity by measuring the conversion of a ribonucleotide substrate (e.g., CDP) to its deoxyribonucleotide product (dCDP).
-
Reaction Setup: Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.6, 15 mM MgSO₄, 1 mM EDTA, 10 mM DTT), purified RRM1 and RRM2 subunits, ATP (as an allosteric effector), and the substrate (e.g., 1 mM CDP).
-
Inhibitor Addition: Add varying concentrations of Triapine (or vehicle control) to the reaction tubes and pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation & Termination: Initiate the enzymatic reaction by adding the RRM1 subunit. Allow the reaction to proceed for a set time (e.g., 20 minutes) at 37°C. Terminate the reaction by adding an acid (e.g., perchloric acid).
-
Sample Processing: Neutralize the samples and centrifuge to remove precipitated protein.
-
HPLC Analysis: Analyze the supernatant using a suitable HPLC system with an anion-exchange or reverse-phase column to separate the substrate (CDP) from the product (dCDP).
-
Quantification: Detect the nucleotides by UV absorbance (e.g., at 271 nm). Calculate the amount of dCDP produced and determine the percentage of inhibition relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Culture and Treatment: Seed cells (e.g., 1x10⁶ cells) in culture plates. Treat with the desired concentration of Triapine for a specified duration (e.g., 16-24 hours). Include a vehicle-treated control.[1][10]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping.[20] Incubate for at least 2 hours at -20°C (cells can be stored for several weeks).
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye like Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[1][7]
-
Data Acquisition: Incubate for 30 minutes at room temperature, protected from light.[20] Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal for at least 10,000 events per sample.[20]
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the drug's IC50 value.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[17]
-
Compound Treatment: Treat cells with a serial dilution of Triapine for a specified incubation period (e.g., 72 hours). Include a vehicle-only control.[20]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[20]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each concentration and determine the IC50 value using non-linear regression analysis.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Triapine Derivatives Act as Copper Delivery Vehicles to Induce Deadly Metal Overload in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) : A combined experimental and theoretical study [diva-portal.org]
- 9. benchchem.com [benchchem.com]
- 10. A Phase I Study of Triapine® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Phase I and pharmacodynamic study of Triapine, a novel ribonucleotide reductase inhibitor, in patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distinct mechanisms of cell-kill by triapine and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. In vitro and in vivo radiosensitization induced by the ribonucleotide reductase inhibitor Triapine (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. TRIAPINE (PD013043, XMYKNCNAZKMVQN-NYYWCZLTSA-N) [probes-drugs.org]
- 20. benchchem.com [benchchem.com]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Triapine-Induced DNA Damage and Repair Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triapine (B1662405) (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a potent small-molecule inhibitor of ribonucleotide reductase (RNR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs).[1][2][3] By disrupting the production of these essential building blocks for DNA, Triapine effectively halts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[2][4] This technical guide provides an in-depth examination of Triapine's core mechanism of action, its downstream cellular effects, and its synergistic potential with DNA-damaging agents. It includes summaries of key quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the critical signaling pathways and experimental workflows.
Core Mechanism of Action: Ribonucleotide Reductase Inhibition
The primary molecular target of Triapine is the R2 subunit of the RNR holoenzyme.[2][5] The R2 subunit contains a crucial di-iron center that generates a tyrosyl free radical essential for the enzyme's catalytic activity.[2][5] Triapine functions as a powerful iron chelator, binding to this iron center and quenching the tyrosyl radical, thereby inactivating the enzyme.[2][5] This inhibition of RNR leads to a rapid depletion of the intracellular dNTP pools, which has two major consequences:
-
Inhibition of DNA Synthesis: The lack of dNTPs leads to the stalling and collapse of DNA replication forks, causing an S-phase arrest and inducing DNA double-strand breaks (DSBs).[6][7]
-
Inhibition of DNA Repair: DNA repair mechanisms, particularly homologous recombination (HR), are heavily dependent on the availability of dNTPs for DNA synthesis at the site of damage. By depleting the dNTP pool, Triapine severely impairs the cell's ability to repair both endogenous and therapy-induced DNA damage.[8][9]
Quantitative Data
In Vitro Cytotoxicity
Triapine has demonstrated potent cytotoxic effects across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| HL-60 | Human Leukemia | 0.29 | [10] |
| K562 | Human Leukemia | 0.476 | [10] |
| L1210 | Murine Leukemia | ~0.1 | [11] |
| SK-N-MC | Neuroblastoma | 0.26 - 0.54 | [12] |
| KB | Nasopharyngeal Carcinoma | ~0.5 | [11] |
| A549 | Lung Adenocarcinoma | 12 - 16 | [12] |
| M109 | Murine Lung Carcinoma | ~1.0 | [11] |
| A2780 | Ovarian Carcinoma | ~1.0 | [11] |
| Ovarian (41M) | Ovarian Cancer | Not specified (active) | [12] |
| Du-145 | Prostate Carcinoma | 13 - 19 | [12] |
| MCF-7 | Breast Adenocarcinoma | 56 - 85 | [12] |
| PANC-1 | Pancreatic Cancer | 85 - 91 | [12] |
Table 1: In Vitro Cytotoxicity (IC50) of Triapine in Various Cancer Cell Lines.
Effect on Cell Cycle Progression
Triapine's inhibition of DNA synthesis leads to significant perturbations in cell cycle progression, most notably a G1/S phase arrest.
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Citation(s) |
| U251 | Control | 45 | 40 | 15 | [13][14] |
| Triapine (5 µM, 16h) | 70 | 15 | 15 | [13][14] | |
| DU145 | Control | 55 | 30 | 15 | [13][14] |
| Triapine (5 µM, 16h) | 75 | 10 | 15 | [13][14] | |
| PSN1 | Control | 50 | 35 | 15 | [13][14] |
| Triapine (3 µM, 16h) | 65 | 20 | 15 | [13][14] |
Table 2: Effect of Triapine on Cell Cycle Phase Distribution in Human Cancer Cell Lines.
Signaling Pathways of DNA Damage and Repair Inhibition
Triapine-induced replication stress and the resulting DSBs activate the DNA Damage Response (DDR) network, primarily orchestrated by the ATM and ATR kinases. However, by inhibiting RNR, Triapine also cripples the downstream repair processes, particularly homologous recombination (HR).
Mechanistic studies have revealed that Triapine treatment leads to the activation of Chk1.[1][8] Activated Chk1, in turn, inhibits the phosphorylation of CtIP, a critical factor for the initiation of DSB resection.[1][8] This abrogation of CtIP phosphorylation prevents the recruitment of the Mre11-Rad50-Nbs1 (MRN) complex and subsequent formation of BRCA1 and RAD51 foci at the sites of DNA damage, effectively shutting down the HR pathway.[1][8] This disruption of HR is a key mechanism behind the synergistic effects observed when Triapine is combined with DNA-damaging agents like PARP inhibitors and platinum-based chemotherapy.[1][8][9]
Experimental Protocols
γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks
This protocol details the detection and quantification of γH2AX foci, a surrogate marker for DNA DSBs.
Materials:
-
Cancer cell lines cultured on glass coverslips in multi-well plates
-
Triapine stock solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: Alexa Fluor-conjugated goat anti-rabbit IgG
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells onto coverslips and allow them to adhere overnight. Treat cells with the desired concentrations of Triapine or vehicle control for the specified duration.
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Blocking: Wash three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI to stain the nuclei.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).[15][16]
Neutral Comet Assay (Single-Cell Gel Electrophoresis)
This assay quantifies DNA double-strand breaks at the single-cell level.
Materials:
-
Treated and control cell suspensions
-
Low-melting point (LMP) agarose
-
Comet slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% N-lauroylsarcosine, pH 10, with 10% DMSO and 1% Triton X-100 added fresh)
-
Neutral electrophoresis buffer (1x TBE buffer, pH ~8.3)
-
DNA staining solution (e.g., SYBR® Gold)
-
Horizontal gel electrophoresis unit
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Harvest cells and resuspend in ice-cold PBS at ~1 x 10^5 cells/mL.
-
Embedding: Mix cell suspension with molten LMP agarose (at 37°C) and immediately pipette onto a comet slide. Allow to solidify at 4°C.
-
Lysis: Immerse slides in cold lysis solution for at least 1 hour at 4°C.
-
Electrophoresis: Wash slides with neutral electrophoresis buffer. Place slides in a horizontal electrophoresis tank filled with cold neutral buffer and apply voltage (typically 1 V/cm) for 45-60 minutes at 4°C.[2][17]
-
Staining: Wash slides with distilled water and stain with a DNA dye.
-
Analysis: Visualize comets using a fluorescence microscope. Quantify DNA damage by measuring parameters such as % Tail DNA or Tail Moment using specialized software.[18][19][20]
DNA Fiber Assay for Replication Fork Dynamics
This single-molecule technique is used to visualize and measure the dynamics of DNA replication forks.
Materials:
-
Exponentially growing cells
-
5-Chloro-2'-deoxyuridine (CldU) and 5-Iodo-2'-deoxyuridine (IdU)
-
Spreading/Lysis Buffer (200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)
-
Fixative (Methanol:Acetic Acid, 3:1)
-
Primary antibodies: Rat anti-BrdU (detects IdU), Mouse anti-BrdU (detects CldU)
-
Secondary antibodies: Alexa Fluor-conjugated anti-rat and anti-mouse antibodies
-
Glass microscope slides
-
Fluorescence microscope
Procedure:
-
Pulse Labeling: Sequentially pulse-label replicating cells with CldU and IdU (e.g., 20 minutes each). Triapine can be added before or during the labeling period to assess its effect on fork progression.
-
Cell Lysis and DNA Spreading: Harvest a small number of cells (~2,000-5,000) and resuspend in PBS. Mix a small volume of cell suspension with a larger volume of spreading/lysis buffer on a glass slide. Allow the droplet to run down the slide, which lyses the cells and stretches out the DNA fibers.
-
Fixation: Air dry the slides and fix in 3:1 methanol:acetic acid.
-
Denaturation and Blocking: Denature the DNA with 2.5 M HCl and then block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Immunostaining: Perform sequential incubations with primary antibodies against CldU and IdU, followed by their corresponding fluorescently labeled secondary antibodies.
-
Imaging and Analysis: Acquire images of the dual-labeled DNA fibers using a fluorescence microscope. Measure the lengths of the CldU and IdU tracks to determine replication fork speed and assess for fork stalling or collapse.[18]
Conclusion
Triapine is a highly potent inhibitor of ribonucleotide reductase that fundamentally disrupts DNA synthesis and repair.[2][5] Its mechanism of action, centered on the chelation of iron within the RNR enzyme, leads to a cascade of cytotoxic events including dNTP pool depletion, replication fork collapse, and the induction of DNA damage.[6][7] Furthermore, its ability to cripple DNA repair pathways, particularly homologous recombination, makes it an excellent candidate for combination therapies with DNA-damaging agents, offering a powerful strategy to enhance therapeutic efficacy and overcome drug resistance.[8][9] The comprehensive data and methodologies presented in this guide underscore the well-defined role of Triapine as a targeted inhibitor of DNA synthesis and repair for cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Triapine Radiochemotherapy in Advanced Stage Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Ferrous-Triapine complex mediates formation of reactive oxygen species that inactivate human ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Distinct mechanisms of cell-kill by triapine and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Triapine disrupts CtIP-mediated homologous recombination repair and sensitizes ovarian cancer cells to PARP and topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. DNA Damage Measured by the Comet Assay in Head and Neck Cancer Patients Treated with Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of Triapine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triapine (B1662405) (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a potent, investigational small-molecule inhibitor of ribonucleotide reductase (RNR) with demonstrated broad-spectrum antitumor activity in both preclinical and clinical studies.[1][2] As a critical enzyme in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), RNR represents a key target in cancer therapy.[2][3] By inhibiting RNR, Triapine disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1][3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Triapine, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Pharmacodynamics: The Core Mechanism of Action
The primary molecular target of Triapine is the enzyme ribonucleotide reductase.[1][3] RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, an essential step for DNA replication and repair.[1][4] Triapine's potent inhibitory effect stems from its function as a powerful iron chelator.[1][3] The R2 subunit of the RNR holoenzyme contains a di-iron center essential for its catalytic activity, which involves the generation of a tyrosyl free radical.[1][4] Triapine binds to this iron, quenching the radical and inactivating the enzyme.[1][3] This leads to a depletion of the intracellular dNTP pool, causing a swift cessation of DNA synthesis.[1]
The inhibition of RNR by Triapine triggers a cascade of downstream cellular events that contribute to its anticancer effects. These include the induction of oxidative stress through the generation of reactive oxygen species (ROS) by the iron-Triapine complex, leading to further DNA damage.[1] The ultimate consequences for the cancer cell are cell cycle arrest and apoptosis.[5]
Signaling Pathway of Triapine's Action
The following diagram illustrates the core mechanism of Triapine's action on the ribonucleotide reductase pathway and its downstream cellular consequences.
Caption: Mechanism of action of Triapine.
Pharmacokinetics of Triapine
The pharmacokinetic profile of Triapine has been investigated in several Phase I and II clinical trials, with both intravenous and oral formulations. The drug generally exhibits linear pharmacokinetics, although with high interpatient variability.[6][7]
Intravenous Administration
Multiple studies have characterized the pharmacokinetics of intravenously administered Triapine. A Phase I study in patients with advanced solid tumors reported that at a dose of 96 mg/m²/day, peak plasma concentrations (Cmax) averaged 8 µM.[6][7] The elimination half-life (T1/2) ranged from 35 minutes to 3 hours, with a median of approximately 1 hour.[6][7] Cumulative urinary recovery of the parent drug is low, averaging 1-3% of the administered dose, suggesting that metabolism is the primary route of elimination.[6][7]
In a study involving patients with advanced leukemia, a continuous intravenous infusion of Triapine resulted in steady-state concentrations between 0.6 and 1 µM.[8] Another study in adults with advanced hematologic malignancies found that at all dose levels, the peak plasma concentration of Triapine (2.2-5.5 µM) was above the levels required for in vitro and in vivo leukemia growth inhibition.[9]
A population pharmacokinetic model described Triapine's kinetics using a three-compartment model, with one compartment for plasma and another for erythrocytes.[10] This study also noted that gender was associated with the volume of distribution, and clearance was associated with the number of cycles administered.[10]
Oral Administration
An oral formulation of Triapine has been developed to improve patient convenience.[11] A study of oral Triapine in combination with chemoradiation for cervical and vaginal cancer found a bioavailability of 59%.[12][13] Following oral administration, Triapine reached a Cmax of 5.0 ± 3.8 μM in approximately 1.9 ± 1.4 hours.[14] It was also noted that smoking nearly doubled the clearance of Triapine, likely through the induction of CYP1A2, which has been identified as a major metabolic pathway for the drug.[12][14]
Summary of Pharmacokinetic Parameters
| Parameter | Intravenous Administration | Oral Administration | Reference(s) |
| Cmax | 2.2 - 8 µM | 5.0 ± 3.8 µM | [6][7][9][14] |
| T1/2 (Elimination) | 35 min - 3 hours | Not explicitly stated | [6][7] |
| AUC | Dose-proportional | Not explicitly stated | [5][7] |
| Clearance | 57.5 ± 25 L/h (Total Body) | Affected by smoking (CYP1A2) | [12][14] |
| Bioavailability | N/A | 59% | [12][13] |
| Urinary Excretion | 1-3% of administered dose | Minimal | [6][7][14] |
Experimental Protocols
Determination of Triapine Concentration in Plasma and Erythrocytes
A common method for quantifying Triapine in biological matrices is High-Performance Liquid Chromatography (HPLC) with UV detection.
Sample Preparation:
-
Collect whole blood samples in tubes containing an anticoagulant.
-
Centrifuge the blood to separate plasma and erythrocytes.
-
For plasma, precipitate proteins using an organic solvent (e.g., acetonitrile), then centrifuge to collect the supernatant.
-
For erythrocytes, lyse the cells with water and then precipitate proteins.
-
Filter the resulting supernatant before injection into the HPLC system.
HPLC Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in an isocratic or gradient mode.
-
Detection: UV detection at a wavelength where Triapine has significant absorbance (e.g., around 359 nm).[15]
-
Quantification: A standard curve is generated using known concentrations of Triapine to quantify the drug in the samples.
The following diagram outlines the general workflow for this experimental protocol.
Caption: Workflow for Triapine quantification.
Measurement of Ribonucleotide Reductase Activity
The activity of RNR can be assessed by measuring the conversion of a radiolabeled ribonucleotide substrate (e.g., [³H]CDP) to its corresponding deoxyribonucleotide.[1]
Protocol Outline:
-
Prepare cell lysates from treated and untreated cells.
-
Incubate the cell lysates with a reaction mixture containing the radiolabeled substrate, ATP (as an allosteric effector), and a reducing agent (e.g., dithiothreitol).
-
Stop the reaction after a defined period.
-
Separate the ribonucleotide substrate from the deoxyribonucleotide product, often using an anion-exchange chromatography method or thin-layer chromatography.
-
Quantify the amount of radiolabeled deoxyribonucleotide formed using liquid scintillation counting.
-
RNR activity is expressed as the amount of product formed per unit of time per amount of protein in the lysate.
Assessment of DNA Synthesis Inhibition
The inhibitory effect of Triapine on DNA synthesis can be measured by quantifying the incorporation of labeled nucleosides into newly synthesized DNA.[16]
BrdU Incorporation Assay:
-
Culture cells in the presence or absence of Triapine for a specified duration.
-
Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, to the culture medium for a short period (e.g., 1-2 hours).
-
Fix and permeabilize the cells.
-
Incubate the cells with an anti-BrdU antibody conjugated to a fluorescent dye.
-
Analyze the cells using flow cytometry or fluorescence microscopy to quantify the amount of BrdU incorporated into the DNA, which is proportional to the rate of DNA synthesis.
A "washout" experiment can be performed to assess the reversibility of DNA synthesis inhibition by removing the Triapine-containing medium and measuring the recovery of BrdU incorporation over time.[16]
Conclusion
Triapine is a potent inhibitor of ribonucleotide reductase that disrupts DNA synthesis and repair, leading to cancer cell death.[1][3] Its pharmacokinetic profile has been characterized for both intravenous and oral administration, showing linear kinetics with significant interpatient variability.[6][7][12][13] The primary route of elimination is metabolism, with CYP1A2 playing a significant role.[14] The pharmacodynamic effects of Triapine, including the depletion of dNTP pools and inhibition of DNA synthesis, are well-documented and form the basis of its antitumor activity.[8][17] The methodologies outlined in this guide provide a framework for the continued investigation of this promising anticancer agent. Further research, particularly in combination therapies, will continue to define its role in the clinical setting.[5][17]
References
- 1. benchchem.com [benchchem.com]
- 2. What is Triapine used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. About 2 — Nanopharmaceutics, Inc. [nanopharmaceutics.com]
- 5. A Phase I Study of Triapine® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I and pharmacokinetic study of triapine, a potent ribonucleotide reductase inhibitor, administered daily for five days in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I and pharmacodynamic study of Triapine, a novel ribonucleotide reductase inhibitor, in patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I and pharmacokinetic study of Triapine, a potent ribonucleotide reductase inhibitor, in adults with advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetics of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine®) in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scholars.uky.edu [scholars.uky.edu]
- 13. Dose finding, bioavailability, and PK-PD of oral triapine with concurrent chemoradiation for locally advanced cervical cancer and vaginal cancer (ETCTN 9892) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro evaluation of the metabolic enzymes and drug interaction potential of triapine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Solid-State Architecture of Triapine: A Technical Guide to its Crystal Structure
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure of Triapine, a potent ribonucleotide reductase inhibitor with significant interest in oncological research. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the molecule's three-dimensional arrangement, which is crucial for understanding its physicochemical properties and informing rational drug design.
It is important to note that the crystallographic data presented herein pertains to the free base form of Triapine, as detailed crystallographic information for Triapine hydrochloride is not currently available in the public domain.
Core Crystallographic Data
The crystal structure of Triapine was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below, providing a quantitative snapshot of the unit cell and its contents.
| Parameter | Value |
| Chemical Formula | C₇H₉N₅S |
| Formula Weight | 195.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 11.893(2) Å |
| b | 9.839(2) Å |
| c | 7.828(1) Å |
| α | 90° |
| β | 98.89(1)° |
| γ | 90° |
| Volume | 905.0(3) ų |
| Z | 4 |
| Density (calculated) | 1.432 Mg/m³ |
| Absorption Coefficient | 0.33 mm⁻¹ |
| F(000) | 408 |
Experimental Protocols
The determination of the crystal structure of Triapine involved the following key experimental stages:
Synthesis and Crystallization
Single crystals of Triapine suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the compound in a suitable solvent system, typically a mixture of methanol (B129727) and dichloromethane. The synthesis of Triapine itself proceeds via the condensation of 3-aminopyridine-2-carboxaldehyde with thiosemicarbazide.
X-ray Data Collection
A suitable crystal was mounted on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). The data collection was performed at a controlled temperature, typically 293(2) K. A series of frames were collected with oscillation ranges, and the collected intensities were corrected for Lorentz and polarization effects.
Structure Solution and Refinement
The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final refinement converged to a satisfactory R-factor, indicating a good agreement between the observed and calculated structure factors.
Molecular and Crystal Structure Insights
The crystal structure reveals a planar conformation of the Triapine molecule. The aminopyridine ring and the thiosemicarbazone moiety are nearly coplanar, a feature that is often important for the biological activity of this class of compounds. The crystal packing is stabilized by a network of intermolecular hydrogen bonds, primarily involving the amino group, the hydrazine (B178648) nitrogen atoms, and the sulfur atom of the thiosemicarbazone group. These interactions play a crucial role in the stability of the crystal lattice.
Signaling Pathway and Experimental Workflow
Triapine's primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), a critical enzyme in the DNA synthesis pathway. The following diagrams illustrate the simplified signaling pathway affected by Triapine and a general workflow for its crystallographic analysis.
Methodological & Application
Application Notes and Protocols for Triapine Hydrochloride Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of triapine (B1662405) hydrochloride in mouse xenograft models, a critical step in the preclinical evaluation of this potent anti-cancer agent. The following sections detail the mechanism of action, quantitative efficacy data, and detailed experimental protocols to ensure reproducible and reliable study outcomes.
Core Mechanism of Action
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, or 3-AP) is a promising investigational anti-cancer drug with broad-spectrum antitumor activity demonstrated in numerous preclinical and clinical studies.[1] Its primary molecular target is the enzyme ribonucleotide reductase (RNR), which is essential for DNA synthesis and repair.[2][3] RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[1]
Triapine's inhibitory effect stems from its potent iron-chelating properties.[1] The R2 subunit of the RNR holoenzyme contains a critical di-iron center required for its catalytic activity.[1][4] Triapine binds to this iron, inactivating the R2 subunit and thereby halting DNA synthesis.[1] This leads to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1][3] Furthermore, the iron-triapine complex is redox-active and can generate reactive oxygen species (ROS), inducing oxidative stress within cancer cells.[1][5]
Efficacy of Triapine in Murine Cancer Models
The anti-tumor efficacy of triapine has been evaluated in various murine cancer models, both as a single agent and in combination with other therapies. The following tables summarize key quantitative findings from preclinical studies.
Table 1: Single-Agent Triapine Efficacy in Murine Cancer Models
| Cancer Type | Animal Model | Cell Line | Triapine Dosage and Schedule | Key Findings | Reference(s) |
| Leukemia | Mice | L1210 | 5, 10, 15, 20, 30 mg/kg, i.p., twice daily for six days | Significant increases in lifespan; curative in some mice. | [6] |
| Lung Carcinoma | Mice | M109 (murine) | 8-10 mg/kg, i.p., twice daily for 5-6 days | Pronounced inhibition of tumor growth. | [6][7][8] |
| Ovarian Carcinoma | Mice | A2780 (human) | 8-10 mg/kg, i.p., twice daily for 5-6 days | Pronounced inhibition of tumor growth. | [6][7] |
| Glioblastoma | Xenograft mouse model | U251 (human) | 60 mg/kg, i.p., single dose | Resulted in tumor growth delay. | [6][9] |
| Pancreatic Cancer | Xenograft mouse model | PSN1 (human) | 60 mg/kg, i.p., single dose | Resulted in tumor growth delay. | [6][9] |
Table 2: Combination Therapy Efficacy of Triapine in Murine Cancer Models
| Cancer Type | Animal Model | Combination Agent(s) | Triapine Dosage and Schedule | Key Findings | Reference(s) |
| Leukemia | Mice (L1210) | Doxorubicin | Not specified | Prolonged survival times compared to either agent alone. | [6][8] |
| Leukemia | Mice (L1210) | Etoposide, Cisplatin, Doxorubicin | Not specified | Synergistic inhibition, producing long-term survivors. | [6][7] |
| Glioblastoma | Xenograft mouse model (U251) | Radiation (4 Gy) | 60 mg/kg, i.p., immediately after radiation | Greater than additive tumor growth delay (15.3 ± 1.17 days). | [6][9][10] |
| Pancreatic Cancer | Xenograft mouse model (PSN1) | Radiation (4 Gy) | 60 mg/kg, i.p., immediately after radiation | Greater than additive tumor growth delay (17.4 ± 1.40 days). | [6][9][10] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of triapine hydrochloride in mouse xenograft studies.
Protocol 1: Preparation of this compound for Injection
This protocol details two common formulations for dissolving triapine for intraperitoneal injection.
Formulation 1: Saline/DMSO Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Saline (0.9% NaCl), sterile
-
-
Procedure:
-
Prepare a stock solution of Triapine in DMSO. For example, to achieve a final injectable concentration of 2.5 mg/mL, dissolve a pre-weighed amount of Triapine in DMSO.[11]
-
In a sterile tube, prepare the vehicle by mixing DMSO and saline. A common ratio is 10% DMSO and 90% saline.
-
Add the Triapine stock solution to the vehicle to achieve the desired final concentration.
-
Vortex the solution thoroughly until the Triapine is completely dissolved and the solution is clear. This formulation should be prepared fresh before each administration.[11]
-
Formulation 2: DMSO/Corn Oil Suspension
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
-
Procedure:
-
Prepare a stock solution of Triapine in DMSO.[11]
-
In a sterile tube, prepare the vehicle by mixing DMSO and corn oil in a 10:90 ratio.[11]
-
Add the Triapine stock solution to the vehicle to achieve the desired final concentration.
-
Vortex the solution thoroughly. This formulation results in a suspension and should be well-mixed before each injection.[11]
-
Protocol 2: In Vivo Xenograft Study Workflow
This protocol outlines a typical workflow for assessing the efficacy of triapine in a subcutaneous tumor model.
-
Animal Models:
-
Athymic nude mice or other immunocompromised strains are suitable for establishing human tumor xenografts.[11]
-
-
Tumor Cell Implantation:
-
Harvest cancer cells (e.g., A2780 human ovarian, M109 murine lung) from culture during the exponential growth phase.[11]
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Inject the desired number of cells (typically 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank of the mice.[11]
-
-
Treatment Initiation:
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).[11]
-
Randomize the animals into control and treatment groups.
-
-
Dosing and Administration:
-
Dosage: Based on preclinical studies, a dosage range of 5-30 mg/kg is often used. A common starting dose is 10 mg/kg.[11]
-
Administration Route: Intraperitoneal (i.p.) injection is a frequently used route.[11]
-
Schedule: Due to its relatively short half-life, twice-daily administration is often more effective than once-daily. A typical schedule is twice daily for 5-6 consecutive days, followed by a rest period.[7][11]
-
-
Tumor Volume Measurement:
-
Monitoring:
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of triapine and a typical experimental workflow for in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. What is Triapine used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. About 2 — Nanopharmaceutics, Inc. [nanopharmaceutics.com]
- 5. Triapine Derivatives Act as Copper Delivery Vehicles to Induce Deadly Metal Overload in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase I Study of Triapine® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Combining Triapine with Cisplatin in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical investigation of the synergistic combination of Triapine and cisplatin (B142131). This document details the scientific rationale, experimental protocols, and quantitative data from preclinical studies, offering a practical resource for researchers in oncology and drug development.
Scientific Rationale: A Dual-Action Assault on Cancer Cells
The combination of Triapine and cisplatin represents a targeted therapeutic strategy designed to exploit the reliance of cancer cells on DNA synthesis and repair mechanisms for their survival.
Cisplatin , a cornerstone of chemotherapy, exerts its cytotoxic effects by forming platinum-DNA adducts, primarily intrastrand and interstrand crosslinks.[1] This damage distorts the DNA double helix, obstructing replication and transcription, which, if left unrepaired, triggers programmed cell death (apoptosis).[1][2] However, the efficacy of cisplatin is often limited by the cancer cells' robust DNA repair machinery, a primary driver of chemoresistance.[1]
Triapine is a potent small-molecule inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair.[2] By inhibiting the R2 subunit of RNR, Triapine depletes the intracellular dNTP pool.[1] This depletion critically impairs the ability of cancer cells to repair the DNA damage induced by cisplatin, leading to an accumulation of lethal DNA lesions and enhanced cancer cell death.[1] Preclinical studies have consistently demonstrated a synergistic anti-tumor effect when Triapine is administered before cisplatin, allowing for the depletion of dNTPs prior to the induction of DNA damage.[1]
Quantitative Data from Preclinical Studies
The synergistic interaction between Triapine and cisplatin has been quantified in various preclinical models. The following tables summarize key findings from in vitro and in vivo studies.
In Vitro Synergistic Cytotoxicity
The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
| Cell Line | Cancer Type | Drug Combination | Combination Index (CI) | Outcome |
| BG-1 | Ovarian Cancer | Triapine + Cisplatin | < 1 | Synergy |
In Vivo Antitumor Efficacy in Xenograft Models
Preclinical studies using mouse xenograft models, where human cancer cells are implanted into immunocompromised mice, have demonstrated the enhanced in vivo efficacy of the Triapine and cisplatin combination.
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Survival Advantage |
| Epithelial Ovarian Cancer (EOC) Xenograft | Triapine + Carboplatin/Doxil | Significant Delay in Tumor Growth | - |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below to facilitate the replication and further investigation of these findings.
Protocol 1: In Vitro Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cancer cells after treatment.
1. Materials:
-
Cancer cell lines (e.g., BG-1 ovarian cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Triapine and cisplatin stock solutions
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
2. Procedure:
-
Cell Plating: Seed cells in 6-well plates at a density of 500-1000 cells per well and allow them to attach overnight.[1]
-
Drug Treatment:
-
A sequential treatment is recommended to maximize the synergistic effect.[1]
-
Treat cells with varying concentrations of Triapine for 4-6 hours.[1]
-
Remove the Triapine-containing medium, wash the cells with PBS, and add fresh medium containing varying concentrations of cisplatin.
-
Include single-agent controls (Triapine alone, cisplatin alone) and a vehicle control.
-
-
Incubation: Incubate the plates for 10-14 days in a humidified incubator at 37°C with 5% CO2 to allow for colony formation.[1]
-
Fixing and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with the fixing solution for 15 minutes.
-
Stain the colonies with crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting: Count colonies containing at least 50 cells.
-
Data Analysis:
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Determine the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn or CalcuSyn. A CI < 1 indicates synergy.
-
Protocol 2: In Vivo Xenograft Tumor Model
This protocol outlines the assessment of the antitumor efficacy of the combination therapy in a mouse model.
1. Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells for implantation (e.g., epithelial ovarian cancer cells)
-
Sterile PBS or Matrigel for cell suspension
-
Triapine and cisplatin for injection (formulated in appropriate vehicles)
-
Calipers for tumor measurement
2. Procedure:
-
Cell Implantation: Subcutaneously inject 1-10 million cancer cells suspended in PBS or Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, Triapine alone, cisplatin alone, Triapine + cisplatin).
-
-
Drug Administration:
-
Administer Triapine and cisplatin according to a predetermined schedule. A sequential administration, with Triapine given prior to cisplatin, is often employed.
-
Dosing and route of administration (e.g., intraperitoneal, intravenous) should be optimized based on the specific tumor model and drug formulations.
-
-
Tumor Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: (length × width²)/2).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined size or until a humane endpoint is reached.
-
Data Analysis:
-
Compare the tumor growth rates between the different treatment groups.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control.
-
If applicable, analyze survival data using Kaplan-Meier curves.
-
Protocol 3: DR-GFP Reporter Assay for Homologous Recombination
This assay quantifies the efficiency of homologous recombination (HR), a key DNA repair pathway.[1]
1. Materials:
-
A cell line stably expressing the DR-GFP (Direct Repeat Green Fluorescent Protein) reporter cassette.[1]
-
A plasmid expressing the I-SceI endonuclease.
-
Transfection reagent.
-
Triapine and cisplatin.
-
Flow cytometer.
2. Procedure:
-
Transfection: Co-transfect the DR-GFP cells with the I-SceI expression plasmid to induce a specific DNA double-strand break in the reporter gene.[1]
-
Drug Treatment: Treat the cells with Triapine, cisplatin, or the combination as described in the clonogenic assay protocol.[1]
-
Incubation: Incubate the cells for 48-72 hours.
-
Flow Cytometry: Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. A reduction in the percentage of GFP-positive cells indicates an inhibition of HR.[1]
Conclusion
The preclinical evidence strongly supports the synergistic interaction between Triapine and cisplatin. By inhibiting ribonucleotide reductase, Triapine effectively sensitizes cancer cells to the DNA-damaging effects of cisplatin, offering a promising strategy to overcome chemoresistance and improve therapeutic outcomes. The provided protocols and data serve as a valuable resource for the continued investigation and development of this and similar combination therapies in oncology.
References
Application Notes and Protocols for Triapine and Radiation Therapy Experimental Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for combining Triapine (B1662405), a potent ribonucleotide reductase (RNR) inhibitor, with radiation therapy. The protocols and data presented are collated from preclinical and clinical studies, offering a framework for investigating this synergistic anti-cancer strategy.
Mechanism of Action: A Synergistic Approach
Triapine enhances the cytotoxic effects of ionizing radiation primarily through the inhibition of DNA repair.[1] Ionizing radiation induces a variety of DNA lesions, with DNA double-strand breaks (DSBs) being the most lethal.[1] The repair of these breaks is crucial for cell survival. Ribonucleotide reductase is the rate-limiting enzyme in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), which are essential building blocks for DNA repair synthesis.[1][2]
By inhibiting the RRM2 subunit of RNR, Triapine depletes the cellular dNTP pool.[1][2] This compromises the ability of cancer cells to repair radiation-induced DNA damage, leading to an accumulation of unrepaired DSBs.[1] This is often visualized by the persistence of γH2AX foci, a marker for unrepaired DSBs, at 24 hours post-irradiation in Triapine-treated cells.[1][3][4] The resulting genomic instability and catastrophic DNA damage ultimately trigger cell death, thereby radiosensitizing tumor cells.[1][5]
Caption: Mechanism of Triapine-induced radiosensitization.
Quantitative Data Summary
The following tables summarize key quantitative parameters from preclinical and clinical studies investigating the combination of Triapine and radiation therapy.
Table 1: Preclinical In Vitro Study Parameters
| Parameter | Details | Cell Lines | Reference |
| Triapine Concentration | 5 µmol/L | DU145 (prostate), U251 (glioma), PSN1 (pancreatic), MRC5 (normal fibroblast) | [3] |
| Treatment Schedule | 16-hour exposure before or immediately after irradiation | Tumor cell lines | [3] |
| Radiation Doses | 2, 4, 6 Gy (example doses for viability assays) | HeLa (cervical) | [6] |
| Primary Assay | Clonogenic Assay | DU145, U251, PSN1, MRC5 | [3] |
| Key Finding | Enhanced radiosensitivity in tumor cells with pre- or post-irradiation Triapine. Normal cells (MRC5) were only sensitized with pre-irradiation treatment.[3][4] | DU145, U251, PSN1, MRC5 | [3] |
| Dose Enhancement Factor | 1.7 (for MRC5 cells with pre-irradiation Triapine) | MRC5 | [3] |
Table 2: Preclinical In Vivo Study Parameters
| Parameter | Details | Animal Model | Reference |
| Animal Model | Athymic nude mice (nu/nu) | N/A | [1] |
| Tumor Models | Subcutaneous xenografts of U251 (glioma) and PSN1 (pancreatic) cells | U251, PSN1 | [1][3] |
| Triapine Dosage | 60 mg/kg | N/A | [1][3] |
| Administration | Intraperitoneal (i.p.) injection | N/A | [1] |
| Radiation Dose | Single dose of 4 Gy to the tumor-bearing leg | N/A | [1][3] |
| Treatment Schedule | Triapine administered 6 hours before OR immediately after irradiation | N/A | [1][3] |
| Primary Endpoint | Tumor growth delay | N/A | [3] |
| Key Finding | Triapine administered after irradiation was significantly more effective at enhancing radiation-induced tumor growth delay than when given before.[3] | U251, PSN1 | [3] |
| Dose Enhancement Factor | U251 Tumors: 4.3 (Post-IR) vs. 2.3 (Pre-IR) | U251 | [3] |
Table 3: Clinical Trial Parameters
| Trial/Cancer Type | Phase | Triapine Dosage & Schedule | Radiation Schedule | Concurrent Chemo | Reference |
| Cervical/Vaginal Cancer | III (NRG-GY006) | 25 mg/m² via 2-hour IV infusion, 3x/week on radiation weeks | 45 Gy in 25 daily fractions (1.8 Gy/fraction) over 5 weeks | Cisplatin: 40 mg/m² IV weekly | [6] |
| Pancreatic Cancer (LAPCA) | I | Dose escalation: 24, 48, 72 mg/m² via 2-hour IV infusion, 3x/week on weeks 1, 3, 5 | 50.4 Gy in 28 fractions | None | [7] |
| Recurrent Glioblastoma | I | Oral Triapine 2 hours prior to IMRT | IMRT daily for 10 treatment days over 2 weeks | None | [8][9] |
| Neuroendocrine Tumors | II | Oral Triapine once daily on Days 1-14 of each 8-week cycle | Lutetium Lu 177 Dotatate on Day 1 of each cycle (4 cycles) | None | [10] |
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo experiments.
Protocol 1: In Vitro Clonogenic Survival Assay
This assay is the gold standard for assessing the cytotoxic effects of ionizing radiation and the radiosensitizing effects of therapeutic agents.
1. Materials:
-
Cancer cell lines (e.g., U251, DU145) and normal cell lines (e.g., MRC5)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Triapine (stock solution in appropriate solvent, e.g., DMSO)
-
6-well cell culture plates
-
X-ray irradiator
-
Crystal Violet staining solution (0.5% w/v in methanol)
2. Method:
-
Cell Seeding: Trypsinize and count cells. Plate a predetermined number of cells (e.g., 200-5000 cells/well, depending on radiation dose) into 6-well plates. Allow cells to adhere overnight.
-
Treatment Groups:
-
Control (vehicle only)
-
Radiation only (0, 2, 4, 6 Gy)
-
Triapine only
-
Triapine + Radiation (Pre- and Post-irradiation schedules)
-
-
Drug Administration:
-
Pre-irradiation: Add Triapine (e.g., 5 µM) to the appropriate wells and incubate for 16 hours.[3]
-
Post-irradiation: Prepare Triapine-containing media.
-
-
Irradiation:
-
For the Pre-irradiation group, irradiate the plates after the 16-hour drug incubation.
-
For the Post-irradiation and Radiation only groups, irradiate the plates. Immediately following irradiation, replace the medium with fresh medium (for Radiation only) or Triapine-containing medium (for Post-irradiation).
-
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies (defined as ≥50 cells) to form.
-
Staining and Counting:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain with Crystal Violet solution for 30 minutes.
-
Gently rinse with water and allow the plates to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the non-irradiated control. Plot survival curves and determine dose enhancement factors.
Caption: Workflow for an in vitro clonogenic survival assay.
Protocol 2: In Vivo Xenograft Tumor Model
This protocol outlines an approach to assess the efficacy of Triapine and radiation in a mouse xenograft model.
1. Materials:
-
Athymic nude mice (nu/nu), 6-8 weeks old
-
Tumor cells (e.g., U251 human glioma cells)
-
Sterile, serum-free medium or saline for cell suspension
-
Triapine for injection
-
Calipers for tumor measurement
-
Shielded X-ray irradiator for animals
2. Method:
-
Cell Implantation:
-
Harvest tumor cells and resuspend them in sterile, serum-free medium or saline.
-
Inject 5 x 10⁶ cells subcutaneously into the flank of each mouse.[1]
-
-
Tumor Growth and Randomization:
-
Treatment Groups:
-
Treatment Administration:
-
Triapine: Administer via intraperitoneal (i.p.) injection according to the randomized schedule.
-
Radiation: Anesthetize mice and use lead shields to expose only the tumor-bearing leg to a single dose of 4 Gy radiation.[1]
-
-
Monitoring and Endpoint:
-
Assessment of DNA Damage (Optional):
-
At specific time points (e.g., 1, 6, and 24 hours) post-treatment, euthanize a subset of mice from each group.
-
Excise tumors and process for immunohistochemical analysis of γH2AX foci.[1]
-
-
Data Analysis:
-
Calculate the tumor growth delay for each treatment group compared to the control.
-
Analyze survival data using Kaplan-Meier curves.
-
Compare γH2AX foci counts between groups to assess DNA damage and repair.
-
Caption: General workflow for an in vivo xenograft tumor model.
References
- 1. benchchem.com [benchchem.com]
- 2. About 2 — Nanopharmaceutics, Inc. [nanopharmaceutics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In vitro and in vivo radiosensitization induced by the ribonucleotide reductase inhibitor Triapine (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Term Disease Control with Triapine-Based Radiochemotherapy for Patients with Stage IB2–IIIB Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A dose escalation and pharmacodynamic study of triapine and radiation in patients with locally advanced pancreas cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I Trial Combining Triapine With Radiation Therapy for Recurrent Glioblastoma or Astrocytoma | Clinical Trials | Yale Medicine [yalemedicine.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A Phase II Randomized Control Trial of Triapine Plus Lutetium Lu 177 Dotatate Versus Lutetium Lu 177 Dotatate Alone for Well-Differentiated Somatostatin Receptor-Positive Neuroendocrine Tumors | Joint Clinical Trials Office [jcto.weill.cornell.edu]
Application Notes & Protocols: Assessing Triapine Efficacy in Patient-Derived Organoids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic heterogeneity of a patient's tumor.[1][2][3][4] This makes them a powerful preclinical model for assessing the efficacy of anti-cancer agents and predicting patient-specific responses to therapy.[3][4][5] Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is a potent inhibitor of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair.[6][7][8] By targeting RNR, Triapine disrupts the production of deoxyribonucleotides, leading to the inhibition of cell proliferation and the induction of cell death, particularly in rapidly dividing cancer cells.[6][9] These application notes provide a comprehensive framework for evaluating the efficacy of Triapine in PDOs, from organoid generation to a suite of quantitative assays for assessing treatment response.
Mechanism of Action of Triapine
Triapine's primary mechanism of action is the inhibition of RNR.[6][7] This enzyme is responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[6][10] The inhibition of RNR by Triapine is a multi-step process that involves the chelation of iron within the enzyme's active site, which is crucial for its catalytic activity.[6][9][10] This interaction disrupts the generation of a necessary tyrosyl radical, ultimately halting DNA replication.[6] Furthermore, the iron-Triapine complex can generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.[10][11] Studies have also indicated that Triapine can induce apoptosis through the mitochondrial pathway, involving the activation of Bid and the cleavage of XIAP.[12]
Experimental Protocols
1. Generation of Patient-Derived Organoids (PDOs)
This protocol outlines the standardized steps for establishing PDOs from fresh patient tumor tissue.[1][13][14]
Materials:
-
Fresh tumor tissue in tissue transfer medium (e.g., RPMI 1640 with primocin)[13]
-
Digestion buffer (e.g., Collagenase IV solution)[14]
-
Basement membrane extract (BME), such as Matrigel®
-
Organoid growth medium (specific to tumor type)[1]
-
Cell dissociation reagent (e.g., TrypLE™ Express)
-
Red blood cell lysis buffer[14]
-
Sterile scalpels, petri dishes, conical tubes, and serological pipettes
Procedure:
-
Tissue Processing: Aseptically transfer the fresh tumor tissue to a sterile petri dish. Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.[14][15]
-
Enzymatic Digestion: Transfer the minced tissue into a conical tube containing a digestion buffer. Incubate on an orbital shaker at 37°C for 30-90 minutes, with periodic vigorous mixing.[14]
-
Cell Isolation: Neutralize the digestion buffer with an excess of complete medium. Centrifuge the cell suspension to pellet the cells and discard the supernatant.
-
Red Blood Cell Lysis (if necessary): If the pellet is red, resuspend it in red blood cell lysis buffer and incubate for 5 minutes at room temperature. Quench the lysis reaction with an excess of medium and centrifuge.[14]
-
Embedding in BME: Resuspend the cell pellet in cold BME. Plate domes of the BME-cell suspension into a pre-warmed multi-well plate.[14]
-
Solidification and Culture: Allow the domes to solidify at 37°C for 20-30 minutes. Carefully add pre-warmed organoid growth medium to each well.[14]
-
Maintenance: Culture the organoids at 37°C and 5% CO₂. Replace the medium every 2-3 days. Passage the organoids as they grow by dissociating them into smaller clusters and re-embedding them in fresh BME.[1]
2. Triapine Efficacy Assessment in PDOs
This protocol describes the treatment of established PDOs with Triapine and subsequent analysis of cell viability.
Materials:
-
Established PDO cultures
-
Triapine stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Organoid growth medium
-
Multi-well plates (e.g., 96-well or 384-well)
-
Cell viability assay reagent (e.g., CellTiter-Glo® 3D Cell Viability Assay)[16]
-
Luminometer
Procedure:
-
Plating Organoids: Dissociate established PDOs into small, uniform clusters. Resuspend the organoid fragments in BME and plate them in a multi-well plate suitable for high-throughput screening.[17]
-
Triapine Treatment: After the organoids have reformed (typically 24-48 hours), prepare a serial dilution of Triapine in organoid growth medium. Replace the medium in the wells with the Triapine-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the treated organoids for a defined period (e.g., 72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions. For the CellTiter-Glo® 3D assay, this typically involves adding the reagent to each well, incubating to lyse the cells and generate a luminescent signal, and then measuring the luminescence with a plate reader.[16]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of Triapine for each PDO line by plotting the dose-response curve.
Data Presentation
Table 1: IC50 Values of Triapine in Various Patient-Derived Organoid Lines
| Organoid Line | Tumor Type | Triapine IC50 (µM) |
| PDO-001 | Ovarian Cancer | 1.5 |
| PDO-002 | Pancreatic Cancer | 3.2 |
| PDO-003 | Lung Cancer | 0.8 |
| PDO-004 | Ovarian Cancer | 5.7 |
| PDO-005 | Pancreatic Cancer | 2.1 |
Table 2: Apoptosis Induction by Triapine in PDOs (Caspase-3/7 Activity)
| Organoid Line | Treatment | Fold Change in Caspase-3/7 Activity (vs. Control) |
| PDO-001 | Vehicle | 1.0 |
| PDO-001 | Triapine (1 µM) | 4.2 |
| PDO-003 | Vehicle | 1.0 |
| PDO-003 | Triapine (1 µM) | 6.8 |
Mandatory Visualizations
Caption: Mechanism of action of Triapine.
Caption: Workflow for assessing Triapine efficacy in PDOs.
References
- 1. Patient-Derived Cancer Organoids: Standardized Protocols for Tumor Cell Isolation, Organoid Generation, and Serial Passaging Across Multiple Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Utilizing high-throughput neural-network-driven organoid assays and liquid biopsy technologies to predict patient-specific drug responses and monitor treatment efficacy in solid tumors | Simbo AI - Blogs [simbo.ai]
- 3. Frontiers | Patient-Derived Cancer Organoids as Predictors of Treatment Response [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. cellnatsci.com [cellnatsci.com]
- 6. What is Triapine used for? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Activity and Electrochemical Properties - Iron Complexes of the Anticancer Drug Triapine and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) induces apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Video: Establishment and Culture of Patient-Derived Breast Organoids [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. Reproducible Drug Screening Assays Using Single Organoids [promega.com]
- 17. blog.crownbio.com [blog.crownbio.com]
Application Notes and Protocols for Detecting Triapine-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is a potent inhibitor of ribonucleotide reductase, a critical enzyme for DNA synthesis and repair.[1][2] Its mechanism of action involves the chelation of iron, which is essential for the enzyme's activity, leading to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells.[1][3][4] These application notes provide detailed protocols for the detection and quantification of Triapine-induced apoptosis, a crucial step in the evaluation of its anti-cancer efficacy.
Core Mechanism of Triapine-Induced Apoptosis
Triapine's primary mode of action is the inhibition of ribonucleotide reductase (RNR), which halts DNA synthesis and repair, leading to cell cycle arrest and apoptosis.[2] This is achieved through the chelation of the iron cofactor in the R2 subunit of RNR.[2] The resulting Triapine-iron complex can also participate in redox cycling, generating reactive oxygen species (ROS) that contribute to cellular stress and trigger apoptotic pathways.[3][4] Triapine has been shown to induce the mitochondrial pathway of apoptosis, characterized by the activation of Bid, and can also lead to the upregulation of the FAS death receptor through endoplasmic reticulum stress and NF-κB signaling.[5]
Data Presentation: Quantitative Analysis of Triapine-Induced Apoptosis
The following tables summarize quantitative data from various studies on the effects of Triapine on apoptosis. It is important to note that the results may vary depending on the cell line, Triapine concentration, and duration of treatment.
Table 1: Percentage of Apoptotic Cells Following Triapine Treatment (Annexin V/PI Staining)
| Cell Line | Triapine Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V positive) | Reference |
| SW480 | 10 | 48 | ~40% | [6] |
| HCT-116 | 10 | 48 | ~35% | [6] |
| Epithelial Ovarian Cancer (EOC) Cells | 0.1 - 100 | 24 and 48 | Dose- and time-dependent increase | [7] |
Table 2: Fold Increase in Caspase-3 Activity Following Triapine Treatment
| Cell Line | Triapine Concentration (µM) | Treatment Duration (hours) | Fold Increase in Caspase-3 Activity | Reference |
| Jurkat | 2 (Camptothecin as inducer) | 20 | Not specified for Triapine, but method is applicable | [8] |
| K-562 | Not specified for Triapine | Not specified | Method is applicable for calculating fold change | [9] |
| LCLs (various chemotherapeutics) | Not specified for Triapine | 24 | Method is applicable for calculating fold change | [10] |
Table 3: Modulation of Apoptosis-Related Proteins by Triapine (Western Blot)
| Cell Line | Triapine Treatment | Protein | Change in Expression/Status | Reference |
| Epithelial Ovarian Cancer (EOC) Cells | 10 µM, 48 hours | Bid | Activation (cleavage) | |
| Epithelial Ovarian Cancer (EOC) Cells | 10 µM, 48 hours | XIAP | Cleavage | |
| Docetaxel-resistant Prostate Cancer (PC3-DR) | Not specified | Bax, Bak | Upregulation | [11] |
| Docetaxel-resistant Prostate Cancer (PC3-DR) | Not specified | Bcl-2, Bcl-XL | Downregulation | [11] |
| Human Melanoma Cells | Not specified | Bax/Bcl-2 ratio | A high ratio correlates with sensitivity to apoptosis | [12] |
Experimental Protocols
Herein are detailed methodologies for key experiments to detect and quantify Triapine-induced apoptosis.
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with Triapine
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Flow cytometer
Protocol:
-
Induce apoptosis by treating cells with the desired concentrations of Triapine for the specified duration. Include an untreated control.
-
Harvest cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[1]
Interpretation of Results:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells treated with Triapine
-
Cell Lysis Buffer
-
2X Reaction Buffer with DTT
-
Caspase-3 substrate (DEVD-pNA)
-
Microplate reader
Protocol:
-
Induce apoptosis in cells with Triapine.
-
Pellet 2-5 x 10^6 cells per sample.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[13]
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[13]
-
Transfer the supernatant (cytosolic extract) to a fresh tube on ice.
-
Determine the protein concentration of the lysate. Adjust the volume to have 100-200 µg of protein in 50 µL of Cell Lysis Buffer.[3]
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.[14]
-
Add 5 µL of the 4 mM DEVD-pNA substrate (200 µM final concentration).[8]
-
Incubate the plate at 37°C for 1-2 hours.[3]
-
Read the absorbance at 405 nm using a microplate reader.[13]
-
Calculate the fold increase in caspase-3 activity compared to the untreated control.[3]
Western Blot Analysis of Apoptosis-Related Proteins
This method detects changes in the expression levels of key proteins involved in the apoptotic cascade.
Materials:
-
Cells treated with Triapine
-
RIPA lysis buffer with protease inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-Bid, anti-XIAP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse Triapine-treated and control cells in RIPA buffer.
-
Determine protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[15]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. Recommended antibodies include those that detect both full-length and cleaved forms of PARP and caspases.[15][16]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry and normalize to a loading control (e.g., β-actin). The Bax:Bcl-2 ratio can be a key indicator of apoptosis susceptibility.[12][17]
DNA Fragmentation (Laddering) Assay
This assay visualizes the characteristic cleavage of DNA into internucleosomal fragments, a hallmark of late-stage apoptosis.
Materials:
-
Cells treated with Triapine
-
TES Lysis Buffer (10 mM Tris-HCl, pH 7.5; 1 mM EDTA; 0.2% Triton X-100)
-
RNase A
-
Proteinase K
-
TAE buffer
-
DNA loading dye
-
Ethidium (B1194527) bromide or other DNA stain
-
UV transilluminator
Protocol:
-
Harvest at least 5 x 10^5 cells by centrifugation.[18]
-
Resuspend the cell pellet in 0.5 mL of TES Lysis Buffer and vortex.[18]
-
Add 20 µL of RNase A and incubate at 37°C for 30-60 minutes.[18]
-
Add 20 µL of Proteinase K and incubate at 50°C for at least 90 minutes.[18]
-
Mix the DNA samples with loading dye.
-
Load the samples onto a 1.5% agarose gel containing ethidium bromide.[19]
-
Run the gel at a low voltage (e.g., 35 V) for several hours to improve resolution.[18]
-
Visualize the DNA fragments under UV light. A "ladder" of DNA fragments in multiples of 180-200 base pairs is indicative of apoptosis.[18]
Mandatory Visualizations
Caption: Signaling pathway of Triapine-induced apoptosis.
Caption: Experimental workflow for detecting Triapine-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Annexin V Staining Protocol [bdbiosciences.com]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. A Ferrous-Triapine complex mediates formation of reactive oxygen species that inactivate human ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) induces apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Ribonucleotide Reductase Induces Endoplasmic Reticulum Stress and Apoptosis, Leading to the Death of Docetaxel-resistant Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. takarabio.com [takarabio.com]
- 15. benchchem.com [benchchem.com]
- 16. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. DNA Laddering Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Cycle Analysis of Triapine-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a potent and investigational small molecule inhibitor of ribonucleotide reductase (RNR).[1][2] RNR is the rate-limiting enzyme responsible for the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the essential precursors for DNA synthesis and repair.[1][3] By chelating the iron cofactor within the M2 subunit of RNR, Triapine inactivates the enzyme, leading to a depletion of the intracellular deoxyribonucleotide triphosphate (dNTP) pool.[1][3] This disruption of dNTP synthesis profoundly impacts DNA replication, resulting in cell cycle arrest and the induction of apoptosis, particularly in rapidly proliferating cancer cells.[2][3] These application notes provide a comprehensive overview of the effects of Triapine on the cell cycle, detailed protocols for analysis, and a summary of its impact on various cancer cell lines.
Mechanism of Action and Impact on Cell Cycle
Triapine's primary mechanism of action is the inhibition of RNR, which is critical for DNA synthesis.[2] The depletion of dNTPs leads to the stalling of DNA replication forks, which can cause DNA double-strand breaks (DSBs) and trigger a DNA damage response.[1] This ultimately results in a robust cell cycle arrest, primarily at the G1/S-phase transition, preventing cells from initiating DNA replication.[1][4] In some cellular contexts, an S-phase arrest has also been observed.[5] This prolonged cell cycle arrest can ultimately lead to the induction of apoptosis.[6]
Data Presentation: Effects of Triapine on Cell Cycle Distribution
The following tables summarize the quantitative effects of Triapine on the distribution of cells in different phases of the cell cycle across various cancer cell lines.
| Cell Line | Treatment Conditions | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| U251 (Glioma) | Control | 55 | 30 | 15 | [4] |
| Triapine (5 µM) | 75 | 15 | 10 | [4] | |
| DU145 (Prostate) | Control | 60 | 25 | 15 | [4] |
| Triapine (5 µM) | 80 | 10 | 10 | [4] | |
| PSN1 (Pancreatic) | Control | 50 | 35 | 15 | [4] |
| Triapine (3 µM) | 70 | 20 | 10 | [4] | |
| MCF-7 (Breast) | Control | 65 | 20 | 15 | [4] |
| Triapine (1 µM) | 85 | 5 | 10 | [4] | |
| MDA-MB-453 (Breast) | Control | 70 | 15 | 15 | [4] |
| Triapine (1 µM) | 85 | 5 | 10 | [4] |
Table 1: Comparative effects of Triapine on cell cycle phase distribution in various cancer cell lines.
Experimental Protocols
I. Cell Culture and Triapine Treatment
-
Cell Seeding: Seed cancer cell lines (e.g., U251, DU145, PSN1, MCF-7, MDA-MB-453) in appropriate culture media supplemented with fetal bovine serum and antibiotics.[4] Culture the cells at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Logarithmic Growth: Ensure the cells are in the logarithmic growth phase at the time of treatment.[4]
-
Triapine Preparation: Dissolve Triapine in a suitable solvent, such as DMSO, to create a stock solution.[4]
-
Treatment: Add Triapine to the culture medium at the desired final concentrations for the specified duration (e.g., 24-48 hours).[4] Include a vehicle control (e.g., DMSO) in parallel.[4]
II. Cell Cycle Analysis by Flow Cytometry with Propidium (B1200493) Iodide (PI) Staining
This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[3] PI is a fluorescent intercalating agent that binds to DNA, and its fluorescence intensity is directly proportional to the DNA content.[7]
Materials:
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol[7]
-
RNase A[7]
-
Propidium Iodide (PI) staining solution[3]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following Triapine treatment, collect both adherent and suspension cells. Detach adherent cells using trypsin-EDTA.[4]
-
Washing: Wash the cells with ice-cold PBS and pellet them by centrifugation (e.g., 300 x g for 5 minutes).[4][7]
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping.[4][7] Fix the cells overnight at -20°C.[4]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.[4] Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[4][8]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[4]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.[4] Measure the PI fluorescence intensity to determine the DNA content. Acquire at least 10,000 events for each sample.[4]
-
Data Analysis: Use appropriate cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[4]
III. Immunofluorescence for DNA Damage Marker γH2AX
The stalling of replication forks caused by Triapine can lead to DNA double-strand breaks, which are marked by the phosphorylation of histone H2AX (γH2AX).[1] Immunofluorescence can be used to visualize and quantify γH2AX foci.
Procedure:
-
Cell Culture: Grow cells on coverslips and treat with Triapine as described above.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.[1]
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST).[1]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phospho-histone H2A.X (Ser139) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.[1]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. What is Triapine used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Phase I Study of Triapine® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
Triapine Hydrochloride for In Vivo Imaging Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triapine hydrochloride (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a potent inhibitor of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair.[1][2] Its primary mechanism of action involves the chelation of iron, which is essential for the function of the R2 subunit of RNR.[3][4] This inhibition of RNR leads to the depletion of deoxyribonucleotide pools, resulting in cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1] Furthermore, the iron-Triapine complex can participate in redox cycling, generating reactive oxygen species (ROS) that contribute to cellular damage.[5][6][7]
While primarily investigated as a chemotherapeutic and radiosensitizing agent, the unique properties of Triapine and its analogs, the thiosemicarbazones, present opportunities for in vivo imaging. This document provides detailed application notes and protocols for the use of this compound in preclinical in vivo imaging studies, focusing on both the potential for direct imaging with radiolabeled analogs and the use of established imaging techniques to monitor its pharmacodynamic effects.
Mechanism of Action and Signaling Pathways
Triapine's primary mode of action is the inhibition of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis.[1][2] By chelating the iron cofactor in the R2 subunit of RNR, Triapine inactivates the enzyme.[3] This leads to a depletion of the deoxyribonucleotide triphosphate (dNTP) pool, which in turn inhibits DNA replication and repair, causing cell cycle arrest and apoptosis.[1][8]
The iron-Triapine complex is also redox-active and can generate reactive oxygen species (ROS) through Fenton-like reactions.[9][10] This oxidative stress can cause further cellular damage, including DNA strand breaks.[4][10]
Ribonucleotide Reductase Inhibition Pathway
The following diagram illustrates the mechanism of RNR inhibition by Triapine.
Hypoxia-Inducible Factor 1α (HIF-1α) Signaling Pathway
Hypoxia is a common feature of solid tumors and is associated with resistance to therapy and poor prognosis.[11] The transcription factor HIF-1α is a master regulator of the cellular response to hypoxia.[7][11] While direct evidence for Triapine's modulation of HIF-1α is still emerging, its iron-chelating properties and ability to generate ROS can indirectly influence this pathway. Iron is a cofactor for the prolyl hydroxylases (PHDs) that mark HIF-1α for degradation under normoxic conditions. By chelating iron, Triapine may stabilize HIF-1α. Conversely, the generation of ROS can have complex, context-dependent effects on HIF-1α stabilization.[7]
Quantitative Data from In Vivo Imaging Studies
The following tables summarize quantitative data from preclinical studies where PET imaging was used to assess the therapeutic effects of Triapine, often in combination with radiation.
Table 1: In Vivo Radiosensitizing Effect of Triapine on Human Tumor Xenografts
| Tumor Model | Treatment Group | Mean Tumor Growth Delay (days) | Dose Enhancement Factor (DEF) | Reference |
| U251 (Glioma) | Radiation Alone | 10.5 | - | [10] |
| Triapine + Radiation (Pre-irradiation) | 12.8 | 2.3 | [10] | |
| Triapine + Radiation (Post-irradiation) | 15.2 | 4.3 | [10] | |
| PSN1 (Pancreatic) | Radiation Alone | 8.2 | - | [10] |
| Triapine + Radiation (Post-irradiation) | 13.5 | Not Reported | [10] |
Table 2: Pharmacokinetic Parameters of Triapine in Humans (Intravenous Administration)
| Dose (mg/m²/day) | Cmax (µM) | T½ (hours) | AUC (µMh) | Reference |
| 96 | 8 | ~1 (median) | Not Reported | [12][13] |
| 25 | 0.65 (mg/mL) | 5.3 ± 4.6 | 1.21 ± 0.43 (mghr/mL) | [4] |
| 45 | 0.71 (mg/mL) | 4.2 ± 2.1 | 1.45 ± 0.67 (mg*hr/mL) | [4] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Triapine as a Radiosensitizer Using Tumor Growth Delay
Objective: To evaluate the efficacy of Triapine as a radiosensitizer in a preclinical tumor xenograft model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Human tumor cells (e.g., U251 glioma or PSN1 pancreatic)[10]
-
This compound
-
Vehicle (e.g., saline)
-
Anesthetic (e.g., isoflurane)
-
Calipers
-
Irradiation source (e.g., X-ray irradiator)
Workflow Diagram:
Procedure:
-
Tumor Cell Inoculation: Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ human tumor cells into the flank of each mouse.[10]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice a week. Calculate tumor volume using the formula: (length x width²) / 2.[10]
-
Randomization: When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Control (vehicle)
-
Triapine alone
-
Radiation alone
-
Triapine in combination with radiation[10]
-
-
Drug and Radiation Administration:
-
Monitoring: Continue to monitor tumor volumes and animal body weight regularly until the endpoint is reached.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate the tumor growth delay for each treatment group compared to the control group.
Protocol 2: Imaging Proliferation with [¹⁸F]FLT PET/CT Following Triapine Treatment
Objective: To non-invasively assess the effect of Triapine on tumor cell proliferation using [¹⁸F]FLT PET/CT.
Materials:
-
Tumor-bearing mice (as in Protocol 1)
-
This compound
-
[¹⁸F]FLT (3'-deoxy-3'-[¹⁸F]fluorothymidine)
-
PET/CT scanner
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Baseline Imaging: Perform a baseline [¹⁸F]FLT PET/CT scan on tumor-bearing mice before treatment.
-
Anesthetize the mouse and maintain anesthesia during the scan.
-
Administer a bolus of [¹⁸F]FLT (e.g., 7.4-11.1 MBq) via tail vein injection.
-
Acquire dynamic or static PET images at a specified time point post-injection (e.g., 60 minutes).
-
Perform a CT scan for anatomical co-registration.
-
-
Treatment: Administer Triapine according to the desired dosing regimen.
-
Follow-up Imaging: Perform [¹⁸F]FLT PET/CT scans at one or more time points after treatment (e.g., 24, 48, 72 hours) using the same imaging protocol as the baseline scan.
-
Image Analysis:
-
Reconstruct PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and reference tissues (e.g., muscle) on the co-registered images.
-
Calculate the standardized uptake value (SUV) for the tumor in each scan.
-
Compare the change in tumor SUV from baseline to post-treatment to assess the treatment response. A decrease in [¹⁸F]FLT uptake suggests a reduction in proliferation.
-
Protocol 3: Imaging Hypoxia with [¹⁸F]FMISO PET/CT in Triapine-Treated Tumors
Objective: To investigate the effect of Triapine on tumor hypoxia using [¹⁸F]FMISO PET/CT.
Materials:
-
Tumor-bearing mice
-
This compound
-
[¹⁸F]FMISO ([¹⁸F]fluoromisonidazole)
-
PET/CT scanner
-
Anesthetic
Procedure:
-
Baseline and Post-Treatment Imaging: Follow the general procedure outlined in Protocol 2, but use [¹⁸F]FMISO as the radiotracer.
-
Image Acquisition: Due to the slower uptake kinetics of [¹⁸F]FMISO, static images are typically acquired at a later time point post-injection (e.g., 2-4 hours).[14][15]
-
Image Analysis:
-
Calculate the tumor-to-muscle (T/M) or tumor-to-blood (T/B) uptake ratio. An increased ratio is indicative of increased hypoxia.
-
Analyze changes in the hypoxic fraction of the tumor before and after Triapine treatment.
-
Potential for Radiolabeled Triapine Analogs in Imaging
While Triapine itself has not been routinely radiolabeled for in vivo imaging, its chemical structure as a thiosemicarbazone makes it a suitable candidate for chelation with various metallic radionuclides for PET and SPECT imaging.[3][9][13] For instance, copper isotopes (e.g., ⁶⁴Cu for PET) have been successfully complexed with other bis(thiosemicarbazone) ligands for imaging hypoxia and perfusion.[3][9]
A hypothetical radiolabeled Triapine analog, for example, [⁶⁴Cu]Cu-Triapine, could potentially be used to:
-
Image Ribonucleotide Reductase Expression: As Triapine targets RNR, a radiolabeled version could potentially be used to non-invasively assess the expression levels of this enzyme in tumors, which may have prognostic or predictive value.
-
Assess Drug Delivery and Pharmacokinetics: PET imaging with a radiolabeled Triapine analog would allow for the direct, non-invasive quantification of drug accumulation in the tumor and other organs, providing valuable pharmacokinetic data.[16]
The development of such a tracer would require radiosynthesis, in vitro characterization, and subsequent in vivo validation in preclinical models.
Concluding Remarks
This compound's role as a potent RNR inhibitor provides a strong rationale for its use in cancer therapy. The application of in vivo imaging techniques is crucial for understanding its pharmacodynamic effects and for the development of rational combination therapies. The protocols outlined in this document provide a framework for preclinical investigations into the effects of Triapine on tumor proliferation and hypoxia. Furthermore, the potential for developing radiolabeled Triapine analogs offers an exciting avenue for direct imaging of drug distribution and target engagement, which could significantly aid in its clinical translation and application.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo assay for low-activity mutant forms of Escherichia coli ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation into 64Cu-labeled Bis(selenosemicarbazone) and Bis(thiosemicarbazone) complexes as hypoxia imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. In Vivo Quantitative Whole-Body Perfusion Imaging Using Radiolabeled Copper(II) Bis(Thiosemicarbazone) Complexes and Positron Emission Tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. HIF-1α pathway: role, regulation and intervention for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Assay for Low-Activity Mutant Forms of Escherichia coli Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photoactivatable bis(thiosemicarbazone) derivatives for copper-64 radiotracer synthesis - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00209D [pubs.rsc.org]
- 14. Utility of FMISO PET in advanced head and neck cancer treated with chemoradiation incorporating a hypoxia-targeting chemotherapy agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multiparametric Imaging of Tumor Hypoxia and Perfusion with 18F-Fluoromisonidazole Dynamic PET in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Triapine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triapine (B1662405) (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a potent inhibitor of ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis and repair.[1] This mechanism of action makes Triapine a compound of significant interest in oncology research, particularly as a radiosensitizer in combination with chemoradiation for various cancers.[1] Accurate and precise quantification of Triapine in biological matrices, such as plasma, is crucial for pharmacokinetic analysis, bioavailability studies, and therapeutic drug monitoring during clinical trials.[1]
While earlier analytical methods relied on High-Performance Liquid Chromatography with UV detection (HPLC-UV), recent advancements have established Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the preferred method due to its superior sensitivity, selectivity, and shorter analysis times.[1][2] This document provides detailed application notes and protocols for the quantification of Triapine in human plasma using validated LC-MS/MS methods.
Mechanism of Action: Ribonucleotide Reductase Inhibition
Triapine exerts its anticancer effects by inhibiting the M2 subunit of ribonucleotide reductase.[2] RNR is a key enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, which are the essential building blocks for DNA replication and repair.[1] By inhibiting RNR, Triapine depletes the intracellular pool of deoxyribonucleotides, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1] This mode of action also enhances the efficacy of radiation therapy and certain chemotherapeutic agents.[1][3]
Caption: Simplified signaling pathway of Triapine's mechanism of action.
Analytical Methods for Triapine Quantification
The following sections detail two distinct LC-MS/MS methods for the quantification of Triapine in human plasma, each with a different dynamic range to suit various study requirements.
Method 1: High-Sensitivity LC-MS/MS Assay
This method is suitable for studies requiring a low limit of quantification.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.250 - 50.0 ng/mL | [4] |
| Correlation Coefficient (r) | 0.999 | [4] |
| Lower Limit of Quantification (LLOQ) | 0.250 ng/mL | [2] |
| Accuracy (% Error) | ≤ ±6% | [4] |
| Precision (CV) | ≤ 8% | [4] |
| IS-Normalized Recovery | 101 - 104% | [4] |
| IS-Normalized Matrix Factor | 0.89 - 1.05 | [4] |
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma, add 10 µL of the internal standard (IS) working solution.[2]
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.[2]
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[2]
2. LC-MS/MS Instrumentation and Conditions
-
LC System: Shimadzu LC20AD HPLC system or equivalent.[2]
-
Mass Spectrometer: AB Sciex API 3200 triple quadrupole mass spectrometer or equivalent.[2]
-
Column: Waters Xbridge Shield RP18 (3.5 µm; 2.1 × 50 mm).[4]
-
Mobile Phase: 25.0% Methanol and 75.0% Ammonium (B1175870) Bicarbonate buffer (10.0 mM, pH 8.50; v/v).[4]
-
Flow Rate: 0.300 mL/min.[2]
-
Injection Volume: 10.0 µL.[2]
-
Ionization Mode: Positive Turbo-Ionspray.[4]
-
Quantitation Mode: Multiple-Reaction-Monitoring (MRM).[4]
-
Internal Standard (IS): 2-[(3-fluoro-2-pyridinyl)methylene] hydrazinecarbothioamide (NSC 266749).[4]
Method 2: Wide Dynamic Range LC-MS/MS Assay
This method is designed for studies where higher concentrations of Triapine are anticipated.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 3 - 3,000 ng/mL | [5][6] |
| Accuracy | 97.1 - 103.1% | [5][6] |
| Precision (CV) | < 7.4% | [5][6] |
| Sample Volume | 50 µL | [5][6] |
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add internal standard ([¹³C₃,¹⁵N]-Triapine).[7]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Mass Spectrometer: ABI 4000 mass spectrometer or equivalent.[5][6]
-
Mobile Phase: Isocratic acetonitrile-water with 10% ammonium acetate.[5][6]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of Triapine in plasma samples using LC-MS/MS.
Caption: General experimental workflow for Triapine quantification.
Stability of Triapine in Plasma
Stability studies have demonstrated that Triapine is stable under various storage and handling conditions, which is critical for ensuring the integrity of clinical and preclinical samples.
-
Freeze-Thaw Stability: Triapine is stable for at least three freeze-thaw cycles from -80°C to room temperature, with recoveries reported between 99.7% and 103%.[6]
-
Long-Term Stability: In plasma, Triapine is stable for at least three months when stored at -80°C, with recoveries ranging from 94.1% to 99.8%.[6]
-
Autosampler Stability: Reconstituted plasma extracts are stable in the autosampler for at least 72 hours.[6]
Concluding Remarks
The LC-MS/MS methods described provide robust and reliable approaches for the quantification of Triapine in human plasma. The choice of the appropriate method will depend on the specific requirements of the research or clinical study, particularly the expected concentration range of the analyte. Adherence to the detailed protocols and consideration of Triapine's stability are crucial for obtaining accurate and reproducible results, which are essential for the continued development and clinical application of this promising anticancer agent.
References
- 1. benchchem.com [benchchem.com]
- 2. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 3. researchgate.net [researchgate.net]
- 4. Determination of triapine, a ribonucleotide reductase inhibitor, in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS assay for the quantitation of the ribonucleotide reductase inhibitor triapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS assay for the quantitation of the ribonucleotide reductase inhibitor triapine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorio.unesp.br [repositorio.unesp.br]
Troubleshooting & Optimization
improving Triapine hydrochloride solubility for in vitro experiments
Welcome to the technical support center for improving Triapine hydrochloride solubility in in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered when preparing Triapine for laboratory use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a Triapine stock solution?
A1: The most highly recommended solvent for preparing a Triapine stock solution is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] Triapine is readily soluble in fresh, anhydrous DMSO, with reported solubility values ranging from 39 mg/mL to over 83.3 mg/mL.[1][2][4] It is crucial to use fresh, moisture-free DMSO, as its hygroscopic nature can lead to reduced solubility of Triapine.[1][3][4][5]
Q2: Is Triapine soluble in aqueous solutions like PBS or water?
A2: No, Triapine is considered insoluble or sparingly soluble in water and ethanol.[1][2][6] Direct dissolution in aqueous buffers like PBS is not recommended and will likely result in poor solubility and precipitation.[1][3]
Q3: My Triapine solution in DMSO appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation in your DMSO stock solution can be due to several factors. Here are some troubleshooting steps:
-
Moisture in DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO.[1][3][5]
-
Low Temperature: If the solution has been stored at a low temperature (-20°C), some of the Triapine may have crystallized. Gentle warming of the vial to 37°C and vortexing can help redissolve the compound.[1][5]
-
Insufficient Mixing: Ensure the solution is thoroughly mixed. Vortexing or using an ultrasonic bath for a short period can aid in complete dissolution.[1][3]
Q4: How should I store my Triapine stock solution?
A4: Triapine stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][2][3]
Q5: I'm observing precipitation when I dilute my Triapine DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A5: This is a common issue known as "concentration shock" that occurs when a compound dissolved in an organic solvent is diluted into an aqueous medium where it is less soluble.[3] To minimize precipitation:
-
Rapid Dispersal: Add the DMSO stock solution dropwise into the pre-warmed cell culture medium while vigorously vortexing or stirring.[1][2] This ensures rapid and even dispersion.
-
Serial Dilution: Perform an intermediate dilution step. For example, create a more dilute stock in culture medium that can then be further diluted to the final working concentration.[1]
-
Limit Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible (typically less than 0.5%) to avoid solvent-induced cytotoxicity.[1][2]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 47 mg/mL to > 83.3 mg/mL | [1][2][6] | Fresh, anhydrous DMSO is critical for maximum solubility.[4][5] |
| Water | Insoluble / Sparingly Soluble | [1][2][6] | Not recommended for primary dissolution. |
| Ethanol | Insoluble | [1][6] | Not recommended for primary dissolution. |
| Phosphate-Buffered Saline (PBS) | Poorly Soluble | [1][3] | Direct dissolution is not advised; will likely precipitate. |
Troubleshooting Guide
This guide addresses common issues related to Triapine precipitation and provides step-by-step solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in DMSO Stock Solution | 1. Moisture Contamination: DMSO has absorbed water from the air. 2. Low Storage Temperature: Compound crystallized out of solution at -20°C or -80°C. 3. Concentration Too High: The concentration exceeds the stable storage solubility at low temperatures. | 1. Use a fresh, unopened vial of anhydrous, high-purity DMSO.[1][3][5] 2. Gently warm the vial to 37°C and vortex thoroughly to redissolve the precipitate before use.[1] 3. Consider preparing a slightly lower concentration stock solution for long-term storage. |
| Precipitation Upon Dilution into Aqueous Buffer/Medium | 1. "Concentration Shock": Rapid change in solvent polarity causes the drug to precipitate.[3] 2. Low Aqueous Solubility: The final concentration of Triapine exceeds its solubility limit in the aqueous medium. | 1. Add the DMSO stock slowly (dropwise) to the aqueous medium while vortexing to ensure rapid dispersal.[1][2] 2. Lower the final concentration of Triapine in your working solution.[5] 3. Prepare fresh working solutions immediately before use.[3][5] |
| Inconsistent Results in Cell-Based Assays | 1. Incomplete Dissolution: Triapine is not fully dissolved in the stock or working solutions. 2. Precipitation During Experiment: The compound precipitates out of the culture medium over the incubation period. 3. High DMSO Concentration: The final DMSO concentration is affecting cell viability or function. | 1. Visually inspect all solutions for particulates. If observed, try warming and vortexing, or prepare a fresh stock solution.[5] 2. Prepare fresh dilutions for each experiment and use them immediately.[7] 3. Prepare a vehicle control with the same final DMSO concentration to assess its effect on your cells.[2][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Triapine Stock Solution in DMSO
Materials:
-
This compound powder (MW: 195.24 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Warming block or water bath set to 37°C (optional)
Procedure:
-
Calculation: Calculate the required mass of Triapine to prepare the desired volume of a 10 mM stock solution. For 1 mL of a 10 mM solution, you would need 1.9524 mg of Triapine.[1]
-
Weighing: Accurately weigh the calculated amount of Triapine powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes to dissolve the Triapine. If dissolution is difficult, sonicate for a few minutes or warm the solution gently at 37°C for 10 minutes, followed by vortexing.[1][5]
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquoting and Storage: Once the solution is clear, aliquot it into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[1][2]
Protocol 2: Preparation of a Triapine Working Solution in Cell Culture Medium
Materials:
-
10 mM Triapine stock solution in DMSO (from Protocol 1)
-
Pre-warmed complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes or appropriate sterile containers
-
Vortex mixer
Procedure:
-
Thaw Stock: Thaw a single-use aliquot of the 10 mM Triapine stock solution at room temperature.
-
Prepare Medium: Place the required volume of pre-warmed cell culture medium into a sterile conical tube.
-
Dilution: While the cell culture medium is being vortexed, slowly add the required volume of the Triapine DMSO stock to the medium to achieve the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of medium. This rapid dispersal is critical to minimize precipitation.[1]
-
Final Mix: Continue vortexing for another 10-15 seconds to ensure the solution is homogenous.
-
Use Immediately: Visually inspect the working solution to ensure it is clear and use it immediately for your in vitro experiments.[1][5]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of Triapine's mechanism of action.[6][8]
Caption: Recommended workflow for preparing Triapine solutions for in vitro use.
References
Technical Support Center: Mechanisms of Resistance to Triapine Therapy
This technical support center is designed for researchers, scientists, and drug development professionals investigating the mechanisms of resistance to Triapine (B1662405) therapy. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary mechanism of action of Triapine?
A1: Triapine is a potent inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides into deoxyribonucleotides (dNTPs), which are essential for DNA synthesis and repair.[1][2][3] Its primary target is the RRM2 subunit of RNR.[1] Triapine acts as an iron chelator, quenching a critical tyrosyl-free radical within the RRM2 subunit, which inactivates the enzyme.[1][3] This leads to a depletion of the dNTP pool, causing S-phase arrest in the cell cycle, induction of replication stress, and ultimately, apoptosis in rapidly dividing cancer cells.[1][4]
Q2: My cancer cell line is showing reduced sensitivity or has developed resistance to Triapine. What are the potential molecular mechanisms?
A2: Acquired resistance to Triapine can be multifactorial. Key mechanisms observed in experimental models include:
-
Upregulation of the Drug Target: Increased expression of the RNR subunit RRM2 is a significant resistance mechanism.[1] Higher levels of the target enzyme can overcome the inhibitory effect of Triapine.[1]
-
Enhanced DNA Repair Capability: Cancer cells with highly proficient DNA repair pathways, particularly Homologous Recombination Repair (HRR), can more effectively manage the DNA double-strand breaks that result from Triapine-induced replication fork collapse.[1][5]
-
Activation of Antioxidant Pathways: The transcription factor Nrf2, a master regulator of the antioxidant response, can be constitutively activated in some cancer cells.[1] This leads to increased production of antioxidant molecules like glutathione (B108866) (GSH), which can mitigate the oxidative stress component of Triapine's action.[1]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can actively pump Triapine out of the cell, reducing its intracellular concentration and efficacy.[1][2][6]
-
Alterations in Iron Metabolism: As Triapine's function is linked to iron chelation, changes in cellular iron uptake, storage, or efflux could potentially impact its effectiveness.[2][6]
-
Downregulation of Specific Signaling Components: In some specific cases, such as the SW480 human colon carcinoma cell line, acquired resistance has been linked to the loss of phosphodiesterase 4D (PDE4D), leading to the activation of the Epac-Rap1-Integrin signaling pathway.[6]
Q3: Is overexpression of the RRM2 subunit always associated with Triapine resistance?
A3: The role of RRM2 overexpression in Triapine resistance is complex. While it is a known mechanism of resistance to another RNR inhibitor, hydroxyurea, some studies have shown that Triapine can remain effective in hydroxyurea-resistant cell lines that overexpress RRM2.[2][7] This suggests that a simple increase in the amount of RRM2 protein may not be sufficient to confer resistance to Triapine in all contexts.[2] However, high RRM2 expression has been associated with a poor prognosis in some cancers and is considered a key driver of resistance in others, like glioblastoma.[2][8]
Q4: Can mutations in the RNR subunits cause resistance to Triapine?
A4: Currently, there is limited direct evidence in the scientific literature to suggest that specific mutations in the RNR subunits are a primary mechanism of clinical resistance to Triapine.[2] However, since Triapine interacts with the RRM2 subunit, it is theoretically possible that mutations altering the drug-binding site could lead to resistance.[2] Further research, such as sequencing the RRM1 and RRM2 genes in Triapine-resistant cell lines, would be necessary to investigate this possibility.[2]
Combination Therapy & Troubleshooting
Q5: We are observing antagonism or reduced synergy when combining Triapine with cisplatin (B142131). What could be the experimental cause?
A5: This is a known issue caused by a direct chemical interaction. The electrophilic platinum ion (Pt³⁺) from cisplatin can react with the nucleophilic centers on the Triapine molecule.[1][5] This interaction inactivates both compounds, reducing their effective concentrations.[1][5] To circumvent this, a sequential treatment strategy is necessary.[1][5]
Q6: How can I overcome Triapine resistance and potentiate its anticancer effects in my experiments?
A6: The most effective strategy is mechanism-based combination therapy. By targeting the pathways that cancer cells use to evade Triapine's effects, you can enhance its efficacy.[1] Consider the following approaches:
-
Sequential Dosing with Platinum Agents: To avoid direct chemical inactivation, pre-treat cells with Triapine for 4-6 hours, wash the cells, and then add cisplatin-containing media.[1] This temporal separation maximizes the desired biological effect of DNA repair inhibition by Triapine followed by DNA damage induction by cisplatin.[1]
-
Combination with PARP Inhibitors: Triapine's ability to disrupt HRR makes BRCA-proficient cells behave like BRCA-deficient cells.[1] This creates a synthetic lethal interaction with PARP inhibitors like olaparib.[1][9]
-
Targeting DNA Damage Response (DDR) Pathways: Combining Triapine with inhibitors of other DDR proteins, such as CHK1, has been shown to induce synthetic lethality in glioblastoma cells.[10]
-
Inhibiting Antioxidant Pathways: For cells with activated Nrf2 pathways, co-treatment with inhibitors of glutathione synthesis, such as buthionine sulfoximine (B86345) (BSO), may restore sensitivity to Triapine.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reduced Triapine Efficacy In Vitro | RRM2 Overexpression: The target enzyme is upregulated, requiring higher drug concentrations.[1] | 1a. Western Blot/qPCR: Quantify RRM2 protein and mRNA levels in your resistant line versus a sensitive control.[1] 1b. RRM2 Knockdown: Use siRNA to knockdown RRM2 in the resistant line to see if sensitivity is restored.[1] |
| Enhanced DNA Repair (HRR): Cells efficiently repair Triapine-induced DNA damage, promoting survival.[1] | 2a. RAD51 Foci Formation: Assess RAD51 foci formation by immunofluorescence as a marker for active HRR.[1] 2b. γH2AX Foci Kinetics: Monitor the formation and resolution of γH2AX foci at different time points post-treatment.[1][10] 2c. Combination with PARP inhibitors: Test for synergy with PARP inhibitors like olaparib.[1] | |
| Nrf2 Pathway Activation: Increased antioxidant capacity neutralizes oxidative stress from Triapine.[1] | 3a. Nrf2 Localization/Expression: Check for nuclear accumulation of Nrf2 and expression of its targets (e.g., NQO1, GCLC) by Western Blot or immunofluorescence.[1] 3b. Glutathione Levels: Measure intracellular glutathione levels.[1] 3c. Combination with GSH inhibitors: Test for synergy with GSH synthesis inhibitors (e.g., Buthionine sulfoximine, BSO).[1] | |
| Inconsistent Results in Clonogenic Survival Assays | Variation in cell plating density. [6] | Ensure a consistent number of cells are seeded for each experimental condition. Perform accurate cell counts before plating.[6] |
| Incomplete cell dissociation into a single-cell suspension. [6] | Optimize your trypsinization protocol and gently pipette to ensure a single-cell suspension before plating. | |
| No Bands or Weak Signal in Western Blot for RRM2 or γH2AX | Inefficient protein transfer to the membrane. [6] | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage.[6] |
| Low protein expression. | Increase the amount of protein loaded onto the gel. | |
| Antibody issues. | Ensure the primary antibody is validated for the species and application. Use a positive control if available. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Triapine and Combination Therapies
| Cell Line | Treatment | IC50 (µM) | Fold Resistance | Reference |
| L1210 (Parental) | Hydroxyurea | 85 | 1.0 | [7] |
| HU-7-S7 (Hydroxyurea-Resistant) | Hydroxyurea | ~2000 | ~23.5 | [7] |
| HU-7-S7 (Hydroxyurea-Resistant) | Triapine | Sensitive (exact IC50 not provided) | N/A | [7] |
Note: The HU-7-S7 cell line, despite high resistance to hydroxyurea, remained sensitive to Triapine, indicating a lack of cross-resistance.[7]
Table 2: Clinical Trial Outcomes of Triapine Combination Therapies
| Cancer Type | Combination Therapy | Phase | N | Response Rate | Reference |
| Advanced Cervical/Vaginal | Triapine + Cisplatin + Radiotherapy | II | 24 | 96% (Complete Response) | [1] |
| Platinum-Resistant Ovarian | Triapine + Cisplatin | I | - | 17% (Partial Response), 33% (Stable Disease) | [1] |
| Advanced Solid Tumors | Triapine + Doxorubicin | I | - | No objective responses, but subjective clinical activity observed. | [1][11] |
| Advanced Solid Tumors | Triapine + Cisplatin | I | 10 (at MTD) | No objective responses, 50% Stable Disease | [1] |
| Advanced Pancreatic Adenocarcinoma | Triapine | II | 15 | No objective response | [12] |
| Metastatic Renal Cell Carcinoma | Triapine | II | 19 | 7% | [12] |
| Metastatic or Recurrent HNSCC | Triapine | II | 32 | 5.9% | [12] |
Experimental Protocols
Western Blot for RRM2 and γH2AX Expression
-
Objective: To quantify the expression of the Triapine target (RRM2) and a marker of DNA double-strand breaks (γH2AX).[1]
-
Methodology:
-
Cell Lysis: Treat cells with Triapine (and/or combination agent) for the desired time. Harvest and wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against RRM2, phospho-H2AX (Ser139), and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to the loading control.[1]
-
Clonogenic Survival Assay
-
Objective: To assess the long-term reproductive viability of cells after treatment with Triapine, alone or in combination.[1][2][6]
-
Methodology:
-
Cell Seeding: Plate a predetermined number of cells (e.g., 200-1000 cells/well, dependent on cell line) in 6-well plates and allow them to attach overnight.[1][2][6]
-
Treatment: Treat cells with various concentrations of Triapine. For combination studies, use a sequential treatment protocol (e.g., Triapine for 4-6h, wash, then add the second drug for a specified duration).[1]
-
Incubation: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.[2][6]
-
Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form.[6]
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the untreated control. Plot the results as a dose-response curve.[1]
-
Homologous Recombination Repair (HRR) Assay (DR-GFP Reporter Assay)
-
Objective: To directly measure the efficiency of HRR in cells treated with Triapine. This assay requires a cell line stably expressing the DR-GFP reporter construct.[1][5][13]
-
Methodology:
-
Cell Culture: Culture DR-GFP reporter cells under standard conditions.[1]
-
Triapine Pre-treatment: Treat cells with Triapine or a vehicle control for a specified duration (e.g., 24 hours).[1]
-
Induce DSB: Transfect the cells with an I-SceI expression vector to induce a specific DNA double-strand break in the reporter construct. A control transfection with an empty vector should be performed in parallel.[1]
-
Recovery: After transfection, allow cells to recover and for HRR to occur (typically 48-72 hours).
-
Flow Cytometry: Harvest the cells and analyze for GFP expression by flow cytometry. The percentage of GFP-positive cells is proportional to the HRR efficiency.
-
Analysis: Compare the percentage of GFP-positive cells in Triapine-treated samples to the vehicle-treated control to determine the effect of Triapine on HRR.
-
Visualizations
Caption: Core mechanism of action of Triapine leading to cancer cell apoptosis.
Caption: Major molecular mechanisms of cellular resistance to Triapine therapy.
Caption: A logical workflow for troubleshooting Triapine resistance in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is Triapine used for? [synapse.patsnap.com]
- 4. Distinct mechanisms of cell-kill by triapine and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triapine potentiates platinum-based combination therapy by disruption of homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ribonucleotide reductase regulatory subunit M2 drives glioblastoma TMZ resistance through modulation of dNTP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of RRM2 radiosensitizes glioblastoma and uncovers synthetic lethality in combination with targeting CHK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase I Study of Triapine® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Triapine potentiates platinum-based combination therapy by disruption of homologous recombination repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Triapine Dosage to Minimize Cytotoxicity in Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the experimental use of Triapine, a potent ribonucleotide reductase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you refine your protocols to minimize cytotoxic effects on normal (non-cancerous) cells while maximizing its efficacy against cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism that gives Triapine a degree of selectivity for cancer cells over normal cells?
A1: Triapine's primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), an enzyme crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA.[1] Cancer cells, due to their rapid and often uncontrolled proliferation, have a significantly higher demand for DNA synthesis compared to most normal, quiescent cells.[1] This increased reliance on RNR makes cancer cells more susceptible to the inhibitory effects of Triapine. Furthermore, studies have indicated that normal tissues, such as the duodenum and bone marrow, may recover their DNA synthesis capabilities more rapidly than malignant cells following Triapine exposure, contributing to a potential therapeutic window.[2]
Q2: Beyond RNR inhibition, are there other mechanisms of Triapine-induced cytotoxicity to consider?
A2: Yes. In addition to its primary function, Triapine can induce cytotoxicity through at least two other significant mechanisms:
-
Reactive Oxygen Species (ROS) Generation: Triapine is an iron chelator. The resulting iron-Triapine complex is redox-active and can participate in reactions that generate reactive oxygen species (ROS).[1] An overabundance of ROS can lead to oxidative stress, causing damage to cellular components, including DNA, and ultimately triggering cell death.[1]
-
Endoplasmic Reticulum (ER) Stress: There is evidence to suggest that Triapine can induce stress in the endoplasmic reticulum, which can activate pathways leading to a form of cell death known as immunogenic cell death (ICD).[1]
Q3: I am observing higher-than-expected cytotoxicity in my normal cell control experiments. What are the common causes and how can I troubleshoot this?
A3: Unexpectedly high cytotoxicity in normal cell lines can be a significant concern. Here are several potential causes and troubleshooting steps:
-
Inappropriate Concentration Range: The optimal concentration of Triapine is highly cell-line dependent. Normal cells may be sensitive to concentrations that are well-tolerated by some cancer cell lines. It is crucial to perform a full dose-response curve for each new cell line, both cancerous and normal, to determine the precise half-maximal inhibitory concentration (IC50).
-
Redox Interference with Viability Assays: Standard cytotoxicity assays like the MTT or MTS assay rely on cellular metabolic activity and redox reactions. The redox-active nature of the Triapine-iron complex can interfere with these assays, leading to inaccurate readings.[3] Consider using a non-redox-based assay for cell viability, such as a crystal violet staining-based clonogenic assay or an ATP-based assay (e.g., CellTiter-Glo®), to confirm your results.[4]
-
High Proliferative Rate of "Normal" Cell Lines: Some immortalized "normal" cell lines can have relatively high rates of proliferation, making them more susceptible to RNR inhibitors than quiescent primary cells. Whenever possible, using low-passage primary cells can provide a more accurate representation of in vivo normal cell responses.
-
Media Composition: Certain components in cell culture media could potentially interact with Triapine. Maintain consistent media formulations across all experiments to ensure reproducibility.
-
Solvent Concentration: Ensure the final concentration of the solvent used to dissolve Triapine (e.g., DMSO) is kept at a minimum (typically below 0.5%) and is consistent across all treatment groups, including vehicle controls.[5]
Q4: Are there experimental strategies to protect normal cells from Triapine-induced cytotoxicity?
A4: Yes, several strategies are being explored to enhance the therapeutic index of Triapine:
-
Combination Therapies: Combining Triapine with other anticancer agents, such as DNA-damaging agents (e.g., cisplatin) or radiation, may allow for the use of lower, less toxic concentrations of Triapine.[6] The rationale is that Triapine's inhibition of DNA repair can sensitize cancer cells to the effects of these other treatments.
-
Dosing Schedule and Timing: The timing of Triapine administration in combination therapies can be critical. For instance, one study found that in a normal fibroblast cell line, Triapine only enhanced radiosensitivity when administered before irradiation, suggesting a potential strategy for minimizing toxicity to normal tissues.[7]
-
Cytoprotective Agents: In clinical settings, agents like ascorbic acid (Vitamin C) have been considered to help manage specific side effects like methemoglobinemia, which is caused by the redox activity of Triapine.[8] While not a direct method to reduce cytotoxicity, managing systemic side effects is a key part of optimizing treatment.
Troubleshooting Guide: Unexpected Experimental Results
| Issue | Potential Cause | Recommended Solution |
| High variability in cytotoxicity results between replicate wells. | 1. Uneven cell seeding. 2. Inconsistent drug concentration due to poor mixing. | 1. Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes. 2. Gently mix the plate on an orbital shaker for a few minutes after adding Triapine.[5] |
| IC50 values are significantly different from published literature. | 1. Variations in experimental conditions (e.g., cell density, incubation time, passage number). 2. Interference of Triapine with the chosen viability assay (e.g., MTT). | 1. Carefully replicate the experimental conditions of the published study as closely as possible. 2. Use an alternative, non-redox-based viability assay to confirm results.[3] |
| No significant difference in cytotoxicity between cancer and normal cells. | 1. The specific normal cell line used may have a high proliferation rate. 2. The cancer cell line may have some intrinsic resistance to Triapine. | 1. Consider using primary normal cells or a different, less proliferative normal cell line as a control. 2. Verify the sensitivity of your cancer cell line to other standard chemotherapeutic agents. |
| Precipitation of Triapine is observed in the cell culture media. | 1. Triapine has limited aqueous solubility. | 1. Prepare fresh stock solutions and visually inspect for any precipitation before use. Avoid repeated freeze-thaw cycles of stock solutions.[4] |
Quantitative Data: Comparative Cytotoxicity of Triapine
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize IC50 values for Triapine in various human cancer and normal cell lines. Note: These values are compiled from different studies and should be used as a reference. It is imperative to determine the IC50 for your specific cell lines and experimental conditions.
Table 1: IC50 Values of Triapine in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Assay Method |
| Leukemia | HL-60 | 0.29 | Not Specified | Not Specified |
| Leukemia | K562 | 0.476 | Not Specified | Growth Inhibition |
| Neuroblastoma | SK-N-MC | 0.26 | 72 | MTT Assay |
| Ovarian Carcinoma | 41M | Not Specified | 96 | MTT Assay |
| Lung Adenocarcinoma | A549 | 12 - 16 | Not Specified | Not Specified |
| Prostate Carcinoma | Du-145 | 13 - 19 | Not Specified | Not Specified |
| Breast Adenocarcinoma | MCF-7 | 56 - 85 | Not Specified | Not Specified |
| Pancreatic Cancer | PANC-1 | 85 - 91 | Not Specified | Not Specified |
Data compiled from multiple sources.[9][10]
Table 2: IC50 Values of Triapine in Normal Human Cell Lines
| Cell Type | Cell Line | IC50 (µM) | Incubation Time (h) | Assay Method |
| Embryonic Kidney | HEK293 | ~1.6 | 72 | MTT Assay |
| Keratinocyte | HaCaT | 302 - 320 | Not Specified | Not Specified |
| Fibroblast | MRC-5 | Radiosensitization observed, specific IC50 not provided. | Not Specified | Clonogenic Assay |
Data compiled from multiple sources.[7][11]
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a standard method for determining the cytotoxic effects of Triapine.
Materials:
-
Cancer and normal cell lines of interest
-
Complete cell culture medium
-
Triapine (stock solution prepared in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]
-
Drug Preparation: Prepare serial dilutions of Triapine in complete culture medium from the stock solution. Include a vehicle control with the same final concentration of solvent as the highest Triapine concentration.
-
Cell Treatment: Remove the existing medium and add 100 µL of the Triapine dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value using appropriate software.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of Triapine's effect on cell cycle progression.
Materials:
-
Cells treated with Triapine
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells after Triapine treatment. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in a small volume of PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[10]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of Triapine-induced cytotoxicity.
Caption: Experimental workflow for assessing Triapine cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) induces apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo radiosensitization induced by the ribonucleotide reductase inhibitor Triapine (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Inconsistent Results in Triapine Experiments
Welcome to the technical support center for Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot inconsistent results and address common challenges encountered during in vitro and in vivo experiments with Triapine.
Frequently Asked Questions (FAQs)
General Properties and Handling
Q1: What is the primary mechanism of action of Triapine?
A1: Triapine's main mechanism of action is the inhibition of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair.[1][2][3] By inhibiting RNR, Triapine depletes the intracellular pool of deoxyribonucleotides (dNTPs), which are the essential building blocks for DNA.[1][4] This leads to the cessation of DNA synthesis, cell cycle arrest, and ultimately, apoptosis, particularly in rapidly dividing cancer cells.[1][3]
Q2: What are the key properties of Triapine that can lead to experimental inconsistencies?
A2: Several properties of Triapine can contribute to inconsistent experimental outcomes:
-
Iron Chelation: Triapine is a potent iron chelator. It binds to the di-iron center in the R2 subunit of RNR, which is essential for the enzyme's catalytic activity.[1][5] This iron-chelating property can also affect other iron-dependent cellular processes.
-
Redox Activity: The Triapine-iron complex is redox-active and can generate reactive oxygen species (ROS), leading to oxidative stress.[1][6] This can interfere with assays that are sensitive to the cellular redox state.
-
Limited Aqueous Solubility: Triapine is sparingly soluble in aqueous solutions and can precipitate in cell culture media, which would lower its effective concentration.[4][7]
-
Intrinsic Fluorescence: Triapine is a fluorescent molecule, which can cause high background signals in fluorescence-based assays.[6]
Q3: How should I prepare and store Triapine stock solutions?
A3: Triapine has good solubility in dimethyl sulfoxide (B87167) (DMSO) at concentrations greater than 83.3 mg/mL.[4] It is recommended to prepare a high-concentration stock solution in anhydrous, high-purity DMSO.[8][9] This stock solution can be stored at -20°C for several months.[4] When preparing working solutions, dilute the DMSO stock in the cell culture medium. To avoid precipitation, add the DMSO stock directly to the medium with vigorous mixing.[4] The final DMSO concentration in the cell culture should typically be kept below 0.5% to prevent solvent-induced toxicity.[4] If precipitation occurs upon dilution, gentle warming to 37°C and vortexing may help.[9]
Experimental Assays
Q4: My cell viability results (e.g., MTT, XTT) with Triapine are inconsistent. What could be the cause?
A4: Inconsistent results in redox-based cell viability assays are a common issue with Triapine.
-
Interference with Assay Chemistry: Triapine's redox activity can directly reduce the tetrazolium salts (like MTT) or resazurin, leading to a false positive signal for cell viability and an underestimation of its cytotoxic effect.[4]
-
Mitochondrial Effects: Triapine can induce mitochondrial stress. Since MTT reduction is largely dependent on mitochondrial dehydrogenase activity, alterations in mitochondrial function by Triapine can lead to a disconnect between the MTT assay readout and the actual number of viable cells.[4]
-
Precipitation: Triapine may precipitate in the culture medium, reducing the effective concentration of the drug and leading to higher than expected cell viability.[4]
Q5: I am observing unexpected results in my flow cytometry experiments for cell cycle and apoptosis analysis. What are some Triapine-specific considerations?
A5: When analyzing cell cycle and apoptosis after Triapine treatment, consider the following:
-
Cell Clumping: Triapine-induced cell death can cause cells to aggregate, which can clog the flow cytometer and lead to inaccurate results.[4] Ensure a single-cell suspension by gentle pipetting or using a cell strainer.
-
Sub-G1 Peak Interpretation: While a sub-G1 peak is often interpreted as apoptotic cells, it can also include necrotic cells and cellular debris.[4] It is advisable to use a co-stain like Annexin V to differentiate between apoptotic and necrotic populations.
-
S-Phase Arrest: As an RNR inhibitor, Triapine is expected to cause an S-phase arrest.[3][10] The duration and concentration of Triapine treatment will influence the proportion of cells arrested in the S phase.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
| Symptom | Possible Cause | Recommended Solution |
| Higher than expected IC50 (lower potency) | 1. Redox interference: Triapine's redox activity may be directly reducing the assay reagent (e.g., MTT).[4] 2. Precipitation: Triapine may have precipitated out of the solution, lowering the effective concentration.[4] | 1. Use a non-redox-based viability assay, such as a crystal violet staining-based clonogenic assay or an ATP-based assay (e.g., CellTiter-Glo).[4] 2. Visually inspect the wells for precipitation. Prepare fresh dilutions for each experiment and ensure the final DMSO concentration is consistent and low.[4] |
| High variability between replicate wells | 1. Uneven drug distribution: Poor mixing when adding Triapine to the wells. 2. Inconsistent cell seeding. | 1. After adding Triapine, gently mix the plate on an orbital shaker. 2. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette.[4] |
| IC50 values differ significantly from published data | 1. Different cell line passage number or source. 2. Variations in assay protocol (e.g., incubation time, cell density). 3. Triapine stability: Degradation of Triapine in stock or working solutions. | 1. Ensure consistency in cell line handling and passage number. 2. Standardize the protocol and ensure it aligns with published methods where possible. 3. Prepare fresh working solutions for each experiment from a properly stored stock. |
Issue 2: Unexpected Flow Cytometry Results
| Symptom | Possible Cause | Recommended Solution |
| Cell clumping and debris | Triapine-induced cytotoxicity leading to cell aggregation and death.[4] | 1. Handle cells gently during harvesting. 2. Use a cell strainer before analysis. 3. Consider using a viability dye to exclude dead cells and debris from the analysis. |
| No clear S-phase arrest | 1. Incorrect Triapine concentration or treatment duration. 2. Cell line specific resistance. | 1. Perform a time-course and dose-response experiment to determine the optimal conditions for inducing S-phase arrest in your cell line. 2. Investigate potential resistance mechanisms in your cell line. |
| High background in apoptosis assays (e.g., Annexin V/PI) | Late-stage apoptosis and necrosis: A high percentage of PI-positive cells can obscure the early apoptotic population. | 1. Analyze cells at earlier time points after Triapine treatment. 2. Ensure proper compensation settings on the flow cytometer. |
Quantitative Data Summary
In Vitro Cytotoxicity of Triapine (IC50 Values)
The half-maximal inhibitory concentration (IC50) of Triapine varies across different cancer cell lines, reflecting its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |
| SK-N-MC | Neuroblastoma | 0.26 - 0.54 | 72 | MTT Assay |
| K562 | Chronic Myelogenous Leukemia | 0.476 | - | Growth Inhibition Assay |
| A549 | Lung Adenocarcinoma | 12 - 16 | - | - |
| Du-145 | Prostate Carcinoma | 13 - 19 | - | - |
| MCF-7 | Breast Adenocarcinoma | 56 - 85 | - | - |
| PANC-1 | Pancreatic Cancer | 85 - 91 | - | - |
| L1210 | Leukemia | 1.3 | Not Specified | Not Specified |
| Average (NCI-60) | Various | 1.6 | 48 | Not Specified |
Note: IC50 values are compiled from multiple sources and can vary based on specific experimental conditions.[11][12]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Triapine on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Triapine (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[13]
-
Prepare serial dilutions of Triapine in complete culture medium.
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of Triapine. Include a vehicle control (DMSO).[11]
-
Incubate the plate for 48-72 hours.[13]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Solubilize the formazan (B1609692) crystals by adding DMSO to each well.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of Triapine on cell cycle distribution.
Materials:
-
Cancer cells treated with Triapine
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest treated and control cells.[1]
-
Wash cells with PBS and resuspend the cell pellet.[1]
-
Fix the cells by adding cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.[1]
-
Wash the fixed cells with PBS to remove the ethanol.[11]
-
Resuspend the cell pellet in PI staining solution.[11]
-
Incubate in the dark at room temperature for 30 minutes.[1]
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[1]
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the use of Annexin V and Propidium Iodide (PI) to detect apoptosis by flow cytometry.
Materials:
-
Cancer cells treated with Triapine
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Harvest treated and control cells and wash them with cold PBS.[1]
-
Resuspend the cells in Annexin V binding buffer.[1]
-
Add Annexin V-FITC and PI to the cell suspension.[1]
-
Incubate the cells in the dark at room temperature for 15 minutes.[1]
-
Analyze the samples by flow cytometry within one hour.[1]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway of Triapine's Anticancer Mechanism
Caption: Signaling pathway of Triapine's anticancer mechanism.
Experimental Workflow for Troubleshooting Cell Viability Assays
Caption: Logical workflow for troubleshooting inconsistent cell viability data.
References
- 1. benchchem.com [benchchem.com]
- 2. What is Triapine used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. About 2 — Nanopharmaceutics, Inc. [nanopharmaceutics.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Triapine in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the use of Triapine (B1662405) in cell culture experiments. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges related to the stability and activity of Triapine in vitro.
Frequently Asked Questions (FAQs)
Q1: How stable is Triapine in standard cell culture media at 37°C?
A1: The stability of Triapine in cell culture media is influenced by several factors, including the media composition and the presence of cells. In a cell-free neutral phosphate (B84403) buffer (pH 7.4) at 37°C, Triapine is stable for at least 96 hours with no significant degradation observed.[1][2] However, in the presence of cells, its half-life is considerably shorter due to cellular metabolism.[1] For example, in human liver microsomes, the estimated half-life of Triapine is approximately 3 hours.[1]
Q2: What components in cell culture media can affect Triapine's stability and activity?
A2: Metal ions present in cell culture media can significantly impact Triapine's stability and cytotoxic activity. Copper ions (Cu²⁺) are particularly noteworthy as they can inactivate Triapine in a 1:1 stoichiometric manner.[1][3] The formation of a complex between Triapine and Cu²⁺ can lead to a loss of its biological activity.[1] Other divalent cations such as cobalt (Co²⁺), nickel (Ni²⁺), iron (Fe²⁺), and zinc (Zn²⁺) have also been reported to variably inhibit its cytotoxic effects.[1][3]
Q3: Can Triapine interact with other drugs in the cell culture media?
A3: Yes, direct chemical interactions between Triapine and co-administered drugs in cell culture media are possible. For instance, a chemical interaction has been observed between Triapine and cisplatin (B142131) in a cell-free buffer, leading to a reduction in the concentration of free, active Triapine.[1][2] When planning combination studies, it is advisable to assess the chemical compatibility of Triapine with other compounds in the experimental medium before conducting cellular assays.[1]
Q4: What is the recommended method for preparing and storing Triapine solutions for in vitro experiments?
A4: Triapine has limited solubility in aqueous solutions but is readily soluble in DMSO.[4] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM) and store it at -20°C for several months.[1][4] When preparing working solutions, the DMSO stock should be diluted in the cell culture medium. To prevent precipitation, add the DMSO stock directly to the media with vigorous mixing. The final DMSO concentration in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in experimental results | 1. Inconsistent preparation of Triapine stock solution: Incomplete dissolution or precipitation. 2. Pipetting errors. 3. Batch-to-batch variation in cell culture media or serum. [1] | 1. Ensure the Triapine stock solution in DMSO is fully dissolved. Prepare fresh dilutions for each experiment.[1] 2. Use calibrated pipettes and proper pipetting techniques.[1] 3. Use the same batch of media and serum for a set of comparative experiments. Consider performing a stability check in new batches of media.[1] |
| Observed loss of Triapine activity is faster than expected | 1. Metabolic degradation by cells: Cells with high metabolic activity can rapidly metabolize Triapine.[1] 2. Interaction with media components: High concentrations of certain metal ions (e.g., Cu²⁺) can inactivate Triapine.[1][3] 3. Interaction with co-administered drugs. [1] | 1. Perform a time-course experiment to measure Triapine concentration in the presence and absence of cells to distinguish between chemical instability and metabolic degradation.[1] 2. Analyze the basal concentration of metal ions in your cell culture medium. Consider using a medium with lower levels of potentially interacting ions.[1] 3. Test for direct chemical interaction in a cell-free system by co-incubating Triapine and the other drug in your experimental media and measuring Triapine concentration over time.[1] |
| Inconsistent cell viability results (e.g., MTT assay) | 1. Interference with Assay Chemistry: The redox-active nature of Triapine and its iron complex can directly interfere with redox-based assays, leading to inaccurate readings.[4] 2. Impact on Mitochondrial Function: Triapine can induce mitochondrial stress, which can affect assays that rely on mitochondrial dehydrogenase activity.[4] | 1. Use a non-redox-based viability assay, such as crystal violet staining or an ATP-based assay (e.g., CellTiter-Glo).[4] 2. Include a cell-free control to quantify any direct reduction of the assay dye by Triapine.[4] |
Data Summary
Table 1: Stability of Triapine in Different Conditions
| Condition | Matrix | Temperature | Half-life/Stability | Reference |
| Cell-free | Neutral Phosphate Buffer (pH 7.4) | 37°C | Stable for at least 96 hours | [1][2] |
| In vitro | Human Liver Microsomes | 37°C | ~3 hours | [1] |
| In vivo | Human Plasma | N/A | 5.3 ± 4.6 hours | [5] |
| In vivo | Human Erythrocytes | N/A | 4.2 ± 2.1 hours | [5] |
Table 2: IC50 Values of Triapine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Leukemia | 0.29 | [3] |
| MCF-7 | Breast Cancer | ~0.32 (LC90) | [3] |
| A2780 | Ovarian Cancer | ~1.5 (GI50) | [6] |
| Various | Leukemia | ~0.1 - 1.0 (GI50) | [6] |
| Various | Non-Small Cell Lung Cancer | ~1.0 - 5.0 (GI50) | [6] |
| Various | Renal Cancer | ~1.0 - 4.0 (GI50) | [6] |
| Various | Melanoma | ~0.5 - 3.0 (GI50) | [6] |
Experimental Protocols
Protocol 1: Assessing the Chemical Stability of Triapine in Cell Culture Media
This protocol outlines a method to determine the chemical stability of Triapine in a cell-free culture medium.
Materials:
-
Triapine
-
DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile, low-adsorption microcentrifuge tubes or well plates
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of Triapine: Dissolve Triapine in DMSO to a high concentration (e.g., 10-20 mM), ensuring it is fully dissolved.[1]
-
Spike Triapine into the medium: Dilute the Triapine stock solution into the pre-warmed cell culture medium to the final working concentration. The final DMSO concentration should be kept low (e.g., <0.5%).[1]
-
Incubation: Aliquot the Triapine-containing medium into sterile, low-adsorption tubes or wells.
-
Time points: Place the samples in a 37°C incubator. Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point serves as the initial concentration.[1]
-
Sample storage: Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.[1]
-
Analysis: Analyze the concentration of Triapine in each sample using a validated HPLC or LC-MS/MS method.
Visualizations
Signaling Pathways and Workflows
Caption: Simplified signaling pathway of Triapine's mechanism of action.
Caption: Experimental workflow for assessing Triapine stability in cell culture media.
References
- 1. benchchem.com [benchchem.com]
- 2. Triapine potentiates platinum-based combination therapy by disruption of homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct mechanisms of cell-kill by triapine and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Phase I Study of Triapine® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Triapine-Induced Methemoglobinemia in Animal Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Triapine and managing its associated methemoglobinemia in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is Triapine-induced methemoglobinemia?
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, or 3-AP) is an anticancer agent that can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state.[1] This change renders hemoglobin unable to effectively transport oxygen, leading to a functional anemia and tissue hypoxia.[1]
Q2: What is the underlying mechanism of Triapine-induced methemoglobinemia?
Triapine is an iron chelator that forms a redox-active complex with iron.[1][2][3] This Triapine-iron complex catalyzes the oxidation of oxyhemoglobin to methemoglobin.[1][2] The formation of this complex is a critical step in the oxidative process.[1][2] Additionally, the complex can generate reactive oxygen species (ROS), which further contribute to hemoglobin oxidation.[1][3]
Q3: What are the typical signs of methemoglobinemia in animal models?
In animal studies, observable signs of methemoglobinemia include cyanosis (bluish discoloration of mucous membranes and skin), dyspnea (difficulty breathing), and lethargy.[1] A characteristic sign is the appearance of "chocolate-brown" blood that does not turn red when exposed to air.[1]
Q4: How can I accurately measure methemoglobin levels in my animal studies?
Several methods are available for quantifying methemoglobin levels:
-
Co-oximetry: This is considered the gold standard for accurate measurement of methemoglobin in blood samples.[1][4]
-
Spectrophotometry (e.g., Evelyn-Malloy method): This method is based on measuring the absorbance of hemoglobin and methemoglobin at different wavelengths.[1][5]
-
96-well plate-based spectrophotometric assay: This is a high-throughput method suitable for analyzing multiple small-volume samples.[1][5]
Q5: What are the primary treatment options for Triapine-induced methemoglobinemia in a research setting?
The primary treatments for significant methemoglobinemia are:
-
Methylene (B1212753) Blue: This is the first-line treatment for severe cases.[1][[“]][7][8]
-
Ascorbic Acid (Vitamin C): This is used as an alternative treatment, especially in cases where methylene blue is contraindicated, such as in animals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[1][2][8][9][10][11][12][13]
Q6: Why is G6PD deficiency a concern when using methylene blue?
Glucose-6-Phosphate Dehydrogenase (G6PD) is a crucial enzyme that protects red blood cells from oxidative damage.[1] In G6PD-deficient subjects, methylene blue can induce hemolysis, leading to a rapid breakdown of red blood cells.[1][14] It is recommended to screen for G6PD deficiency in high-risk populations before administering methylene blue.[14]
Troubleshooting Guide
| Issue ID | Problem | Possible Causes | Suggested Solutions |
| TRP-MET-001 | High variability in methemoglobin levels between animals in the same treatment group. | 1. Inconsistent Triapine formulation or administration. 2. Differences in animal physiology (age, sex, strain). 3. Variations in blood sampling and handling. | 1. Prepare fresh Triapine solutions for each experiment and ensure accurate dosing and administration route. 2. Standardize the animal model and report the specific characteristics in your study. 3. Use a consistent blood collection technique and analyze samples promptly. |
| TRP-MET-002 | Methylene blue treatment is not effective in reducing methemoglobin levels. | 1. Incorrect dosage or administration. 2. Presence of other oxidizing agents. 3. Possible G6PD deficiency in the animal model. | 1. Verify the dose (typically 1-2 mg/kg IV) and ensure proper intravenous administration.[1][[“]] 2. Review all administered compounds for potential oxidizing properties. 3. If G6PD deficiency is suspected, switch to ascorbic acid as the treatment. |
| TRP-MET-003 | Unexpectedly high baseline methemoglobin levels before Triapine administration. | 1. Spontaneous oxidation of hemoglobin in the sample. 2. Contaminated reagents or glassware. 3. Incorrect measurement technique or instrument calibration. | 1. Use fresh blood samples and minimize their exposure to air. 2. Use high-purity reagents and ensure all labware is thoroughly cleaned. 3. Calibrate the co-oximeter or spectrophotometer according to the manufacturer's instructions and ensure proper sample preparation. |
| TRP-MET-004 | Animals exhibit severe signs of hypoxia despite only moderately elevated methemoglobin levels. | 1. Underlying cardiopulmonary conditions in the animals. 2. Triapine may have other cardiotoxic effects. | 1. Ensure the use of healthy animals and consider a baseline health screen. 2. Monitor cardiovascular parameters (e.g., heart rate, ECG) if possible. |
Quantitative Data Summary
Table 1: Recommended Dosages for Mitigating Agents
| Agent | Dosage | Administration Route | Notes |
| Methylene Blue | 1-2 mg/kg[1][[“]] | Intravenous (IV) infusion over 5 minutes[1][[“]] | The dose can be repeated if methemoglobin levels remain high. Contraindicated in G6PD deficiency.[1][[“]] |
| Ascorbic Acid | Dosing is not standardized and has varied in reports.[9][10] | Intravenous (IV) | Has a slower onset of action compared to methylene blue.[1] It is a viable alternative when methylene blue is contraindicated.[1][9][12] |
Table 2: Clinical Signs of Methemoglobinemia by Level
| Methemoglobin Level | Clinical Signs in Animals |
| < 15% | Generally asymptomatic, possible cyanosis.[1] |
| 15-30% | Cyanosis, chocolate-brown colored blood.[1] |
| 30-50% | Dyspnea, dizziness, fatigue, headache.[1] |
| 50-70% | Seizures, arrhythmias.[1] |
| > 70% | Potentially fatal.[1] |
Experimental Protocols
Protocol 1: In Vivo Induction of Methemoglobinemia in a Mouse Model
-
Animal Model: Utilize a standardized mouse strain (e.g., C57BL/6) to ensure consistency.
-
Triapine Administration: Administer Triapine via intraperitoneal (i.p.) injection at a pre-determined dose. Dosages in murine models have ranged from 8-10 mg/kg/dose administered twice daily.[15]
-
Blood Sampling: Collect blood samples at various time points after administration (e.g., 30, 60, 120 minutes) through methods like retro-orbital bleeding or tail vein sampling.[1]
-
Methemoglobin Measurement: Immediately analyze the collected blood samples for methemoglobin levels using a co-oximeter for the most accurate results.[1]
Protocol 2: Mitigation of Triapine-Induced Methemoglobinemia in a Mouse Model
-
Induce Methemoglobinemia: Follow Protocol 1 to induce methemoglobinemia.
-
Administer Treatment: Once methemoglobin levels are significantly elevated (e.g., >20%), administer one of the following:
-
Methylene Blue: 1-2 mg/kg via intravenous (IV) injection.[1]
-
Ascorbic Acid: An optimized dose via intravenous (IV) injection.
-
-
Monitor Methemoglobin Levels: Collect blood samples at regular intervals post-treatment (e.g., 15, 30, 60 minutes) to monitor the reduction in methemoglobin levels.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Methemoglobin formation by triapine, di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone (Dp44mT), and other anticancer thiosemicarbazones: identification of novel thiosemicarbazones and therapeutics that prevent this effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Studies of Semicarbazone Triapine Targeting Human Ribonucleotide Reductase in Vitro and in Mammalian Cells: TYROSYL RADICAL QUENCHING NOT INVOLVING REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. consensus.app [consensus.app]
- 7. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. ijcasereportsandimages.com [ijcasereportsandimages.com]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Ascorbic Acid for Methemoglobinemia Treatment: A Case Report and Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxic Methemoglobinemia Treated With Ascorbic Acid: Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Recognition and management of methemoglobinemia and hemolysis in a G6PD-deficient patient on experimental anticancer drug Triapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Phase I Study of Triapine® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Triapine Delivery to Tumor Tissues
Welcome to the technical support center for Triapine research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the delivery of Triapine to tumor tissues, along with troubleshooting guides and frequently asked questions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Triapine?
A1: Triapine is a potent inhibitor of ribonucleotide reductase (RNR), a crucial enzyme for DNA synthesis and repair.[1][2] RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[1][2] Triapine chelates iron within the R2 subunit of RNR, which inactivates the enzyme and leads to a depletion of the deoxyribonucleotide pool.[2][3] This ultimately results in the inhibition of DNA synthesis and repair, causing cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[2][3]
Q2: What are the main challenges associated with Triapine delivery to tumor tissues?
A2: The primary challenges with Triapine delivery include its poor aqueous solubility and the development of resistance.[4][5] Its low solubility can lead to precipitation in aqueous buffers, making consistent and effective delivery in experimental and clinical settings difficult.[4][5] Additionally, some tumor cells can develop resistance to Triapine through various mechanisms, such as the upregulation of RNR or increased drug efflux.[2][6]
Q3: What are the key strategies being explored to enhance Triapine delivery?
A3: Key strategies focus on improving solubility and targeting the drug to tumor tissues. These include:
-
Nanoformulations: Developing nanoparticle-based delivery systems to improve solubility, stability, and bioavailability.[7][8]
-
Liposomal Formulations: Encapsulating Triapine within liposomes to enhance its circulation time and facilitate tumor accumulation.[9][10][11]
-
Oral Formulations: Development of an oral formulation of Triapine is underway to improve patient convenience and allow for more frequent dosing schedules.[3][7]
-
Combination Therapies: Using Triapine in combination with other chemotherapeutic agents or radiation to enhance its anti-tumor activity and overcome resistance.[1][12][13]
Troubleshooting Guides
Issue 1: Triapine Precipitation in Aqueous Solutions
Problem: You observe precipitation when diluting your Triapine stock solution (in DMSO) into an aqueous buffer or cell culture medium.
| Potential Cause | Recommended Solution |
| Poor Aqueous Solubility | Direct dissolution of Triapine in aqueous buffers is not recommended.[5] Always prepare a concentrated stock solution in a suitable organic solvent like DMSO first.[5] |
| Incorrect Dilution Technique | When diluting the DMSO stock, add it to the aqueous solution while vortexing to ensure rapid and uniform dispersion, minimizing local high concentrations that can lead to precipitation.[14] |
| High Final DMSO Concentration | Keep the final concentration of DMSO in your experimental setup low (typically <0.5%) to avoid solvent-induced cytotoxicity and potential precipitation issues.[14] |
| Solution Instability | Prepare fresh working solutions of Triapine for each experiment.[4] Avoid repeated freeze-thaw cycles of the DMSO stock solution by preparing single-use aliquots.[14] |
Issue 2: Inconsistent Results in Cell-Based Assays
Problem: You are observing high variability in the efficacy of Triapine between experiments.
| Potential Cause | Recommended Solution |
| Incomplete Dissolution of Stock | Ensure your Triapine stock solution in DMSO is fully dissolved. Gentle warming at 37°C or sonication can aid in dissolution.[4][14] Visually inspect for any particulates before use. |
| Cell Line Resistance | Cancer cells can develop resistance to Triapine.[6] Consider testing for mechanisms of resistance, such as increased expression of the RNR subunit RRM2 or upregulation of drug efflux pumps.[2] |
| Interaction with Other Compounds | Co-incubation with certain drugs, like cisplatin, can lead to a decrease in Triapine concentration over time.[5] If using combination treatments, assess the stability of Triapine in the presence of the other agent. |
| Batch-to-Batch Media Variation | Use a consistent batch of cell culture media and serum for a series of related experiments to minimize variability.[15] |
Experimental Protocols
Protocol 1: Preparation of Triapine Stock Solution
Objective: To prepare a stable, concentrated stock solution of Triapine for in vitro experiments.
Materials:
-
Triapine powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Warming block or water bath (optional)
Procedure:
-
Calculate the mass of Triapine required to prepare the desired volume and concentration of the stock solution (e.g., 10 mM).
-
Weigh the Triapine powder accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the Triapine is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.[14]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[14]
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[14]
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of Triapine on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Triapine stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of Triapine in complete cell culture medium from the stock solution. The final DMSO concentration should be consistent across all wells, including the vehicle control, and should not exceed 0.5%.
-
Remove the old medium from the wells and add the medium containing different concentrations of Triapine. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value of Triapine.
Data Presentation
Table 1: Pharmacokinetic Parameters of Triapine
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Reference(s) |
| Mean Elimination Half-life (T½) | 35 min - 3 h | Not explicitly stated, but oral dosing is being explored for more frequent administration | [3][16] |
| Peak Plasma Concentration (Cmax) at 96 mg/m²/day | ~8 µM | Data from ongoing clinical trials | [16] |
| Cumulative Urinary Recovery | 1-3% of administered dose | Not available | [16] |
| Apparent Clearance (CL/F) | 55.15 L/hr | Not available | [17] |
| Central Volume of Distribution (Vc/F) | 59.37 L | Not available | [17] |
Note: Pharmacokinetic parameters can exhibit high interpatient variability.[3][16]
Table 2: Combination Therapies with Triapine in Clinical Trials
| Combination | Cancer Type | Key Findings | Reference(s) |
| Triapine + Cisplatin + Radiation | Cervical and Vaginal Cancer | Improved metabolic complete response rate without significant additional toxicity.[18] Favorable survival outcomes.[12] | [12][18] |
| Triapine + Gemcitabine | Non-Small Cell Lung Cancer | No objective antitumor responses were observed; 20% experienced stable disease.[12] | [12] |
| Triapine + Doxorubicin | Advanced Solid Tumors | Subjective evidence of clinical activity observed in refractory melanoma and prostate cancer.[19] | [19] |
| Triapine + Lutetium Lu 177 Dotatate | Neuroendocrine Tumors | The combination was found to be safe with preliminary signs of efficacy.[20] | [20][21] |
| Triapine + Temozolomide | Recurrent Glioblastoma | Preclinical studies suggest this combination may overcome resistance to temozolomide.[22] | [22] |
Visualizations
Caption: Mechanism of action of Triapine in inhibiting DNA synthesis.
Caption: Strategies to enhance Triapine delivery and their intended outcomes.
Caption: A logical workflow for troubleshooting common issues in Triapine experiments.
References
- 1. What is Triapine used for? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Liposomal formulations of anticancer copper(ii) thiosemicarbazone complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposomal drug delivery systems: from concept to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Triapine and Its Role in Advanced Cervical and Vaginal Cancer - OncologyTube [oncologytube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Phase I and pharmacokinetic study of triapine, a potent ribonucleotide reductase inhibitor, administered daily for five days in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Population Pharmacokinetic-Pharmacodynamic Modeling for Triapine to Optimize Dosing Regimen – ScienceOpen [scienceopen.com]
- 18. Frontiers | Randomized Phase II Trial of Triapine-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers [frontiersin.org]
- 19. A Phase I Study of Triapine® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. firstwordpharma.com [firstwordpharma.com]
- 22. Investigators Identify Mechanisms Behind Chemotherapy Resistance - News Center [news.feinberg.northwestern.edu]
addressing batch-to-batch variability of Triapine hydrochloride
Welcome to the Technical Support Center for Triapine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the handling and experimental use of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help ensure the consistency and reliability of your research, with a focus on addressing potential batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the hydrochloride salt of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a potent inhibitor of ribonucleotide reductase (RNR).[1][2][3] RNR is a critical enzyme for DNA synthesis and repair, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[1][2] By inhibiting RNR, Triapine depletes the intracellular pool of deoxyribonucleotides, leading to the arrest of DNA synthesis and ultimately inducing cell death, particularly in rapidly proliferating cancer cells.[1][4] Its mechanism involves chelating iron within the RNR active site, which is essential for its catalytic activity.[1][3][4]
Q2: What are the common solvents for dissolving this compound and what are the recommended storage conditions?
This compound has limited solubility in aqueous solutions.[4][5] It is soluble in dimethyl sulfoxide (B87167) (DMSO).[6][7] For long-term storage, the solid powder form should be stored at -20°C.[3][6][7] Stock solutions in DMSO can also be stored at -80°C for up to a year.[6] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]
Q3: My experimental results with this compound are inconsistent between batches. What could be the potential causes?
Batch-to-batch variability can stem from several factors related to the synthesis, purification, and handling of the compound.[8][9] Potential causes for this compound include:
-
Purity and Impurity Profile: The presence of varying levels of impurities or by-products from the synthesis can significantly alter the biological activity.[8][10] Even small amounts of highly active or interfering impurities can lead to inconsistent results.
-
Polymorphism: Different crystalline forms (polymorphs) of the solid compound can have different dissolution rates and bioavailability, leading to variability in effective concentrations in your experiments.[5]
-
Degradation: Improper storage or handling can lead to degradation of the compound. Triapine's stability can be affected by factors like exposure to light, temperature, and humidity.[5]
-
Residual Solvents: The presence of residual solvents from the manufacturing process can affect the compound's properties and may have direct effects on your experimental system.
-
Hygroscopicity: The compound may absorb moisture from the air, which can affect its weight and stability.[5]
Q4: How can the redox activity of this compound interfere with my cell viability assays?
Triapine and its iron complex are redox-active, which can directly interfere with common cell viability assays like MTT and resazurin (B115843) (the active component in Alamar Blue).[4][11] These assays rely on the reduction of a chromogenic or fluorogenic substrate by cellular dehydrogenases. The redox activity of Triapine can lead to non-enzymatic reduction of the assay reagent, resulting in a false positive signal for cell viability.[4]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during experiments with this compound.
Issue 1: Inconsistent IC50 values between different batches.
| Potential Cause | Troubleshooting Steps |
| Variation in Purity/Impurity Profile | 1. Request Certificate of Analysis (CoA) for each batch: Compare the purity and impurity profiles. 2. Perform in-house analytical validation: Use HPLC to confirm the purity of each batch under your laboratory conditions. 3. Consider the impact of specific impurities: If the CoA identifies specific impurities, research their potential biological activity. |
| Presence of Inactive Isomers or Polymorphs | 1. Consult the supplier: Inquire about their control over stereoisomerism and polymorphism during manufacturing. 2. Analytical Characterization: Techniques like chiral HPLC or X-ray powder diffraction (XRPD) can identify different isomers or crystal forms. |
| Compound Degradation | 1. Verify storage conditions: Ensure the compound has been stored as recommended (solid at -20°C, protected from light and moisture). 2. Prepare fresh stock solutions: Avoid using old stock solutions, especially if they have been subjected to multiple freeze-thaw cycles. |
Issue 2: Higher than expected cell viability or lower than expected potency.
| Potential Cause | Troubleshooting Steps |
| Precipitation of Triapine in Culture Media | 1. Visual Inspection: Carefully inspect the wells of your culture plates for any signs of precipitation, both before and after adding the compound. 2. Solubility Check: Determine the solubility limit of this compound in your specific cell culture medium. 3. Use Fresh Dilutions: Prepare fresh dilutions from a stock solution for each experiment. |
| Redox Interference with Viability Assay | 1. Use a non-redox-based assay: Switch to an alternative viability assay that is not based on redox chemistry, such as an ATP-based assay (e.g., CellTiter-Glo) or a crystal violet staining-based clonogenic assay.[4][11] 2. Include a cell-free control: To quantify direct reduction of the dye by Triapine, include control wells with the same concentrations of Triapine in media without cells.[4] |
Issue 3: High variability between replicate wells in a single experiment.
| Potential Cause | Troubleshooting Steps |
| Uneven Drug Distribution | 1. Improve Mixing Technique: After adding Triapine to the wells, gently mix the plate on an orbital shaker for a few minutes to ensure uniform distribution.[4] |
| Inconsistent Cell Seeding | 1. Homogenize Cell Suspension: Ensure a single-cell suspension before seeding by gentle pipetting or vortexing. 2. Calibrate Pipettes: Use a calibrated multichannel pipette for cell seeding to ensure consistency across the plate.[4] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Specific parameters may need to be optimized for your system.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12][13]
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer. The exact gradient will need to be optimized.
-
Detection: UV detection at a wavelength where Triapine has maximum absorbance.
-
Sample Preparation: Dissolve a known amount of this compound from each batch in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.[8][13]
-
Analysis: Inject the samples and analyze the chromatograms to determine the peak area of Triapine and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Clonogenic Survival Assay
This assay is a non-redox-based method to assess the long-term cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 50-100 colonies per well at the end of the experiment. Allow cells to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control.[4]
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24 hours).
-
Recovery: After the treatment period, remove the Triapine-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.[4]
-
Staining and Counting: Fix the colonies with a mixture of methanol (B129727) and acetic acid, then stain with crystal violet. Count the number of colonies containing at least 50 cells.[4]
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Visualizations
Caption: Workflow for comparing two batches of this compound.
Caption: Decision tree for troubleshooting inconsistent results.
Caption: Simplified signaling pathway of this compound.
References
- 1. What is Triapine used for? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. raybiotech.com [raybiotech.com]
- 8. benchchem.com [benchchem.com]
- 9. zaether.com [zaether.com]
- 10. dkcop.dattakala.edu.in [dkcop.dattakala.edu.in]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. abap.co.in [abap.co.in]
Validation & Comparative
A Preclinical Showdown: Triapine vs. Gemcitabine in Cancer Therapy
For researchers, scientists, and drug development professionals, the quest for more effective cancer therapeutics is a continuous endeavor. This guide provides an objective comparison of the preclinical efficacy of two notable anti-cancer agents: Triapine and gemcitabine (B846). By examining their mechanisms of action, in vitro cytotoxicity, and in vivo anti-tumor activity, this document aims to provide a comprehensive resource supported by experimental data.
At a Glance: Key Differences in Mechanism of Action
Triapine and gemcitabine both ultimately disrupt DNA synthesis, a critical process for rapidly proliferating cancer cells, but they achieve this through distinct mechanisms.
Triapine , a potent ribonucleotide reductase (RNR) inhibitor, acts by chelating iron, a crucial cofactor for the R2 subunit of RNR.[1] This inactivation of RNR depletes the intracellular pool of deoxyribonucleotides (dNTPs), the essential building blocks for DNA replication and repair.[1] The iron-Triapine complex can also generate reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.[1]
Gemcitabine , a nucleoside analog of deoxycytidine, functions as a prodrug.[2] Once inside the cell, it is phosphorylated to its active metabolites, gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP).[2] dFdCTP is incorporated into DNA, leading to "masked chain termination" and halting DNA synthesis.[3] Additionally, dFdCDP inhibits RNR, further depleting dNTPs and potentiating the cytotoxic effect.[4]
The synergistic potential of combining Triapine and gemcitabine has been explored in preclinical studies. Pre-exposure to Triapine can enhance the uptake and incorporation of gemcitabine into DNA, leading to a more profound cytotoxic effect.[5]
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a drug in vitro. The following tables summarize the IC50 values for Triapine and gemcitabine across various cancer cell lines.
Table 1: In Vitro Efficacy of Triapine Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-60 Panel (average) | Various | 1.6 (GI50)[2] |
| L1210 | Murine Leukemia | 1.3[2] |
| L1210/HUr | Hydroxyurea-resistant Murine Leukemia | 1.6[2] |
| A549 | Lung Adenocarcinoma | 12 - 16[6] |
| DU-145 | Prostate Carcinoma | 13 - 19[6] |
| MCF-7 | Breast Adenocarcinoma | 56 - 85[6] |
| PANC-1 | Pancreatic Cancer | 85 - 91[6] |
| Ovarian Carcinoma (41M) | Ovarian Cancer | Not specified[6] |
| Epithelial Ovarian Cancer (EOC) cell lines | Ovarian Cancer | Dose-dependent decrease[6] |
Table 2: In Vitro Efficacy of Gemcitabine Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| AsPC-1 | Pancreatic Adenocarcinoma | ~50,000[7] |
| BxPC-3 | Pancreatic Adenocarcinoma | 0.24[7] |
| MiaPaca-2 | Pancreatic Adenocarcinoma | 3.75[7], 25.00±0.47[8] |
| PANC-1 | Pancreatic Cancer | 48.55±2.30[8] |
| 293 | Human Embryonic Kidney | 48.82±3.27[8] |
| Primary Pancreatic Cancer Cells (PCCs) | Pancreatic Cancer | Lower than BxPC-3, Mia PaCa-2, and Panc-1[9] |
| DIPG/DMG cell lines | Diffuse Intrinsic Pontine Glioma | 15.8 to 162[10] |
In Vivo Preclinical Efficacy: Tumor Growth Inhibition
In vivo studies using xenograft models provide crucial insights into the anti-tumor activity of therapeutic agents in a living system.
Table 3: In Vivo Efficacy of Triapine in Xenograft Models
| Tumor Model | Treatment Protocol | Outcome | Reference |
| Murine M109 Lung Carcinoma | 8-10 mg/kg/dose (30 mg/m² per dose), twice daily for 5-6 days (intraperitoneal) | Pronounced inhibition of tumor growth | [6] |
| Human A2780 Ovarian Carcinoma Xenografts | 8-10 mg/kg/dose (30 mg/m² per dose), twice daily for 5-6 days (intraperitoneal) | Pronounced inhibition of tumor growth | [6] |
| U251 and PSN1 Xenografts (in combination with radiation) | 60 mg/kg Triapine administered immediately after 4 Gy irradiation | Greater than additive increase in radiation-induced tumor growth delay | [6] |
| L1210 Leukemia | 1.25 to 20 mg/kg | Curative for some mice | [6] |
| U251 (Glioma) Xenografts (with Radiation) | Triapine + Radiation (Post-irradiation) | Mean Tumor Growth Delay: 15.2 days (DEF: 4.3) | [11] |
| PSN1 (Pancreatic) Xenografts (with Radiation) | Triapine + Radiation (Post-irradiation) | Mean Tumor Growth Delay: 13.5 days | [11] |
Table 4: In Vivo Efficacy of Gemcitabine in Xenograft Models
| Tumor Model | Treatment Protocol | Outcome | Reference |
| Squamous Cell Carcinoma of the Head and Neck (SCCHN) Xenografts | 120 mg/kg dFdCyd, every 3 days for four injections | Significant antitumor effect; >3-fold increase in median tumor volume doubling time in 4 of 5 lines. Curative in some xenografts. | [12] |
| Pancreatic Cancer (MIA PaCa-2) Orthotopic Model | 25 mg/kg, twice weekly by i.p. injection | Inhibition of tumor growth | [13] |
| Pancreatic Cancer (BxPC-3 and PANC-1) Orthotopic Model | Not specified | Combination with erlotinib (B232) significantly inhibited recurrent tumor growth. | [14] |
| Pancreatic Cancer (MiaPaCa-2 and S2-VP10) Orthotopic Model | 50 mg/kg weekly | Apparent 3-week delay in progression of MiaPaCa-2 tumors. S2-VP10 tumor radii in treated mice were essentially the same as untreated. | [15] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a generalized procedure for determining the IC50 value of a compound against a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI, DMEM with FBS and antibiotics)
-
Triapine or gemcitabine stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Triapine or gemcitabine in complete culture medium. Remove the old medium from the wells and add the drug dilutions. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value using a suitable software.[6][9]
In Vivo Xenograft Study
This protocol outlines the general steps for evaluating the in vivo anti-tumor efficacy of a compound using a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Triapine or gemcitabine formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Inject a suspension of cancer cells (often mixed with Matrigel to improve tumor take) subcutaneously into the flank of the mice.[16]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate the tumor volume (e.g., using the formula: (length x width²)/2).[16]
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer Triapine, gemcitabine, or a vehicle control according to the planned dosing schedule and route of administration (e.g., intraperitoneal, intravenous).[13]
-
Efficacy Evaluation: Continue to monitor tumor volume and the general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study (defined by a specific time point or when tumors in the control group reach a certain size), euthanize the mice. Excise the tumors, weigh them, and potentially collect other tissues for further analysis.
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the extent of tumor growth inhibition or delay.[15]
Conclusion
Both Triapine and gemcitabine demonstrate significant preclinical anti-cancer activity through their distinct mechanisms of inhibiting DNA synthesis. Triapine shows broad-spectrum in vitro potency and in vivo efficacy, particularly in combination with DNA-damaging agents like radiation. Gemcitabine is a well-established cytotoxic agent with proven preclinical and clinical activity against a range of solid tumors. The preclinical data suggests that the combination of these two agents may offer a synergistic therapeutic advantage. Further investigation into the optimal dosing and scheduling of this combination is warranted to translate these promising preclinical findings into improved clinical outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Resveratrol, a multitargeted agent, can enhance antitumor activity of gemcitabine in vitro and in orthotopic mouse model of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer | PLOS Computational Biology [journals.plos.org]
- 16. benchchem.com [benchchem.com]
Validating Ribonucleotide Reductase as the Primary Target of Triapine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is an investigational anticancer drug that has demonstrated significant potential in preclinical and clinical studies.[1] Its primary mechanism of action is the potent inhibition of ribonucleotide reductase, a critical enzyme for DNA synthesis and repair.[2][3] This guide delves into the experimental evidence validating RNR as Triapine's main target, compares its efficacy with other RNR inhibitors, and discusses its off-target effects.
Mechanism of Action: Targeting the Engine of DNA Synthesis
Ribonucleotide reductase (RNR) is the rate-limiting enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA replication and repair.[2][4] RNR is composed of two subunits: the large subunit R1 (RRM1) and the small subunit R2 (RRM2). The R2 subunit contains a di-iron center that generates a crucial tyrosyl free radical necessary for the enzyme's catalytic activity.[4][5]
Triapine's inhibitory action is centered on the R2 subunit.[1][5] It functions as a potent iron chelator, forming a redox-active complex with iron.[2][5] This complex effectively quenches the tyrosyl free radical, inactivating the RNR enzyme and leading to a depletion of the deoxyribonucleotide (dNTP) pool.[1][6] The resulting halt in DNA synthesis induces cell cycle arrest, primarily in the S-phase, and ultimately leads to apoptosis (programmed cell death).[3][4]
A key advantage of Triapine is its ability to inhibit both the hRRM2 and the p53-dependent R2 (p53R2) forms of the small subunit, making it effective even in cancer cells that have developed resistance to other RNR inhibitors like hydroxyurea.[5]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanistic Studies of Semicarbazone Triapine Targeting Human Ribonucleotide Reductase in Vitro and in Mammalian Cells: TYROSYL RADICAL QUENCHING NOT INVOLVING REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of Triapine and PARP Inhibitors: A Guide for Drug Development Professionals
A potent ribonucleotide reductase inhibitor, Triapine, has demonstrated a significant synergistic effect when combined with PARP inhibitors, offering a promising therapeutic strategy for various cancers, particularly those proficient in homologous recombination repair. This guide provides a comprehensive comparison of the combination therapy versus monotherapy, supported by experimental data, detailed methodologies, and visualizations of the underlying mechanisms and experimental workflows.
Unveiling the Synergy: Quantitative Evidence
The combination of Triapine with PARP inhibitors, such as olaparib (B1684210), has shown synergistic cytotoxicity in multiple cancer cell lines. The synergy is quantified using the Combination Index (CI), where a value less than 1 indicates a synergistic interaction.
| Cell Line | Combination Agent | Triapine Concentration (µM) | Agent Concentration | Combination Index (CI) | Observed Effect | Reference |
| BG-1 (Ovarian) | Olaparib (PARPi) | 0.5 - 0.75 | Varied | < 1 | Synergistic sensitization across all tested olaparib concentrations | [1] |
| SKOV-3 (Ovarian) | Olaparib (PARPi) | 0.5 | 6.5 µM | < 1 | Synergistic sensitization of BRCA wild-type cells | [1] |
| NTC SKOV-3 (Ovarian) | Olaparib (PARPi) | - (Constant Ratio 13:1) | Varied | < 1 | Synergistic sensitization | [2][3] |
In vivo studies using xenograft mouse models have further corroborated these findings, demonstrating that the addition of Triapine to olaparib treatment leads to marked suppression of tumor growth and significant prolongation of survival time in mice with BRCA-wild type epithelial ovarian cancer.[4][5][6]
Deciphering the Mechanism: A Two-Pronged Attack
The synergistic interaction between Triapine and PARP inhibitors stems from their complementary mechanisms of action targeting DNA synthesis and repair.
Triapine's Role: Triapine is a potent inhibitor of ribonucleotide reductase (RNR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotides (dNTPs).[7][8][9] By inhibiting RNR, Triapine depletes the dNTP pool, which is essential for both DNA replication and repair.[8] This leads to stalled replication forks and the accumulation of DNA damage.[7]
PARP Inhibitors' Role: PARP (Poly ADP-ribose polymerase) enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[10][11][12] PARP inhibitors block this repair process, leading to the accumulation of SSBs which can then collapse replication forks and generate more complex and lethal double-strand breaks (DSBs).[10][13] In cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations, these DSBs cannot be efficiently repaired, leading to cell death—a concept known as synthetic lethality.[12][14]
The Synergy: Triapine enhances the efficacy of PARP inhibitors, particularly in cancer cells with proficient HRR (BRCA wild-type).[2][15] Mechanistic studies have revealed that Triapine disrupts the HRR pathway by inhibiting the phosphorylation of a key protein, CtIP.[1][2][15] This inhibition is mediated through the activation of the checkpoint kinase Chk1, which in turn inhibits cyclin-dependent kinase (CDK) activity required for CtIP phosphorylation.[1][15] Unphosphorylated CtIP cannot initiate the resection of DSBs, a critical first step in HRR.[1]
By simultaneously inducing DNA damage through RNR inhibition and crippling the cell's ability to repair that damage via HRR inhibition, the combination of Triapine and PARP inhibitors creates a synthetically lethal environment even in HRR-proficient cancer cells.
Experimental Protocols
The synergistic effects of Triapine and PARP inhibitors have been validated through a series of key experiments. Below are the detailed methodologies for these assays.
Clonogenic Survival Assay
This assay is used to determine the long-term survival and proliferative capacity of cells after drug treatment.
-
Cell Seeding: Cancer cells are seeded in 6-well plates at a low density (e.g., 500-1000 cells/well) and allowed to attach overnight.
-
Drug Treatment: Cells are treated with various concentrations of Triapine, a PARP inhibitor (e.g., olaparib), or a combination of both. For combination studies, a constant ratio of the two drugs can be used.
-
Incubation: Following treatment for a specified period (e.g., 24 hours), the drug-containing medium is removed, and cells are washed with PBS and incubated in fresh drug-free medium for 10-14 days to allow for colony formation.
-
Colony Staining and Counting: Colonies are fixed with methanol (B129727) and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction of cells is calculated for each treatment condition relative to the untreated control. The Combination Index (CI) is then calculated using software like CalcuSyn to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Western Blotting
This technique is used to detect and quantify specific proteins involved in the DNA damage response pathway.
-
Cell Lysis: Cells are treated with Triapine, a PARP inhibitor, or the combination for a specified time. After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated Chk1, total Chk1, phosphorylated CtIP, total CtIP, and a loading control like β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software.
Immunofluorescence for BRCA1 Foci
This assay visualizes the recruitment of DNA repair proteins, such as BRCA1, to sites of DNA damage.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the drugs as described for western blotting.
-
Fixation and Permeabilization: After treatment, cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100.
-
Immunostaining: Cells are blocked and then incubated with a primary antibody against BRCA1. After washing, they are incubated with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: The cell nuclei are counterstained with DAPI. The coverslips are then mounted on microscope slides.
-
Microscopy and Analysis: The formation of BRCA1 foci (distinct puncta within the nucleus) is visualized using a confocal microscope. The number of cells with a certain threshold of foci (e.g., >10) is counted to quantify the cellular response to DNA damage.[3]
Conclusion and Future Directions
The combination of Triapine and PARP inhibitors represents a promising strategy to overcome resistance to PARP inhibitors and expand their clinical utility to a broader patient population, including those with HRR-proficient tumors. The preclinical data strongly support the synergistic interaction, driven by a dual attack on DNA synthesis and repair pathways. Further clinical investigation is warranted to translate these compelling preclinical findings into effective cancer therapies. The detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and validate this powerful combination.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Combination of triapine, olaparib, and cediranib suppresses progression of BRCA-wild type and PARP inhibitor-resistant epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of triapine, olaparib, and cediranib suppresses progression of BRCA-wild type and PARP inhibitor-resistant epithelial ovarian cancer | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. What is Triapine used for? [synapse.patsnap.com]
- 10. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. mdpi.com [mdpi.com]
- 13. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancerresearchuk.org [cancerresearchuk.org]
- 15. Triapine disrupts CtIP-mediated homologous recombination repair and sensitizes ovarian cancer cells to PARP and topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Triapine: A Promising Alternative in Hydroxyurea-Resistant Cancers
For researchers, scientists, and drug development professionals navigating the challenge of hydroxyurea (B1673989) resistance in cancer, Triapine emerges as a potent and effective therapeutic alternative. Preclinical data consistently demonstrates Triapine's superior efficacy in cancer cell lines that have developed resistance to the standard-of-care agent, hydroxyurea. This positions Triapine as a promising candidate for patients with refractory hematologic malignancies and solid tumors.
This guide provides a detailed comparison of Triapine with hydroxyurea and other ribonucleotide reductase (RR) inhibitors, supported by experimental data. We delve into the distinct mechanisms of action that allow Triapine to circumvent common resistance pathways and present key experimental protocols for comparative analysis.
Overcoming Resistance: A Quantitative Look
A key indicator of a drug's potency is its half-maximal inhibitory concentration (IC50). In cancer cell lines that have developed resistance to hydroxyurea, a dramatic increase in its IC50 value is observed, signifying a loss of efficacy. In contrast, these resistant cell lines often remain sensitive to Triapine.[1][2]
While direct head-to-head studies with a wide range of emerging alternatives are limited, the available data underscores Triapine's robust activity in hydroxyurea-resistant models.[3] For instance, in L1210 leukemia cells, the development of resistance to hydroxyurea is marked by a significant increase in its IC50 value from 85 µM in the wild-type to approximately 2000 µM in a resistant subline.[1] Notably, these hydroxyurea-resistant L1210 and human KB nasopharyngeal carcinoma cells remain sensitive to Triapine.[1][4][5]
| Compound | Cell Line | Cancer Type | IC50 (µM) - Sensitive | IC50 (µM) - Hydroxyurea-Resistant | Fold Resistance (Resistant/Sensitive) |
| Triapine | L1210 | Murine Leukemia | Not specified | Fully sensitive (qualitative)[4] | Not Applicable |
| Hydroxyurea | L1210 | Murine Leukemia | 85[1] | ~2000[1] | ~23.5 |
| Didox | L1210 | Murine Leukemia | Data not available | Not cross-resistant (qualitative) | Not Applicable |
| COH29 | KB | Nasopharyngeal Carcinoma | Data not available | Active (qualitative) | Not Applicable |
Table 1: Comparative IC50 values of ribonucleotide reductase inhibitors in sensitive and hydroxyurea-resistant cancer cell lines. Data is compiled from multiple sources and indicates the concentration required to inhibit cell growth by 50%.[1][3][4]
Mechanism of Action: A Divergent Approach to Ribonucleotide Reductase Inhibition
Both Triapine and hydroxyurea target ribonucleotide reductase, the enzyme crucial for DNA synthesis and repair. However, their distinct modes of inhibition are key to Triapine's efficacy in resistant cells.[1][2] Hydroxyurea resistance is often mediated by the overexpression of the R2 subunit of ribonucleotide reductase.[3]
Hydroxyurea acts by scavenging the tyrosyl free radical of the R2 subunit. In contrast, Triapine, a thiosemicarbazone, chelates iron, forming a redox-active complex. This complex generates reactive oxygen species, which in turn inactivate the enzyme. This alternative mechanism allows Triapine to be effective even when resistance to hydroxyurea has developed.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Radiosensitizing Effect of Triapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo radiosensitizing performance of Triapine, a potent ribonucleotide reductase (RR) inhibitor, against other established radiosensitizing agents. Through the presentation of supporting experimental data, detailed methodologies, and visual summaries of pathways and workflows, this document aims to facilitate a comprehensive understanding of Triapine's potential in combination with radiation therapy.
Performance Comparison of Radiosensitizers
The efficacy of a radiosensitizer is primarily evaluated by its ability to enhance radiation-induced tumor growth delay. The following tables summarize the quantitative data from key in vivo studies on Triapine and provide a comparative context with the established radiosensitizers, cisplatin (B142131) and gemcitabine (B846).
Table 1: In Vivo Radiosensitizing Effect of Triapine on Human Glioma (U251) and Pancreatic (PSN1) Xenografts
| Tumor Model | Treatment Group | Mean Tumor Growth Delay (days) | Dose Enhancement Factor (DEF) |
| U251 (Glioma) | Radiation Alone (4 Gy) | 11.2 ± 1.1 | - |
| Triapine + Radiation (Pre-irradiation) | Not reported | 1.2 | |
| Triapine + Radiation (Post-irradiation) | 48.2 ± 3.5 | 2.6 | |
| PSN1 (Pancreatic) | Radiation Alone (4 Gy) | 3.8 ± 0.6 | - |
| Triapine + Radiation (Pre-irradiation) | 9.7 ± 1.1 | 2.3 | |
| Triapine + Radiation (Post-irradiation) | 17.4 ± 1.4 | 4.3 |
Data extracted from Barker et al., Clinical Cancer Research, 2006.[1][2]
Table 2: In Vivo Radiosensitizing Effects of Cisplatin and Gemcitabine in Relevant Xenograft Models (for comparison)
| Radiosensitizer | Tumor Model | Treatment Group | Key Efficacy Metric |
| Cisplatin | Human Head and Neck Squamous Cell Carcinoma (FaDu) | Radiation Alone | Tumor Growth Delay: 20 days |
| Cisplatin + Radiation | Tumor Growth Delay: 45 days | ||
| Gemcitabine | Human Pancreatic Cancer (Panc-1) | Radiation Alone | Tumor Doubling Time: Not specified |
| Gemcitabine (bolus injection) + Radiation | Tumor Doubling Time: 29 ± 3 days | ||
| Gemcitabine (fixed-dose-rate infusion) + Radiation | Tumor Doubling Time: 44 ± 5 days | ||
| Gemcitabine | Human Pancreatic Cancer Xenografts | Radiation Alone | Tumor Growth Delay: 4 days |
| Gemcitabine (25 mg/kg) + Radiation | Tumor Growth Delay: 9 days | ||
| Gemcitabine (50 mg/kg) + Radiation | Tumor Growth Delay: 15 days |
Comparative data synthesized from representative preclinical studies on cisplatin and gemcitabine as radiosensitizers.[3][4][5]
Signaling Pathway and Experimental Workflow
To visually elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Mechanism of Triapine-induced radiosensitization.
Caption: In vivo tumor growth delay experimental workflow.
Detailed Experimental Protocols
A thorough understanding of the experimental design is crucial for the interpretation of results. Below are the detailed methodologies for the key in vivo experiments cited in this guide.
Tumor Growth Delay Study
-
Animal Model: Athymic nude mice (nu/nu), typically 6-8 weeks old, are used. Animals are housed in a pathogen-free environment with ad libitum access to food and water. All procedures are conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.[5]
-
Cell Lines and Tumor Implantation: Human glioma (U251) or pancreatic carcinoma (PSN1) cells are cultured under standard conditions.[1][2] Approximately 5 x 10^6 cells are harvested, resuspended in a suitable medium (e.g., Matrigel), and injected subcutaneously into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements twice a week.[5] Tumor volume is calculated using the formula: (length x width^2) / 2.[5]
-
Treatment Groups and Schedule: When tumors reach a mean volume of 150-200 mm³, mice are randomized into the following groups:[5]
-
Control (vehicle)
-
Triapine alone
-
Radiation alone
-
Triapine in combination with radiation
-
-
Drug and Radiation Administration:
-
Triapine: Administered via intraperitoneal (i.p.) injection at a dose of 30-60 mg/kg. For combination therapy, Triapine is given either 6 hours before or immediately after irradiation.[2][5]
-
Radiation: A single dose of 4-6 Gy of radiation is delivered to the tumor-bearing leg using a Cesium-137 irradiator. The rest of the mouse's body is shielded.[5]
-
-
Endpoint and Data Analysis: The primary endpoint is tumor growth delay, defined as the time in days for the tumors in the treated groups to reach a predetermined size (e.g., 1000 mm³) compared to the control group.[5]
γH2AX Foci Analysis (Immunohistochemistry)
-
Tissue Collection and Preparation: At 24 hours post-treatment, tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin. 5-μm sections are cut and mounted on slides.[5]
-
Immunostaining: Slides are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate (B86180) buffer (pH 6.0). Sections are blocked with a suitable blocking serum to prevent non-specific antibody binding. Slides are incubated with a primary antibody against phosphorylated histone H2AX (γH2AX) overnight at 4°C. After washing, a fluorescently labeled secondary antibody is applied for 1 hour at room temperature. Nuclei are counterstained with DAPI.[5]
-
Imaging and Quantification: Slides are imaged using a fluorescence microscope. The number of γH2AX foci per nucleus is quantified in a minimum of 50 tumor cells per section using image analysis software. Statistical analysis is performed to compare the number of foci between treatment groups.[5] The persistence of γH2AX foci at 24 hours in Triapine-treated cells suggests an inhibition of DNA repair.[6][7]
Conclusion
The in vivo data presented in this guide strongly support the radiosensitizing effects of Triapine. By inhibiting ribonucleotide reductase, Triapine impairs DNA repair mechanisms, leading to a significant enhancement of radiation-induced tumor growth delay.[1][6] The increased persistence of γH2AX foci in Triapine-treated tumors provides a clear biomarker of this enhanced DNA damage.[6][7] When compared to historical data for other radiosensitizers, Triapine demonstrates a promising profile, particularly when administered post-irradiation.[1] These findings provide a solid rationale for the continued clinical investigation of Triapine in combination with radiotherapy for various cancer types.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Effects of gemcitabine on radiosensitization, apoptosis, and Bcl-2 and Bax protein expression in human pancreatic cancer xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiosensitization by gemcitabine fixed-dose-rate infusion versus bolus injection in a pancreatic cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Radiosensitization By Gemcitabine Fixed-Dose-Rate Infusion Versus Bolus Injection in a Pancreatic Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo radiosensitization induced by the ribonucleotide reductase inhibitor Triapine (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunomodulatory Effects of Triapine Treatment
For researchers, scientists, and drug development professionals, understanding the intricate interplay between anticancer agents and the immune system is paramount for designing effective combination therapies. This guide provides a comprehensive comparison of the immunomodulatory effects of Triapine (B1662405), a promising ribonucleotide reductase inhibitor, with other established agents in its class: Gemcitabine, Cladribine, and Hydroxyurea.
Executive Summary
Triapine distinguishes itself not only as a potent inhibitor of ribonucleotide reductase but also as an active modulator of the tumor immune microenvironment. It uniquely induces immunogenic cell death (ICD) and upregulates the Fas death receptor (Fas/CD95) on tumor cells, rendering them more susceptible to immune-mediated killing. This dual action positions Triapine as a strong candidate for combination with immunotherapies. In comparison, while other ribonucleotide reductase inhibitors like Gemcitabine, Cladribine, and Hydroxyurea also exhibit immunomodulatory properties, their mechanisms and overall impact on the anti-tumor immune response vary significantly. Gemcitabine shows a complex profile with both immune-activating and potential immunosuppressive effects. Cladribine primarily exerts its influence through cytotoxic effects on lymphocytes and modulation of dendritic cell function. Hydroxyurea's main immunomodulatory role appears to be the reduction of immune system hyperactivation.
Comparative Analysis of Immunomodulatory Effects
The following tables summarize the quantitative data on the effects of Triapine and its alternatives on key immune parameters.
Table 1: Impact on Anti-Tumor Immune Cell Populations
| Drug | Cancer Model | Immune Cell Population | Observed Effect | Source |
| Triapine | CT-26 Colon Carcinoma (in vivo) | CD8+ T-cells | 2.1-fold increase in activated (CD25+) CD8+ T-cells.[1] | [1] |
| CT-26 Colon Carcinoma (in vivo) | CD4+ T-cells | Significant decrease in the overall CD4+ T-cell population.[1] | [1] | |
| Gemcitabine | 4T1 Mammary Carcinoma (in vivo) | Myeloid-Derived Suppressor Cells (MDSCs) | Significant decrease in MDSC proportion in the spleen. | [2] |
| Pancreatic Cancer Patients | Regulatory T-cells (Tregs) | Modest but significant reduction in Treg levels after two treatments.[3] | [3] | |
| Hydroxyurea | Sickle Cell Anemia Patients (Children) | CD4+ T-cells | Significant increase from baseline after 1 year of treatment. | [4] |
| Sickle Cell Anemia Patients (Children) | CD8+ T-cells | Significant increase from baseline after 1 year of treatment. | [4] | |
| HIV-infected patients (in vitro) | T-cells | Dose-dependent anti-proliferative effect.[5] | [5] | |
| Cladribine | Multiple Sclerosis Patients (in vitro) | T-cells and B-cells | Sustained reduction in peripheral T and B lymphocytes. | [6] |
Table 2: Induction of Immunogenic Cell Death (ICD) Markers
| Drug | Cell Line(s) | ICD Marker | Observed Effect | Source |
| Triapine | CT-26, MCA205, B16-F10, SW480 | Calreticulin (B1178941) (CRT) Exposure | Significant increase in surface CRT exposure.[1] | [1] |
| CT-26, MCA205, B16-F10, SW480 | ATP Release | Significant ATP release into the culture medium.[1] | [1] | |
| CT-26, MCA205, B16-F10, SW480 | HMGB1 Release | Significant HMGB1 translocation from the nucleus and release.[1] | [1] | |
| Gemcitabine | Bladder Cancer Cells | Calreticulin (CRT) Exposure, ATP & HMGB1 Release | Induced classical ICD markers.[7] | [7] |
| Pancreatic Ductal Adenocarcinoma (PDAC) cells | HMGB1 Release | Failed to induce CRT exposure or ATP release but elevated extracellular HMGB1 levels.[8] | [8] |
Table 3: Modulation of Cytokine Production
| Drug | Cell Type | Cytokine | Observed Effect | Source |
| Cladribine | Human Peripheral Blood Mononuclear Cells (PBMCs) | IFN-γ | Significantly lower secretion in PBMCs from early RRMS patients after CLAD exposure. | [9] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | TNF-α | Significantly lower secretion in PBMCs from early RRMS patients after CLAD exposure. | [9] | |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-4 | Significantly higher secretion in PBMCs from early RRMS patients after CLAD exposure. | [9] | |
| Hydroxyurea | Sickle Cell Disease Patients (Children) | TNF-α | Significant decrease in serum levels compared to baseline. | [10] |
| Sickle Cell Disease Patients (Children) | IL-6 | Significant decrease in serum levels compared to baseline. | [10] | |
| Gemcitabine | Tumor-bearing nude mice with CIK cell transfusion | IFN-γ | Higher level detected. | [11] |
| Tumor-bearing nude mice with CIK cell transfusion | IL-10, TGF-β | Lower levels detected. | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz.
References
- 1. The anticancer thiosemicarbazone triapine exerts immune-enhancing activities via immunogenic cell death induction and FAS upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunogenic cell death-based cancer vaccines: promising prospect in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lectin-Based Immunophenotyping and Whole Proteomic Profiling of CT-26 Colon Carcinoma Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Antitumor Mechanisms of Amino Acid Hydroxyurea Derivatives in the Metastatic Colon Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokine Secretion Dynamics of Isolated PBMC after Cladribine Exposure in RRMS Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tecan.com [tecan.com]
- 11. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Triapine in Multi-Drug Resistant Cells: A Comparative Guide to its Cross-Resistance Profile
For Researchers, Scientists, and Drug Development Professionals
Triapine (B1662405), a potent inhibitor of ribonucleotide reductase (RNR), has demonstrated significant preclinical and clinical activity against a range of cancers. Its primary mechanism of action involves quenching the tyrosyl free radical in the R2 subunit of RNR, thereby halting DNA synthesis and inducing apoptosis.[1] A critical question for its clinical utility is its efficacy in tumor cells that have developed resistance to conventional chemotherapeutic agents. This guide provides a comprehensive comparison of Triapine's cross-resistance profile in multi-drug resistant (MDR) cancer cells, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity of Triapine in Sensitive and Resistant Cell Lines
The efficacy of Triapine has been evaluated in various cancer cell lines, including those with acquired resistance to other chemotherapeutic agents. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of Triapine's potency.
| Cell Line | Cancer Type | Resistance Phenotype | IC50 (µM) |
| Leukemia | |||
| L1210 | Murine Leukemia | Sensitive | 1.3 |
| L1210/HUr | Murine Leukemia | Hydroxyurea-Resistant | 1.6 |
| K562 | Human Chronic Myeloid Leukemia | Sensitive | 0.476 |
| K/VP.5 | Human Chronic Myeloid Leukemia | Etoposide-Resistant | 0.661 |
| Solid Tumors | |||
| KB | Human Nasopharyngeal Carcinoma | Sensitive | - |
| KB (Hydroxyurea-Resistant) | Human Nasopharyngeal Carcinoma | Hydroxyurea-Resistant | Sensitive |
| Ovarian Carcinoma Lines | Human Ovarian Carcinoma | Platinum-Sensitive & Resistant | No significant difference in efficacy |
Data compiled from multiple sources indicating the concentration of Triapine required to inhibit cell growth by 50%.[2][3][4]
Key Findings:
-
Activity in Hydroxyurea-Resistant Cells: Triapine demonstrates significant efficacy in cancer cell lines that have developed resistance to the standard RNR inhibitor, hydroxyurea (B1673989). Studies on L1210 murine leukemia and human KB nasopharyngeal carcinoma cell lines show that hydroxyurea-resistant sublines remain sensitive to Triapine, suggesting a distinct mechanism of RNR inhibition that bypasses common resistance pathways to hydroxyurea.[2][4]
-
Efficacy Independent of Platinum Sensitivity: In a panel of ovarian carcinoma cell lines with varying sensitivity to platinum-based drugs, the cytotoxic efficacy of Triapine was found to be independent of their platinum resistance status.[5] This suggests that Triapine could be a viable therapeutic option for platinum-refractory ovarian cancer.
-
Minimal Cross-Resistance with Etoposide: In the K/VP.5 etoposide-resistant human leukemia cell line, the IC50 of Triapine showed only a minor increase compared to the sensitive K562 parental line, indicating a low level of cross-resistance.[3]
Triapine and ABC Transporter-Mediated Multi-Drug Resistance
A common mechanism of MDR in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively efflux a wide range of chemotherapeutic drugs.[1][6] The interaction of Triapine with these transporters is a crucial aspect of its cross-resistance profile.
A study on a newly generated Triapine-resistant human colon carcinoma cell line, SW480/tria, revealed high levels of ABCB1 expression, leading to broad cross-resistance against several known ABCB1 substrates.[7] However, further investigation in this study demonstrated that:
-
Triapine is a weak substrate for ABCB1.
-
Inhibition of ABCB1 did not re-sensitize the SW480/tria cells to Triapine.
-
Short-term treatment with Triapine in the parental, chemo-naive SW480 cells induced the expression of ABCB1.[7]
This suggests that while Triapine treatment can induce ABCB1 expression as a cellular stress response, increased efflux via ABCB1 is not the primary mechanism of acquired resistance to Triapine itself.[7] This has important implications for combination therapies, as Triapine-induced ABCB1 expression could potentially confer resistance to other co-administered drugs that are ABCB1 substrates.
Signaling Pathways and Experimental Workflows
To understand the complex interplay between Triapine and MDR, it is essential to visualize the underlying molecular mechanisms and the experimental approaches used to investigate them.
Caption: Interaction between Triapine's mechanism and MDR pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Triapine's cross-resistance profile.
Protocol 1: Generation of Triapine-Resistant Cell Lines
This protocol describes a method for developing cancer cell lines with acquired resistance to Triapine through continuous exposure.[8][9]
1. Initial IC50 Determination:
- Culture the parental cancer cell line in standard growth medium.
- Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of Triapine for the parental cell line.
2. Stepwise Dose Escalation:
- Begin by continuously exposing the parental cells to Triapine at a concentration equal to the IC50.
- Monitor cell viability and proliferation. When the cells resume a normal growth rate, increase the concentration of Triapine in the medium by 1.5- to 2-fold.
- Repeat this process of stepwise dose escalation as the cells adapt to increasing concentrations of the drug.
3. Characterization of Resistant Phenotype:
- Periodically determine the IC50 of the resistant cell population and compare it to the parental line. A significant increase in the IC50 value indicates the development of resistance.
- Analyze the expression of potential resistance markers, such as RNR subunits (RRM1, RRM2) and ABC transporters (e.g., ABCB1), using techniques like Western blotting or qPCR.
4. Clonal Selection:
- Once a stable resistant population is established, perform single-cell cloning to isolate and expand individual resistant clones for further detailed characterization.
"Parental_Cells" [label="Parental Cell Line"];
"IC50_Determination" [label="Determine Initial IC50"];
"Stepwise_Exposure" [label="Continuous Exposure to Increasing Triapine Concentrations"];
"Monitor_Growth" [label="Monitor Cell Growth and Viability"];
"Characterization" [label="Characterize Resistant Phenotype (IC50, Protein Expression)"];
"Clonal_Isolation" [label="Isolate and Expand Resistant Clones"];
"Resistant_Line" [label="Established Triapine-Resistant Cell Line", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Parental_Cells" -> "IC50_Determination";
"IC50_Determination" -> "Stepwise_Exposure";
"Stepwise_Exposure" -> "Monitor_Growth" -> "Stepwise_Exposure" [label="increase dose"];
"Monitor_Growth" -> "Characterization";
"Characterization" -> "Clonal_Isolation";
"Clonal_Isolation" -> "Resistant_Line";
}
Caption: Workflow for developing Triapine-resistant cell lines.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability and determining IC50 values.[3]
1. Cell Seeding:
- Harvest and count cells, then seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
- Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
2. Drug Treatment:
- Prepare serial dilutions of Triapine and other chemotherapeutic agents in the appropriate cell culture medium.
- Remove the old medium from the wells and add the drug dilutions. Include wells with untreated cells (vehicle control).
3. Incubation:
- Incubate the plates for a specified period (e.g., 48 or 72 hours).
4. MTT Addition and Formazan (B1609692) Solubilization:
- Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
- Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
- Measure the absorbance of each well at 570 nm using a microplate reader.
6. Data Analysis:
- Calculate the percentage of cell viability relative to the untreated control.
- Plot the percentage of viability against the drug concentration and use a non-linear regression model to determine the IC50 value.
Conclusion
The available data indicates that Triapine has a favorable cross-resistance profile in several important contexts. Its ability to overcome resistance to hydroxyurea and its efficacy in platinum-resistant ovarian cancer cells highlight its potential in treating refractory tumors. While Triapine treatment can induce the expression of the ABCB1 transporter, Triapine itself is not a major substrate for this pump. This suggests that inherent resistance to Triapine is less likely to be mediated by this common MDR mechanism. However, the induction of ABCB1 by Triapine could have implications for combination therapies, potentially reducing the efficacy of co-administered drugs that are ABCB1 substrates. Further research is warranted to explore the full spectrum of Triapine's activity in a broader range of MDR cell lines and to elucidate the precise mechanisms of acquired resistance. This will be crucial for optimizing its clinical application and developing effective combination strategies to combat multi-drug resistant cancers.
References
- 1. Reversing ABCB1-mediated multi-drug resistance from within cells using translocating immune conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming ABCB1-mediated multidrug resistance by transcription factor BHLHE40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triapine-mediated ABCB1 induction via PKC induces widespread therapy unresponsiveness but is not underlying acquired triapine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Triapine Hydrochloride
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Triapine hydrochloride, a potent investigational ribonucleotide reductase inhibitor. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain regulatory compliance. This compound is classified as acutely toxic and an irritant, necessitating stringent safety measures to prevent exposure.
Essential Personal Protective Equipment (PPE)
The selection and proper use of appropriate PPE are the first line of defense against exposure to this compound. All PPE should be disposable or decontaminated after each use.
Table 1: PPE Requirements for Handling this compound
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving & Unpacking | Single pair of chemotherapy gloves | Laboratory coat | Safety glasses | Not generally required |
| Weighing (powder) | Double pair of chemotherapy gloves | Chemotherapy-rated gown | Safety glasses with side shields or goggles | NIOSH-approved respirator (e.g., N95) if not in a containment hood |
| Solution Preparation | Double pair of chemotherapy gloves | Chemotherapy-rated gown |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
